molecular formula C6H11NO B178088 1-Ethylpyrrolidin-3-one CAS No. 102153-86-6

1-Ethylpyrrolidin-3-one

Numéro de catalogue: B178088
Numéro CAS: 102153-86-6
Poids moléculaire: 113.16 g/mol
Clé InChI: XXXQFHALDVELNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethylpyrrolidin-3-one is a nitrogen-containing heterocycle that serves as a versatile building block in medicinal chemistry and drug discovery. The saturated, sp3-hybridized nature of the pyrrolidinone ring offers a three-dimensional structure that allows researchers to efficiently explore pharmacophore space and fine-tune the stereochemistry of novel bioactive molecules . This structural feature is strategically valuable for improving the druggability of candidate compounds by optimizing key physicochemical parameters such as solubility and lipophilicity . Researchers employ this scaffold in the design and synthesis of novel compounds for various therapeutic areas. The ketone functional group at the 3-position provides a reactive handle for further synthetic elaboration, enabling its transformation into diverse chemical libraries . As a high-value synthetic intermediate, this compound is strictly for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-ethylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXQFHALDVELNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80317582
Record name 1-ethylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102153-86-6
Record name 1-ethylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80317582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Ethylpyrrolidin-3-one (CAS No: 102153-86-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document synthesizes known information, provides theoretical predictions, and draws comparisons with structurally related isomers. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its structure, potential physicochemical properties, reactivity, and spectroscopic characteristics. The document explicitly notes where data is unavailable and provides logical estimations based on established chemical principles.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrolidinone family. The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The presence of a ketone functional group and an N-ethyl substituent on the pyrrolidine ring of this compound suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. This guide aims to consolidate the available chemical information and provide a predictive analysis of its properties to facilitate future research and development efforts.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 102153-86-6Wikidata[1]
Chemical Formula C₆H₁₁NOWikidata[1]
Molecular Weight 113.16 g/mol Wikidata[1]
Boiling Point Data Not Available-
Melting Point Data Not Available-
Density Data Not Available-
Solubility Data Not Available-

To provide context, Table 2 compares the available data for this compound with its isomers, 1-Ethyl-3-pyrrolidinol and 1-Ethyl-2-pyrrolidinone. The presence of the polar ketone group in this compound suggests it would likely be a liquid at room temperature with moderate solubility in water and good solubility in organic solvents.

Table 2: Comparison of Physicochemical Properties of Related Isomers

PropertyThis compound1-Ethyl-3-pyrrolidinol1-Ethyl-2-pyrrolidone
CAS Number 102153-86-630727-14-12687-91-4
Molecular Formula C₆H₁₁NOC₆H₁₃NOC₆H₁₁NO
Molecular Weight 113.16 g/mol 115.17 g/mol 113.16 g/mol
Boiling Point Data Not Available59-61 °C / 1 mmHg212 °C
Density Data Not Available0.967 g/mL at 25 °C0.992 g/mL at 25 °C

Synthesis and Reactivity

Proposed Synthesis

While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential method involves the N-ethylation of pyrrolidin-3-one. Pyrrolidin-3-one itself can be synthesized through various routes, such as the Dieckmann condensation of an appropriate amino diester followed by hydrolysis and decarboxylation.

Synthesis_of_1_Ethylpyrrolidin_3_one cluster_0 Step 1: N-Ethylation Pyrrolidin_3_one Pyrrolidin-3-one Reaction_1 N-Ethylation Pyrrolidin_3_one->Reaction_1 Ethyl_halide Ethyl Halide (e.g., EtI, EtBr) Ethyl_halide->Reaction_1 Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_1 Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_1 1_Ethylpyrrolidin_3_one This compound Reaction_1->1_Ethylpyrrolidin_3_one

Caption: Proposed synthesis of this compound via N-ethylation.

Hypothetical Experimental Protocol:

  • To a solution of pyrrolidin-3-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the ketone and the tertiary amine functional groups.

  • Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol (1-ethylpyrrolidin-3-ol), reductive amination to form substituted amines, and reactions with Grignard reagents to form tertiary alcohols. The α-carbons to the ketone can be deprotonated with a strong base to form an enolate, which can then participate in alkylation or aldol condensation reactions.

  • Tertiary Amine Reactivity: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a quaternary ammonium salt. It can also react with electrophiles, such as alkyl halides, to form a quaternary ammonium salt.

Reactivity_of_1_Ethylpyrrolidin_3_one cluster_ketone Ketone Reactions cluster_amine Tertiary Amine Reactions Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction C=O Reductive_Amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) Start->Reductive_Amination C=O Grignard Grignard Reaction (e.g., R-MgBr) Start->Grignard C=O Enolate Enolate Formation (e.g., LDA) Start->Enolate α-H Protonation Protonation (e.g., HCl) Start->Protonation N: Quaternization Quaternization (e.g., CH₃I) Start->Quaternization N:

Caption: General reactivity of this compound.

Spectroscopic Data

No experimental spectroscopic data for this compound were found in the reviewed literature. The following table presents predicted spectroscopic characteristics based on the molecule's structure.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Ethyl group protons: a quartet around 2.5-2.8 ppm (CH₂) and a triplet around 1.0-1.3 ppm (CH₃).- Pyrrolidinone ring protons: complex multiplets in the range of 2.0-3.5 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around 205-220 ppm.- Ethyl group carbons: signals around 45-55 ppm (CH₂) and 10-15 ppm (CH₃).- Pyrrolidinone ring carbons: signals in the range of 30-60 ppm.
IR Spectroscopy - Strong C=O stretching vibration for the ketone around 1740-1720 cm⁻¹.- C-N stretching vibration around 1250-1020 cm⁻¹.- C-H stretching vibrations for the alkyl groups around 2975-2850 cm⁻¹.
Mass Spectrometry - Molecular ion peak [M]⁺ at m/z = 113.- Common fragmentation patterns would likely involve α-cleavage adjacent to the nitrogen and the carbonyl group.

Biological Activity

Specific biological activity data for this compound is not available. However, the pyrrolidinone scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives of pyrrolidinone have demonstrated a broad spectrum of activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects. The presence of the N-ethyl group and the ketone at the 3-position could modulate the biological activity and pharmacokinetic properties compared to other substituted pyrrolidinones. Further in-vitro and in-vivo studies are required to elucidate the specific biological profile of this compound.

Biological_Scaffold Scaffold Pyrrolidinone Scaffold Bioactivity Potential Biological Activities Scaffold->Bioactivity Nootropic Nootropic Bioactivity->Nootropic Anticonvulsant Anticonvulsant Bioactivity->Anticonvulsant Anti_inflammatory Anti-inflammatory Bioactivity->Anti_inflammatory Antimicrobial Antimicrobial Bioactivity->Antimicrobial

Caption: Pyrrolidinone as a biologically relevant scaffold.

Safety and Handling

Specific safety and handling data for this compound are not available. As a general precaution when handling a novel chemical compound, it should be treated as potentially hazardous. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, synthesis, reactivity, and biological activity. This technical guide has provided a summary of the known information and offered predictive insights based on its chemical structure and the properties of related compounds. It is evident that further experimental investigation is necessary to fully characterize this compound and unlock its potential for scientific and pharmaceutical applications. The information and hypothetical protocols presented herein are intended to serve as a starting point for such future research endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrrolidin-3-one is a heterocyclic organic compound belonging to the pyrrolidinone family. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine ring in numerous biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectral characterization, and relevant (though limited) synthetic and reactivity information. The data presented herein is intended to serve as a foundational resource for researchers working with this and related molecular scaffolds.

Molecular Structure and Physicochemical Properties

This compound possesses a five-membered nitrogen-containing ring with an ethyl group attached to the nitrogen atom and a carbonyl group at the third position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [2]
CAS Number 102153-86-6[1]
Canonical SMILES CCN1CCC(=O)C1[1]
InChI InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3[1]
InChIKey XXXQFHALDVELNQ-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral data based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the protons on the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is characteristically found at the low-field end of the spectrum.[3]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O205 - 220
CH₂ (next to N)50 - 65
CH₂ (next to C=O)40 - 55
CH₂ (ethyl)40 - 55
CH₃ (ethyl)10 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1740Strong
C-N Stretch1180 - 1280Medium
C-H Stretch (Aliphatic)2850 - 2960Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the pyrrolidine ring. The molecular ion peak is expected at an m/z of 113.[4]

Experimental Protocols

General Synthesis of Pyrrolidin-3-ones

A common approach for the synthesis of the pyrrolidine ring is through intramolecular cyclization reactions.[5] One potential route to this compound could involve the following conceptual steps:

Synthesis_Workflow A Ethylamine C N-Ethylsuccinimide A->C Acylation & Cyclization B Succinic Anhydride B->C E 1-Ethylpyrrolidine C->E Reduction D Reduction G This compound E->G Selective Oxidation F Oxidation

Conceptual synthetic workflow for this compound.

Experimental Details (Hypothetical Protocol):

  • N-Ethylsuccinimide Formation: Ethylamine is reacted with succinic anhydride in a suitable solvent, followed by cyclization via dehydration to yield N-ethylsuccinimide.

  • Reduction of N-Ethylsuccinimide: The N-ethylsuccinimide is then reduced to 1-ethylpyrrolidine using a strong reducing agent like lithium aluminum hydride.

  • Selective Oxidation: The final step would involve the selective oxidation of 1-ethylpyrrolidine at the 3-position to yield this compound. This step is often challenging due to the potential for over-oxidation or side reactions.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

Reactivity and Potential Biological Significance

The chemical reactivity of this compound is primarily dictated by the carbonyl group and the tertiary amine.

Reactivity

The ketone functional group is susceptible to nucleophilic attack. For instance, reaction with Grignard reagents would be expected to yield the corresponding tertiary alcohol.

Grignard_Reaction A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B Grignard Reagent (R-MgX) B->C E 1-Ethyl-3-alkyl-pyrrolidin-3-ol C->E Protonation D Acidic Workup (H₃O⁺) D->E

Expected reaction of this compound with a Grignard reagent.
Biological Activity

While there is no specific data on the biological activity of this compound in the searched literature, the pyrrolidine and pyrrolidinone scaffolds are present in a wide range of pharmacologically active compounds. Derivatives of pyrrolidine have shown diverse activities, including acting as receptor ligands and exhibiting cytotoxicity against cancer cell lines.[6] Further investigation is required to determine the specific biological profile of this compound.

Conclusion

This compound is a simple yet potentially valuable building block in medicinal chemistry. This guide has summarized its fundamental molecular and spectroscopic properties. The provided hypothetical experimental protocols offer a starting point for its synthesis and characterization. The lack of extensive experimental data in the current literature highlights an opportunity for further research to fully elucidate the chemical and biological properties of this compound, which could pave the way for its application in the development of novel therapeutics.

References

1-Ethylpyrrolidin-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 102153-86-6[1]

This document provides a technical summary of 1-Ethylpyrrolidin-3-one, a heterocyclic organic compound. Due to the limited availability of detailed public information, this guide focuses on fundamental properties and directs researchers to broader concepts and related compounds for which more extensive data exists.

Chemical Identity and Properties

Molecular Formula: C₆H₁₁NO

Molecular Weight: 113.16 g/mol

Structure:

G 1 2 1->2 3 2->3 4 3->4 6 3->6 O 5 4->5 5->1 8 5->8 N 7 9 8->9

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general synthetic strategies for substituted pyrrolidinones can be considered. These methods often involve the cyclization of amino acids or their derivatives, or the multicomponent reactions of aldehydes, amines, and other precursors. The synthesis of related pyrrolidine structures has been reported through various methods, including:

  • Palladium-catalyzed hydroarylation: This method has been used to create 3-aryl pyrrolidines.

  • 1,3-Dipolar Cycloadditions: A common method for constructing five-membered heterocyclic rings like pyrrolidines.

  • Multi-component reactions: These can be employed to build the pyrrolidinone scaffold from simpler starting materials.

The reactivity of the pyrrolidinone ring is of significant interest in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.

Potential Applications and Research Interest

The pyrrolidine ring is a "privileged scaffold" in drug discovery, appearing in a wide range of pharmaceuticals. While specific applications for this compound are not well-documented, related pyrrolidinone derivatives have been investigated for a variety of biological activities, including as:

  • Anticancer agents

  • Antibacterial agents

  • Central nervous system modulators

The interest in this class of compounds stems from their ability to present substituents in a defined three-dimensional arrangement, which is crucial for specific interactions with biological targets.

Safety Information

Detailed safety data sheets (SDS) specific to this compound are not readily accessible. However, safety information for related compounds, such as 1-ethyl-2-pyrrolidinone, indicates potential hazards including combustibility and eye damage. As a general precaution when handling any chemical compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration, particularly within the context of medicinal chemistry and drug development. The lack of comprehensive public data highlights an opportunity for further research to characterize its physicochemical properties, develop robust synthetic methodologies, and investigate its biological activity. Such studies would contribute valuable knowledge to the broader understanding of substituted pyrrolidinones and their potential as therapeutic agents.

Experimental Workflow for Synthesis of Substituted Pyrrolidinones (General Example)

G start Starting Materials (e.g., Aldehyde, Amine, Ester) reaction Multicomponent Reaction or Cyclization start->reaction 1. Reaction Setup workup Aqueous Workup & Extraction reaction->workup 2. Quenching & Isolation purification Purification (e.g., Chromatography) workup->purification 3. Purification analysis Characterization (NMR, MS, etc.) purification->analysis 4. Analysis product Final Product (Substituted Pyrrolidinone) analysis->product 5. Final Product

Caption: A generalized workflow for the synthesis and purification of substituted pyrrolidinones.

References

Official IUPAC Name: 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to 1-Ethylpyrrolidin-3-one for researchers and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally analogous compounds to infer its properties, potential synthetic routes, and biological significance.

Chemical and Physical Data

While extensive experimental data for this compound is not widely published, its fundamental chemical identifiers have been established. The physicochemical properties of the closely related isomer, 1-ethyl-2-pyrrolidone, are included for comparative purposes.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Chemical Formula C₆H₁₁NO[1]
Canonical SMILES CCN1CCC(=O)C1[1]
CAS Registry Number 102153-86-6[1]
Molecular Weight 113.16 g/mol
InChI InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3[1]
InChIKey XXXQFHALDVELNQ-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of the Isomer 1-Ethyl-2-pyrrolidone for Comparison

PropertyValue
Boiling Point 212 °C[2]
Density 0.9974 g/cm³[2]
Solubility Miscible with water[2]

Based on its molecular structure, this compound is anticipated to be a polar liquid at room temperature, exhibiting solubility in water and other polar organic solvents.

Potential Synthetic Protocols

Hypothetical Experimental Protocol: Oxidation of 1-Ethylpyrrolidin-3-ol

This generalized protocol is based on standard organic synthesis techniques for the oxidation of a secondary alcohol to a ketone.

Materials:

  • 1-Ethylpyrrolidin-3-ol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or reagents for Swern or Dess-Martin oxidation)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-ethylpyrrolidin-3-ol in anhydrous DCM.

  • To the stirred solution, add the chosen oxidizing agent in a controlled manner. The temperature should be monitored and controlled as required by the specific oxidation reaction.

  • The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, the reaction mixture is quenched and worked up according to the specific requirements of the oxidant used.

  • The organic layer is then washed with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, water, and brine), dried over an anhydrous drying agent like MgSO₄, and filtered.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Logical Synthesis Workflow

synthesis_workflow cluster_input Starting Material cluster_process Chemical Transformation cluster_output Final Product start 1-Ethylpyrrolidin-3-ol oxidation Oxidation start->oxidation Oxidant, Solvent workup Aqueous Workup oxidation->workup purification Chromatographic Purification workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While there is no direct evidence of the biological activities of this compound in the available literature, the pyrrolidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[3][4] Pyrrolidine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[5]

The presence of a ketone at the 3-position and an ethyl group at the 1-position on the pyrrolidine ring of this compound offers synthetic handles for the creation of diverse chemical libraries. These derivatives can then be screened for various biological activities, making this compound a potentially valuable building block for drug discovery and development programs. The structural similarity to other biologically active pyrrolidinones suggests that this compound and its derivatives could be promising candidates for future pharmacological investigation.

References

An In-depth Technical Guide on the Physical Properties of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrrolidin-3-one, with the CAS number 102153-86-6, is a heterocyclic organic compound.[1] It belongs to the pyrrolidinone family, which are five-membered lactams. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry and drug discovery, valued for its ability to introduce three-dimensional complexity into molecules, which can enhance biological activity and improve pharmacokinetic properties. This technical guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and situates the compound within a conceptual drug development workflow.

It is important to note that while the isomeric compound 1-Ethyl-2-pyrrolidone and the corresponding alcohol 1-Ethyl-3-pyrrolidinol are well-characterized, specific experimental data for this compound is not widely available in the public domain. Therefore, some properties in this guide are based on estimations from related structures and general principles of organic chemistry.

Core Physical Properties

A summary of the core physical and chemical identifiers for this compound is presented below. Due to a lack of experimentally determined data in readily available literature, properties such as boiling point, melting point, density, and solubility are presented as estimates based on the properties of analogous compounds and general chemical principles.

PropertyValueSource
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [2]
CAS Number 102153-86-6[1]
Canonical SMILES CCN1CCC(=O)C1[1]
InChI InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3[1]
InChIKey XXXQFHALDVELNQ-UHFFFAOYSA-N[1]
Appearance Estimated to be a colorless to pale yellow liquidGeneral property of similar ketones
Boiling Point Estimated to be higher than alkanes and ethers of similar molecular weight, but lower than corresponding alcohols.[3][4][5]
Melting Point Not available. Likely a low-melting solid or a liquid at room temperature.
Density Estimated to be slightly less than 1 g/mL.General property of similar ketones
Solubility Expected to be soluble in water and common organic solvents due to its polar carbonyl group and relatively small size.[3][6]
Purity (Commercial) ≥98%[2]
Storage Conditions Sealed in a dry environment at 2-8°C[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, the following are general, standard methodologies that can be applied to a sample of this compound.

Synthesis of this compound (General Approach)

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 1-Ethyl-3-pyrrolidinol. This is a common transformation in organic synthesis.

Reaction: Oxidation of 1-Ethyl-3-pyrrolidinol

Procedure:

  • Dissolve 1-Ethyl-3-pyrrolidinol in a suitable organic solvent such as dichloromethane.

  • Add a mild oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction appropriately (e.g., by adding a basic solution for Swern oxidation).

  • Perform an aqueous workup to separate the organic and aqueous layers.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Determination of Boiling Point (Micro Method)

The Thiele tube method is a suitable technique for determining the boiling point of a small sample of liquid.[7]

Procedure:

  • Add a small amount (a few milliliters) of this compound to a small test tube.

  • Place a capillary tube, sealed at one end, open-end-down into the test tube.

  • Attach the test tube to a thermometer.

  • Heat the apparatus in a Thiele tube containing a high-boiling mineral oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Once a steady stream of bubbles is observed, remove the heat.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8]

Determination of Density

The density of a liquid sample can be accurately determined using a pycnometer or a digital density meter.[9][10]

Procedure using a Pycnometer:

  • Clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer accurately.

  • Fill the pycnometer with this compound, ensuring there are no air bubbles, and thermostat it to a specific temperature (e.g., 20 °C).

  • Carefully remove any excess liquid from the outside of the pycnometer.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.

Procedure:

  • To a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).

  • To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, dichloromethane, hexane).

  • Agitate the mixtures and observe if the solute completely dissolves at room temperature.

  • Record the compound as soluble, partially soluble, or insoluble in each solvent. For water-soluble compounds, the pH of the resulting solution can be tested with pH paper to determine if the compound is acidic or basic.[11]

Visualization of a Conceptual Workflow

Given the prevalence of the pyrrolidine scaffold in drug discovery, the following diagram illustrates a conceptual workflow for the characterization and screening of a novel pyrrolidine derivative like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification physical_props Determination of Physical Properties (BP, Density, etc.) purification->physical_props spectral Spectroscopic Analysis (NMR, IR, MS) purification->spectral in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) spectral->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Improvement adme->in_vitro Iterative Improvement

Caption: Conceptual workflow for the development of a pyrrolidinone-based drug candidate.

Conclusion

This compound is a heterocyclic compound of interest due to the established importance of the pyrrolidine scaffold in pharmaceutical and chemical research. While specific, experimentally-verified physical property data for this particular molecule is sparse in the accessible literature, this guide provides a framework for its characterization based on its molecular structure and the properties of related compounds. The outlined experimental protocols are standard methods that can be applied to obtain precise data for a physical sample. The conceptual workflow highlights the potential journey of a compound like this compound from synthesis to a potential lead compound in a drug discovery program, underscoring the importance of a thorough understanding of its physical properties. Further research into the synthesis and characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

Spectroscopic Analysis of N-Ethylpyrrolidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this technical guide will focus on the comprehensive spectroscopic data available for the closely related and well-documented compound, 1-Ethyl-2-pyrrolidinone (also known as N-Ethyl-2-pyrrolidone or NEP). This information is highly relevant for researchers, scientists, and drug development professionals working with N-substituted pyrrolidinone scaffolds.

Spectroscopic Data of 1-Ethyl-2-pyrrolidinone

The following sections provide a summary of the key spectroscopic data for 1-Ethyl-2-pyrrolidinone, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 1-Ethyl-2-pyrrolidinone are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.39q2H-N-CH₂ -CH₃
~3.34t2H-N-CH₂-CH₂ -C=O
~2.36t2H-CH₂-CH₂ -C=O
~2.03m2H-N-CH₂-CH₂ -CH₂-
~1.12t3H-CH₂-CH₃

Data obtained in CDCl₃ at 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

Chemical Shift (ppm)Assignment
~174.5C =O
~49.5-N-C H₂-CH₂-C=O
~41.5-N-C H₂-CH₃
~30.5-CH₂-C H₂-C=O
~18.0-N-CH₂-C H₂-CH₂-
~12.5-CH₂-C H₃

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for 1-Ethyl-2-pyrrolidinone are presented below.

Table 3: Infrared (IR) Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

Wavenumber (cm⁻¹)IntensityAssignment
~2970 - 2870StrongC-H stretching (alkyl)
~1680StrongC=O stretching (amide)
~1460MediumC-H bending (methylene)
~1290MediumC-N stretching

The spectrum is typically acquired from a neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for 1-Ethyl-2-pyrrolidinone

m/zRelative IntensityAssignment
113High[M]⁺ (Molecular Ion)
98Moderate[M - CH₃]⁺
85High[M - C₂H₄]⁺
70Moderate[M - C₂H₅N]⁺
56High[C₃H₆N]⁺
42High[C₂H₄N]⁺

Fragmentation patterns are typically obtained using Electron Ionization (EI).

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of 1-Ethyl-2-pyrrolidinone.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of 1-Ethyl-2-pyrrolidinone directly onto the center of the ATR crystal.

  • Lower the press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (GC-MS Method)

Sample Preparation:

  • Prepare a dilute solution of 1-Ethyl-2-pyrrolidinone in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

  • Transfer the final solution to a GC vial.

Data Acquisition:

  • Inject a small volume (typically 1 µL) of the prepared sample into the Gas Chromatograph (GC).

  • The sample is vaporized and separated based on its boiling point and interaction with the GC column.

  • The separated compound elutes from the GC column and enters the Mass Spectrometer (MS).

  • In the MS, the compound is ionized (typically by Electron Ionization - EI).

  • The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock, Shim, Tune C->D E Acquire FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Integration & Peak Picking G->H I Spectral Interpretation H->I

Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

IR_Workflow cluster_prep Preparation & Background cluster_acq Sample Analysis cluster_analysis Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Identify Functional Group Peaks D->E MS_Workflow cluster_prep Sample Preparation cluster_separation GC Separation cluster_analysis MS Analysis cluster_interp Interpretation A Prepare Dilute Solution B Transfer to GC Vial A->B C Inject into GC B->C D Separation in Column C->D E Ionization (EI) D->E F Mass Analysis E->F G Detection F->G H Analyze Mass Spectrum G->H

References

An In-depth Technical Guide to the Safety and Handling of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended to provide guidance for researchers, scientists, and drug development professionals. 1-Ethylpyrrolidin-3-one is a compound with limited available safety and toxicity data. Therefore, this guide emphasizes caution and recommends treating the substance with the highest degree of care, assuming it to be hazardous. The information provided for structurally similar compounds is for precautionary guidance only and should not be considered a direct substitute for data on this compound. Always consult with a qualified safety professional before handling this chemical.

Introduction

Physicochemical Properties

Detailed experimental data for this compound is scarce. The following table summarizes basic molecular information.

PropertyValueSource
CAS Number102153-86-6[1]
Molecular FormulaC₆H₁₁NO[1]
Molecular Weight113.16 g/mol [1]
Canonical SMILESCCN1CCC(=O)C1[1]

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is not officially established. However, based on the known hazards of structurally similar compounds, it is prudent to handle it as a substance with potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

The following diagram illustrates the potential hazard relationships.

Hazard_Relationships cluster_hazards Potential Hazards of this compound (Assumed) cluster_exposure Routes of Exposure Physical_Hazards Physical Hazards (e.g., Flammability) Health_Hazards Health Hazards (Irritation, Toxicity) Inhalation Inhalation Health_Hazards->Inhalation Leads to Skin_Contact Skin_Contact Health_Hazards->Skin_Contact Leads to Eye_Contact Eye_Contact Health_Hazards->Eye_Contact Leads to Ingestion Ingestion Health_Hazards->Ingestion Leads to Environmental_Hazards Environmental Hazards (Aquatic Toxicity) Safe_Handling_Workflow cluster_planning 1. Planning & Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Experiment Risk_Assessment Conduct Risk Assessment (Assume High Hazard) Review_Protocols Review Experimental Protocol Risk_Assessment->Review_Protocols Gather_PPE Gather Appropriate PPE Review_Protocols->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Gather_PPE->Prepare_Workspace Transport_Chemical Transport Chemical Safely Prepare_Workspace->Transport_Chemical Perform_Experiment Perform Experiment in Fume Hood Transport_Chemical->Perform_Experiment Monitor_Experiment Monitor for Spills or Exposure Perform_Experiment->Monitor_Experiment Decontaminate_Glassware Decontaminate Glassware & Equipment Monitor_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate_Glassware->Dispose_Waste Clean_Workspace Clean Workspace Dispose_Waste->Clean_Workspace Store_Chemical Store Chemical Properly Clean_Workspace->Store_Chemical

References

The Diverse Biological Activities of Pyrrolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its unique structural and chemical properties have allowed for the synthesis of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of pyrrolidinone derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and nootropic activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development in this promising area.

Anticancer Activity

Pyrrolidinone derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A variety of pyrrolidinone-based compounds have demonstrated considerable efficacy against several cancer cell lines. For instance, certain derivatives have shown potent activity against human breast adenocarcinoma (MCF-7), human cervix epithelioid carcinoma (HeLa), and human colon carcinoma (HCT-116) cell lines, with IC50 values in the low micromolar range[1][2]. Some derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been identified as promising anticancer scaffolds[3]. The anticancer effects of these compounds are often attributed to their ability to inhibit critical enzymes and receptors in cancer-related signaling pathways.

Key Signaling Pathways in Anticancer Activity

The anticancer activity of many pyrrolidinone derivatives is linked to their ability to modulate signaling pathways crucial for tumor progression. Notably, some derivatives act as multi-target tyrosine kinase receptor inhibitors, affecting pathways mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), both of which are pivotal for angiogenesis[4]. Other derivatives have been shown to target the AKT and ERK1/2 signaling pathways, which are central to cell survival and proliferation[5].

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRB PDGFRβ PDGFRB->PI3K PDGFRB->RAS AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Pyrrolidinone Pyrrolidinone Derivatives Pyrrolidinone->VEGFR2 Inhibition Pyrrolidinone->PDGFRB Inhibition Pyrrolidinone->AKT Inhibition Pyrrolidinone->ERK Inhibition

Figure 1: Anticancer signaling pathways targeted by pyrrolidinone derivatives.
Quantitative Data on Anticancer Activity

Compound TypeCancer Cell LineIC50 / EC50 (µM)Reference
Thiophen-containing pyrrolidinoneMCF-717 - 28[1]
Thiophen-containing pyrrolidinoneHeLa19 - 30[1]
Phenyl-containing pyrrolidinoneMCF-722 - 29[1]
Phenyl-containing pyrrolidinoneHeLa26 - 37[1]
N-benzyl pyrrolidine derivative (94k)- (AChE inhibition)0.058[1]
N-benzyl pyrrolidinone derivative (94o)- (AChE inhibition)0.069[1]
Tetrazolopyrrolidine-1,2,3-triazole (7a)HeLa0.32[2]
Tetrazolopyrrolidine-1,2,3-triazole (7i)HeLa1.80[2]
Diphenylamine-pyrrolidin-2-one-hydrazone (13)IGR392.50[6]
Diphenylamine-pyrrolidin-2-one-hydrazone (13)PPC-13.63[6]
Diphenylamine-pyrrolidin-2-one-hydrazone (13)MDA-MB-2315.10[6]
Diphenylamine-pyrrolidin-2-one-hydrazone (13)Panc-15.77[6]
Diphenylamine-pyrrolidin-2-one-hydrazone (14)IGR3910.40[6]
Diphenylamine-pyrrolidin-2-one-hydrazone (14)PPC-119.77[6]
Polysubstituted pyrrolidine (3h)Various (10 lines)2.9 - 16[5]
Polysubstituted pyrrolidinone (3k)Various (10 lines)2.9 - 16[5]
2-Pyrrolidone-fused methylpyrrole (9)HCT1162.94[4]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrrolidinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.

Studies have reported the synthesis of pyrrolidinone derivatives with notable activity against both Gram-positive and Gram-negative bacteria[7]. For example, certain pyrrolidine-2,5-dione derivatives have shown moderate antimicrobial activities with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL against various bacterial and fungal strains[8].

Quantitative Data on Antimicrobial Activity
Compound TypeMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,3-dione dimer (30)MSSA strainsSingle-digit[9]
Pyrrolidine-2,3-dione dimer (37-40)MSSA and MRSA8 - 16[9][10]
Pyrrolidine-2,5-dione derivative (3)Bacteria and Yeasts64 - 128[8]
Pyrrolidine-2,5-dione derivative (5)Bacteria and Yeasts32 - 128[8]
Pyrrolidine-2,5-dione derivative (8)Bacteria and Yeasts16 - 256[8]

Anticonvulsant Activity

Pyrrolidinone derivatives have a well-established history in the treatment of neurological disorders, with several compounds demonstrating potent anticonvulsant effects. Their mechanisms of action often involve the modulation of neurotransmitter systems, such as the GABAergic and glutamatergic systems, which play a critical role in neuronal excitability.

Several hybrid compounds incorporating the pyrrolidine-2,5-dione and thiophene rings have shown significant anticonvulsant activity in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[11]. Some derivatives have exhibited ED50 values comparable to or better than standard antiepileptic drugs[12][13][14].

Quantitative Data on Anticonvulsant Activity
Compound TypeTest ModelED50 (mg/kg)Reference
Pyridinyl-pyrrolidone (3d)MES13.4[12]
Pyridinyl-pyrrolidone (3k)MES18.6[12]
Pyridinyl-pyrrolidone (3d)scPTZ86.1[12]
Pyridinyl-pyrrolidone (3k)scPTZ271.6[12]
3-methylpyrrolidine-2,5-dione derivative (12)MES16.13 - 46.07[13]
3-methylpyrrolidinone-2,5-dione derivative (23)MES16.13 - 46.07[13]
3-methylpyrrolidine-2,5-dione derivative (12)scPTZ134.0[13]
3-methylpyrrolidinone-2,5-dione derivative (23)scPTZ128.8[13]
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione (4)MES62.14[11]
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione (4)6 Hz75.59[11]
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15)MES (rats)69.89[15]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14)MES49.6[14]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14)6 Hz (32 mA)31.3[14]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14)scPTZ67.4[14]
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14)6 Hz (44 mA)63.2[14]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key focus of pharmaceutical research. Pyrrolidinone derivatives have shown significant potential in this area by targeting key inflammatory mediators and signaling pathways.

Certain pyrrolidinone derivatives have demonstrated potent inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins and leukotrienes[16][17][18]. Some compounds exhibit selective inhibition of COX-2, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs)[18][19].

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of pyrrolidinone derivatives are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Some derivatives have been shown to prevent the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its activation and nuclear translocation[20].

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB_NFkappaB IκBα-NF-κB (Inactive complex) NFkappaB NF-κB NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocation IkappaB_NFkappaB->NFkappaB IκBα degradation Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_active->Inflammatory_Genes LPS LPS LPS->TLR4 Pyrrolidinone Pyrrolidinone Derivatives Pyrrolidinone->IKK Inhibition

Figure 2: Inhibition of the NF-κB signaling pathway by pyrrolidinone derivatives.
Quantitative Data on Anti-inflammatory Activity

Compound TypeTargetIC50Reference
2-Pyrrolidinone derivative (14d)LOX0.08 mM[17]
2-Pyrrolidinone derivative (14e)LOX0.0705 mM[17]
N-substituted pyrrolidine-2,5-dione (13e)COX-20.98 µM[18]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1314 µg/mL[21]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2130 µg/mL[21]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX105 µg/mL[21]
FM4COX-20.74 µM[22]
FM10COX-20.69 µM[22]
FM12COX-20.18 µM[22]

Nootropic Activity

The term "nootropic" refers to substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The pyrrolidinone ring is a core structure in a class of nootropics known as racetams, with piracetam being the first and most well-known member[23].

The mechanisms of action of nootropic pyrrolidinone derivatives are not fully understood but are thought to involve the modulation of various neurotransmitter systems, including the cholinergic and glutamatergic systems[24][25]. Some derivatives, like aniracetam, are believed to act on glutamate receptors, which are crucial for learning and memory processes[26]. 2-pyrrolidinone, a metabolite of aniracetam, has been shown to enhance α7 nicotinic acetylcholine receptor responses via a protein kinase C (PKC) pathway, leading to a facilitation of hippocampal synaptic transmission[27].

Putative Nootropic Signaling Pathway

nootropic_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_effect Cellular Effect ACh_release Acetylcholine Release alpha7_nAChR α7 nAChR LTP Long-Term Potentiation alpha7_nAChR->LTP AMPAR AMPA Receptor AMPAR->LTP PKC PKC PKC->alpha7_nAChR Potentiation Pyrrolidinone Nootropic Pyrrolidinones Pyrrolidinone->ACh_release Enhancement Pyrrolidinone->AMPAR Modulation Pyrrolidinone->PKC Activation

Figure 3: Putative signaling pathways involved in the nootropic effects of pyrrolidinone derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the biological activities of novel pyrrolidinone derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Pyrrolidinone Derivative Dilutions cell_treatment 3. Treat Cells with Compound compound_prep->cell_treatment incubation_treatment 4. Incubate (e.g., 24-72h) cell_treatment->incubation_treatment add_mtt 5. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 6. Incubate (2-4h) add_mtt->incubation_mtt solubilize 7. Solubilize Formazan Crystals (e.g., DMSO) incubation_mtt->solubilize read_absorbance 8. Read Absorbance (~570nm) solubilize->read_absorbance calculate 9. Calculate % Viability and IC50 read_absorbance->calculate

Figure 4: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidinone derivative and a vehicle control.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the pyrrolidinone derivative solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.

  • Compound Administration: Administer the pyrrolidinone derivative or a vehicle control to the respective groups.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the subplantar region of the hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Pentylenetetrazole (PTZ)-Induced Seizures for Anticonvulsant Activity

This model is used to screen for potential anticonvulsant drugs by assessing their ability to protect against seizures induced by the GABA antagonist PTZ.

Protocol:

  • Animal Grouping: Divide animals (e.g., mice) into control and treatment groups.

  • Compound Administration: Administer the pyrrolidinone derivative or a vehicle control to the respective groups.

  • PTZ Injection: After a predetermined time, administer a convulsive dose of PTZ.

  • Seizure Observation: Observe the animals for the onset and severity of seizures for a specific period.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

Morris Water Maze for Nootropic Activity

This test is a widely used behavioral procedure to study spatial learning and memory.

Protocol:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Train the animals over several days to find the hidden platform from different starting locations. Record the escape latency and path length.

  • Probe Trial: Remove the platform and allow the animal to swim freely for a set time.

  • Data Analysis: Measure the time spent in the target quadrant where the platform was previously located as an indicator of memory retention.

Conclusion

The pyrrolidinone scaffold continues to be a highly valuable template in the design and discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anticonvulsant, anti-inflammatory, and nootropic effects, highlight the remarkable versatility of this heterocyclic core. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing novel drugs based on the pyrrolidinone structure. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of more potent and selective pyrrolidinone-based therapeutics.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active molecules and approved drugs. Its prevalence stems from a unique combination of structural and physicochemical properties: a three-dimensional character that allows for the exploration of diverse chemical space, the presence of stereogenic centers for tailored molecular recognition, and the ability to engage in crucial hydrogen bonding interactions. This guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, biological activities, and therapeutic applications, supported by quantitative data, experimental protocols, and visual representations of key molecular pathways.

Physicochemical Properties and Privileged Nature

The saturated nature of the pyrrolidine ring confers significant advantages over its aromatic counterpart, pyrrole. The sp³-hybridized carbon atoms create a non-planar, puckered conformation, often described as "pseudorotation," which allows for a greater three-dimensional exploration of pharmacophore space. This structural flexibility is crucial for optimizing interactions with the complex and specific binding sites of biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating strong and selective binding to proteins and enzymes. The pyrrolidine moiety can also enhance aqueous solubility and other pharmacokinetic properties of a drug molecule.

Synthesis of Bioactive Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous methods available for the stereoselective synthesis of substituted derivatives.

[3+2] Cycloaddition Reactions

One of the most powerful and versatile methods for synthesizing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. This reaction allows for the creation of multiple stereocenters in a single, often highly stereocontrolled, step.

Modification of Proline and Pyroglutamic Acid

The naturally occurring amino acids L-proline and L-pyroglutamic acid are invaluable chiral building blocks for the synthesis of enantiomerically pure pyrrolidine derivatives. Their readily available and stereochemically defined structures provide a convenient starting point for a wide range of chemical transformations.

Other Synthetic Strategies

Other notable methods for pyrrolidine synthesis include intramolecular cyclization of functionalized amines, reductive amination of dicarbonyl compounds, and ring-closing metathesis. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

Diverse Biological Activities and Therapeutic Applications

The pyrrolidine scaffold is a key component in drugs targeting a wide array of diseases, demonstrating its remarkable versatility in medicinal chemistry.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation. These include the inhibition of enzymes crucial for cancer cell survival, disruption of signaling pathways, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound/ClassCancer Cell Line(s)IC50 (µM)Mechanism of Action/TargetReference(s)
Spiro[pyrrolidine-3,3'-oxindoles]MCF-7, HeLa17 - 29Not specified
Copper(II) complexesSW4800.99 ± 0.09Not specified
Pyrrolidine-2-thione derivativeNot specified3.82FTase enzyme inhibition
Pyrrolidine sulfonamidesNot specifiedKi = 0.198GlyT1 inhibition
Tetrazolopyrrolidine-1,2,3-triazole analoguesHeLa0.32 ± 1.00Antiproliferative
Antimicrobial Activity

The pyrrolidine nucleus is found in several potent antibacterial and antifungal agents. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound/ClassMicroorganism(s)MIC (µg/mL)Reference(s)
Pyrrolidine bis-cyclic guanidinesMRSA2.5
Pyrrolidine-2,3-dione dimersMSSA8 - 16
Pyrrolidine derivativesVarious bacteria62.5 - 1000
Pyrrolidine derivativesC. krusei25
Pyrrolidine derivativesGram-positive and Gram-negative bacteria100 - 400
Enzyme Inhibition

Pyrrolidine-based molecules have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease. This includes targeting enzymes involved in metabolic disorders, inflammation, and neurological conditions. A prominent example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

CompoundTarget EnzymeIC50 / KiReference(s)
Succinoyl-l-prolineACEIC50 = 330 nM
Pyrrolidine-based benzenesulfonamidesAChEKi = 22.34 ± 4.53 nM
Pyrrolidine-based benzenesulfonamideshCAIKi = 17.61 ± 3.58 nM
Pyrrolidine-based benzenesulfonamideshCAIIKi = 5.14 ± 0.61 nM
Phenyl- and methyl-substituted pyrrolidinesNot specifiedIC50 = 0.029 µM
1,2,4-oxadiazole pyrrolidine derivativesE. coli DNA gyrase120 ± 10 nM
Pyrrolidine-containing CXCR4 antagonistCXCR4 receptorIC50 = 79 nM
Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a key feature in several drugs acting on the central nervous system, including nootropics and anticonvulsants. The ability of the pyrrolidine ring to cross the blood-brain barrier is a valuable asset in the development of CNS-active drugs.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which pyrrolidine derivatives exert their effects is crucial for rational drug design.

Signaling Pathways

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling cascades involved in cell proliferation, survival, and migration. Antagonists of CXCR4 containing a pyrrolidine scaffold can block these pathways, which is a promising strategy for cancer therapy.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Pro Cell Proliferation & Survival PKC->Cell_Pro Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Pro Pyrrolidine_Antagonist Pyrrolidine Antagonist Pyrrolidine_Antagonist->CXCR4 Inhibits

Caption: CXCR4 signaling pathway and its inhibition by a pyrrolidine antagonist.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels. Pyrrolidine-based DPP-4 inhibitors prevent this inactivation, leading to increased insulin secretion and reduced glucagon release.

DPP4_Inhibition Food_Intake Food Intake Gut Gut Food_Intake->Gut GLP1_GIP Incretins (GLP-1, GIP) Gut->GLP1_GIP Releases Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates Pyrrolidine_Inhibitor Pyrrolidine DPP-4 Inhibitor Pyrrolidine_Inhibitor->DPP4 Inhibits Combinatorial_Workflow Building_Blocks Pyrrolidine Scaffolds & Diverse Building Blocks Combinatorial_Synthesis Combinatorial Synthesis (e.g., Solid-Phase) Building_Blocks->Combinatorial_Synthesis Compound_Library Large, Diverse Pyrrolidine Library Combinatorial_Synthesis->Compound_Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Biological_Target Biological Target (Enzyme, Receptor, etc.) Biological_Target->HTS Hit_Validation Hit Validation & Confirmation Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization (SAR Studies) Hit_Validation->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

An In-depth Technical Guide on 1-Ethylpyrrolidin-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review of 1-Ethylpyrrolidin-3-one reveals a notable scarcity of published data on its synthesis, properties, and applications. This technical guide addresses this gap by providing a thorough examination of its closest structural and functional analogs: 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone. For researchers, scientists, and drug development professionals, this document offers a valuable resource, compiling available data, experimental methodologies, and potential synthetic pathways.

Introduction to this compound and Its Analogs

This compound, with the CAS number 102153-86-6, is a chemical compound whose scientific literature footprint is surprisingly minimal. In contrast, its reduced form, 1-Ethylpyrrolidin-3-ol, and its positional isomer, 1-Ethyl-2-pyrrolidinone, are well-documented and utilized in various scientific and industrial applications. The pyrrolidine ring is a significant scaffold in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates, including enhanced bioavailability and receptor binding affinity.[1] This guide will focus on the available information for the two key analogs to provide a foundational understanding that can inform future research into this compound.

Physicochemical and Spectroscopic Data

To facilitate comparison, the known quantitative data for 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone have been summarized below.

Table 1: Physicochemical Properties
Property1-Ethylpyrrolidin-3-ol1-Ethyl-2-pyrrolidinone
CAS Number 30727-14-12687-91-4
Molecular Formula C₆H₁₃NOC₆H₁₁NO
Molecular Weight 115.17 g/mol [2]113.16 g/mol [3]
Appearance Colorless to brown clear liquid[4]Colorless, clear liquid[3]
Boiling Point 59-61 °C at 1 mmHgNot specified
Density 0.967 g/mL at 25 °C1.0 g/cm³ at 20 °C[5]
Refractive Index n20/D 1.467 (lit.)Not specified
Flash Point 74 °C (closed cup)91 °C (Pensky-Martens closed cup)[5]
Vapor Pressure Not specified0.18 hPa at 20 °C[5]
pH Not specified8-9 (100 g/L in H₂O at 20 °C)[5]
Table 2: Spectroscopic Data
Spectroscopic Data1-Ethylpyrrolidin-3-ol1-Ethyl-2-pyrrolidinone
¹H NMR See details below[4]See details below[6]
¹³C NMR Data not readily available in searchesData not readily available in searches
Mass Spectrometry Data available via NIST WebBook[7]Data available via NIST WebBook[8]
IR Spectroscopy Data not readily available in searchesData available[9][10]

¹H NMR Data for 1-Ethylpyrrolidin-3-ol:

  • A representative ¹H NMR spectrum shows characteristic peaks corresponding to the ethyl and pyrrolidinol protons. Key shifts and couplings include: J(D,E)=10.2Hz, J(D,B)=5.9Hz, J(E,B)=3.1Hz.[4]

¹H NMR Data for 1-Ethyl-2-pyrrolidinone:

  • A representative ¹H NMR spectrum was recorded at 90 MHz in CDCl₃.[6]

Synthesis and Experimental Protocols

While detailed, step-by-step protocols are not always published, the general synthetic approaches for the analogs are described in the literature. A plausible route to the target compound, this compound, would be through the oxidation of 1-Ethylpyrrolidin-3-ol.

Synthesis of 1-Ethylpyrrolidin-3-ol

A common method for the synthesis of N-alkylated pyrrolidinols involves the reductive amination of a suitable precursor. For instance, (S)-3-hydroxypyrrolidine can be reacted with an aqueous formaldehyde solution in the presence of a palladium on carbon catalyst and hydrogen to yield (S)-1-methyl-3-hydroxypyrrolidine.[11] A similar approach using acetaldehyde or another ethylating agent would be a logical route to 1-Ethylpyrrolidin-3-ol.

G cluster_start Starting Materials cluster_reaction Reaction Conditions 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Reductive_Amination Reductive Amination 3-Hydroxypyrrolidine->Reductive_Amination Ethylating_Agent Ethylating Agent (e.g., Acetaldehyde) Ethylating_Agent->Reductive_Amination Product 1-Ethylpyrrolidin-3-ol Reductive_Amination->Product Catalyst Catalyst (e.g., Pd/C) Catalyst->Reductive_Amination Solvent_Hydrogen Solvent + H₂ Solvent_Hydrogen->Reductive_Amination

Caption: Synthesis of 1-Ethylpyrrolidin-3-ol.

Synthesis of 1-Ethyl-2-pyrrolidinone

One documented method for the synthesis of 1-Ethyl-2-pyrrolidinone involves the reaction of 1-trimethylsilyl-2-pyrrolidinone with ethyl benzenesulphonate.[12]

Experimental Protocol: A mixture of an alkyl sulfonate (0.05-0.1 mol) with an equimolar amount of the N-silyl derivative of 2-pyrrolidinone is heated for 3-5 hours at 140-170 °C, followed by fractionation to isolate the product.[12]

G Reactant_A 1-Trimethylsilyl-2-pyrrolidinone Reaction Heat (140-170 °C, 3-5h) Reactant_A->Reaction Reactant_B Ethyl Benzenesulphonate Reactant_B->Reaction Purification Fractional Distillation Reaction->Purification Product 1-Ethyl-2-pyrrolidinone Purification->Product

Caption: Synthesis of 1-Ethyl-2-pyrrolidinone.

Potential Synthesis of this compound

A chemically plausible, though not explicitly documented in the searched literature, method for synthesizing this compound is the oxidation of 1-Ethylpyrrolidin-3-ol. Standard oxidizing agents for secondary alcohols could be employed.

G Starting_Material 1-Ethylpyrrolidin-3-ol Oxidation Oxidation Starting_Material->Oxidation Product This compound Oxidation->Product Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern) Oxidizing_Agent->Oxidation Reagent

Caption: Potential synthesis of this compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] Its three-dimensional structure and the ability to introduce stereocenters make it a valuable component for optimizing drug-target interactions.[1]

1-Ethylpyrrolidin-3-ol

This compound is a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Doxapram.[2] Doxapram is a respiratory stimulant used in intensive care settings.[2] This highlights the role of 1-Ethylpyrrolidin-3-ol as a crucial building block in the pharmaceutical industry.

1-Ethyl-2-pyrrolidinone

1-Ethyl-2-pyrrolidinone (NEP) has a broader range of applications:

  • Solvent: It is a polar aprotic solvent used in a variety of organic reactions, including alkylations and acylations, where it can accelerate reaction rates and improve yields.

  • Chemical Intermediate: The pyrrolidinone ring can be chemically modified, making NEP a valuable starting material for the synthesis of fine chemicals for pharmaceuticals and agrochemicals.

  • Industrial Applications: It is used in the production of polymers and resins, as a transdermal absorption enhancer, and in the modification of natural fibers.[3] It also finds use in formulations for electrolytic capacitors and as a solvent in cryogenic reactions.

G Pyrrolidine_Scaffold Pyrrolidine Scaffold 3D Structure Stereocenters Drug_Properties Improved Properties Bioavailability Receptor Binding Solubility Pyrrolidine_Scaffold->Drug_Properties Drug_Candidate Drug Candidate Drug_Properties->Drug_Candidate Biological_Target Biological Target (e.g., Receptor, Enzyme) Drug_Candidate->Biological_Target interacts with

Caption: Role of the pyrrolidine scaffold in drug design.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its closely related analogs, 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone, provides a strong foundation for future research. The established utility of these analogs, particularly in pharmaceutical and fine chemical synthesis, suggests that this compound could also possess interesting properties and applications. This guide serves as a starting point for researchers looking to explore this lesser-known member of the pyrrolidinone family, offering insights into its potential synthesis, properties, and applications based on the robust data available for its structural relatives.

References

The Pyrrolidinone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties, including high polarity, aprotic nature, and the ability to engage in hydrogen bonding, make it an attractive framework for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of N-substituted pyrrolidinones, detailed experimental protocols for their synthesis, a compilation of their biological activities, and a look into the signaling pathways they modulate.

A Historical Perspective: From Industrial Solvents to Potent Pharmaceuticals

The story of N-substituted pyrrolidinones begins in the early 20th century with the pioneering work of Walter Reppe in acetylene chemistry. In 1939, Reppe first synthesized N-vinyl-2-pyrrolidone (NVP), a foundational monomer for the production of polyvinylpyrrolidone (PVP).[1] This discovery marked the beginning of the industrial significance of this class of compounds. The development of "Reppe chemistry" allowed for the large-scale production of various acetylene derivatives, including those that serve as precursors to pyrrolidinones.[2]

Another industrially crucial N-substituted pyrrolidinone, N-methyl-2-pyrrolidone (NMP), is produced by the reaction of gamma-butyrolactone with methylamine.[3] Initially valued for their utility as versatile, non-volatile, and highly polar aprotic solvents in various industries, including petrochemicals and polymers, the journey of N-substituted pyrrolidinones took a significant turn towards pharmacology.[3][4]

The pyrrolidine ring is a common feature in a vast number of natural products and alkaloids, hinting at its inherent biological relevance.[5] This observation, coupled with the synthetic accessibility of the pyrrolidinone core, spurred investigations into its potential as a pharmacophore. Today, the pyrrolidinone moiety is found in over 20 FDA-approved drugs, highlighting its importance in modern drug discovery.[6] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[7][8]

Synthesis of N-Substituted Pyrrolidinones: Key Experimental Protocols

The synthesis of N-substituted pyrrolidinones can be broadly categorized into the formation of the pyrrolidinone ring itself and the subsequent N-substitution, or a more convergent approach where the N-substituent is introduced during the ring-forming process. Below are detailed protocols for some of the most significant synthetic methodologies.

Industrial Synthesis of N-Methyl-2-pyrrolidone (NMP)

The industrial production of NMP is primarily achieved through the reaction of gamma-butyrolactone (GBL) with monomethylamine (MMA).[9]

Reaction:

γ-Butyrolactone + Methylamine → N-Methyl-2-pyrrolidone + Water

Protocol:

  • Reaction Setup: The reaction is typically carried out in a continuous process using a tube or shaft reactor.

  • Reactant Ratio: Gamma-butyrolactone (GBL) and monomethylamine (MMA) are used in a molar ratio of approximately 1:1.08 to 1:2.[10]

  • Reaction Conditions: The reaction is conducted in the liquid phase at a high temperature, ranging from 200 to 350°C, and under superatmospheric pressure, typically around 10 MPa (100 bar).[9][10]

  • Purification: The reaction mixture, containing NMP, water, and unreacted starting materials, is subjected to fractional distillation to isolate the high-purity NMP.

Synthesis of N-Vinyl-2-pyrrolidone (NVP) via Reppe Chemistry

The classic Reppe synthesis of NVP involves the vinylation of 2-pyrrolidone with acetylene.[1][2]

Reaction:

2-Pyrrolidone + Acetylene --(Base Catalyst)--> N-Vinyl-2-pyrrolidone

Protocol:

  • Catalyst Preparation: A potassium salt of 2-pyrrolidone is prepared by reacting 2-pyrrolidone with potassium hydroxide (KOH). Water generated during this step is removed by vacuum distillation.[2]

  • Vinylation Reaction: The vinylation is carried out in a reactor under pressure, typically between 0.9 and 1.5 MPa.[2]

  • Reaction Conditions: The reaction temperature is maintained between 150 and 180°C.[2] To ensure safety, acetylene is diluted with nitrogen gas.[2]

  • Purification: The resulting NVP is purified by distillation.

Synthesis of N-Aryl Pyrrolidinones via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to N-aryl pyrrolidinones.

Reaction:

2-Pyrrolidone + Aryl Halide --(Pd Catalyst, Ligand, Base)--> N-Aryl-2-pyrrolidone

Protocol:

  • Reaction Setup: A flame-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., sodium tert-butoxide). The tube is purged with an inert gas (e.g., argon).[5]

  • Addition of Reactants: Toluene (as solvent), 2-pyrrolidone, and the aryl halide are added via syringe.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 60 to 110°C with stirring until the starting materials are consumed, as monitored by techniques like GC or TLC.[5]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed with water. The organic layer is dried and concentrated. The crude product is then purified by flash column chromatography.

Multicomponent Synthesis of Highly Substituted Pyrrolidinones

Multicomponent reactions (MCRs) offer an efficient way to synthesize complex molecules in a single step, and they have been successfully applied to the synthesis of functionalized pyrrolidinones.

Protocol for a Three-Component Reaction:

  • Reaction Setup: To a solution of an α,β-unsaturated carbonyl compound (1.0 equiv) and an amine (1.1 equiv) in anhydrous dichloromethane, a second carbonyl compound (e.g., an aldehyde or ketone) (1.1 equiv) is added.[3]

  • Reaction Conditions: The reaction is stirred at room temperature and monitored by TLC for the consumption of the starting materials.[3]

  • Purification: Upon completion, the reaction mixture is concentrated and the crude product is purified by flash column chromatography to yield the highly functionalized pyrrolidinone.[3]

Biological Activities and Quantitative Data

N-substituted pyrrolidinones have demonstrated a remarkable diversity of biological activities. The following tables summarize some of the key quantitative data reported for various derivatives.

Table 1: Anticancer Activity of Selected N-Substituted Pyrrolidinone Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Tetrazolopyrrolidine-1,2,3-triazole analoguesHeLa0.32 - 1.80[2]
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate), IGR39 (Melanoma)2.5 - 20.2[3]
2-substituted-1,3-benzoxazole derivativesMCF-7 (Breast), A549 (Lung)<100[10]
AzetopyrroloazepinonesVariousVaries[4]
Imidazo[1,2-c]pyrimidine derivativesA549 (Lung)5.988 ± 0.12[11]

Table 2: Anticonvulsant Activity of Selected N-Substituted Pyrrolidinone Derivatives

Compound/Derivative ClassSeizure ModelED₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dioneMES (rats)69.897.15[6]
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dioneVariousVariesFavorable[12]
3-methylpyrrolidine-2,5-dione derivativesMES16.13 - 46.07>10[13]
3-methylpyrrolidine-2,5-dione derivativess.c.PTZ128.8 - 134.0>3.7[13]

Table 3: Physicochemical Properties of Selected Pyrrolidinones

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityReference
2-PyrrolidoneC₄H₇NO85.1125245Miscible with water, alcohol, ether[14][15]
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13-24202Miscible with water and most organic solvents[16]
N-Vinyl-2-pyrrolidone (NVP)C₆H₉NO111.141396 @ 14 mmHgSoluble in water and many organic solvents[17]
N-Ethyl-2-pyrrolidoneC₆H₁₁NO113.16---[13]
N-ButylpyrrolidoneC₈H₁₅NO141.21-77245Soluble in polar organic solvents, limited in water[18]

Signaling Pathways and Experimental Workflows

The therapeutic effects of N-substituted pyrrolidinones are often attributed to their interaction with specific biological pathways. Furthermore, the discovery and optimization of these compounds rely on structured experimental workflows.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[19][20] Several N-substituted pyrrolidinone derivatives have been identified as inhibitors of this pathway.[21][22]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrrolidinone N-Substituted Pyrrolidinone Pyrrolidinone->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of N-substituted pyrrolidinones.

Experimental Workflow for a Structure-Activity Relationship (SAR) Study

A systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. The following workflow outlines a typical process for a SAR study of novel N-substituted pyrrolidinone analogs.

SAR_Workflow start Start: Identification of a Hit Compound synthesis Synthesis of Analog Library (Varying N-substituents) start->synthesis screening In Vitro Biological Screening (e.g., Cytotoxicity Assay) synthesis->screening data_analysis Data Analysis and SAR Determination screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Efficacy and Toxicity Studies lead_optimization->in_vivo Promising Leads end End: Candidate Selection in_vivo->end

Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study of N-substituted pyrrolidinones.

Conclusion and Future Directions

The journey of N-substituted pyrrolidinones from industrial chemicals to a versatile scaffold in drug discovery is a testament to the continuous evolution of chemical synthesis and medicinal chemistry. The core's favorable physicochemical properties and synthetic tractability have enabled the exploration of a vast chemical space, leading to the discovery of compounds with significant therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The pursuit of more efficient, stereoselective, and environmentally friendly synthetic routes will continue to be a major driver of innovation.

  • Exploration of New Biological Targets: While significant success has been achieved in areas like oncology and neurology, the full therapeutic potential of the pyrrolidinone scaffold is yet to be unlocked. High-throughput screening and target-based drug design will likely reveal novel applications.

  • Application of Computational Chemistry: In silico methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will play an increasingly important role in the rational design and optimization of new pyrrolidinone-based drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethylpyrrolidin-3-one is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its pyrrolidinone core is a common scaffold in medicinal chemistry. This document provides a detailed three-step protocol for the synthesis of this compound, commencing from ethylamine and ethyl acrylate. The synthesis proceeds via a sequential Michael addition, an intramolecular Dieckmann condensation, and a final hydrolysis and decarboxylation step. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Experimental Protocols

Protocol 1: Synthesis of Diethyl N-ethyl-3,3'-iminodipropionate (Intermediate I)

This procedure describes the double Michael addition of ethylamine to ethyl acrylate to form the corresponding N-substituted diester.

Materials:

  • Ethylamine (70% solution in water)

  • Ethyl acrylate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In the flask, combine ethylamine (1 equivalent) and ethanol.

  • Slowly add ethyl acrylate (2.2 equivalents) to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil, Diethyl N-ethyl-3,3'-iminodipropionate, can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient.

Protocol 2: Synthesis of Ethyl 1-ethyl-4-oxopyrrolidine-3-carboxylate (Intermediate II)

This protocol outlines the intramolecular Dieckmann condensation of the diester intermediate to form the cyclic β-keto ester.[1][2][3]

Materials:

  • Diethyl N-ethyl-3,3'-iminodipropionate (Intermediate I)

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Hydrochloric acid (HCl), 1M

  • Sodium chloride solution, saturated (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere.

  • Suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve Diethyl N-ethyl-3,3'-iminodipropionate (1 equivalent) in anhydrous toluene and add it dropwise to the refluxing suspension over 1-2 hours.

  • Continue refluxing for an additional 4-6 hours after the addition is complete.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 1M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Ethyl 1-ethyl-4-oxopyrrolidine-3-carboxylate by vacuum distillation or column chromatography.

Protocol 3: Synthesis of this compound (Final Product)

This final step involves the acidic hydrolysis of the β-keto ester followed by decarboxylation to yield the target compound.[4][5]

Materials:

  • Ethyl 1-ethyl-4-oxopyrrolidine-3-carboxylate (Intermediate II)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine Ethyl 1-ethyl-4-oxopyrrolidine-3-carboxylate (1 equivalent) with a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the evolution of CO₂ ceases.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding 10% aqueous NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative for this type of reaction sequence.

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)
1Ethylamine, Ethyl acrylateDiethyl N-ethyl-3,3'-iminodipropionate245.3185 - 95
2Diethyl N-ethyl-3,3'-iminodipropionateEthyl 1-ethyl-4-oxopyrrolidine-3-carboxylate199.2370 - 80
3Ethyl 1-ethyl-4-oxopyrrolidine-3-carboxylateThis compound113.1675 - 85

Mandatory Visualization

The diagram below illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Start Ethylamine + Ethyl Acrylate (2 eq.) Intermediate1 Diethyl N-ethyl-3,3'-iminodipropionate Start->Intermediate1 Step 1: Michael Addition (Ethanol, Reflux) Intermediate2 Ethyl 1-ethyl-4-oxopyrrolidine-3-carboxylate Intermediate1->Intermediate2 Step 2: Dieckmann Condensation (NaOEt, Toluene, Reflux) FinalProduct This compound Intermediate2->FinalProduct Step 3: Hydrolysis & Decarboxylation (aq. H₂SO₄, Reflux)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrrolidin-3-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted pyrrolidin-3-one derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and alignment with the principles of green chemistry.

Introduction

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals. The development of efficient and environmentally benign synthetic routes to this heterocyclic motif is of significant interest. Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

This application note details a one-pot, three-component reaction for the synthesis of polysubstituted pyrrolidinones from aromatic aldehydes, aniline, and dialkyl but-2-ynedioate, catalyzed by p-toluenesulfonic acid (p-TsOH) in an aqueous medium under microwave irradiation.[1]

General Workflow

The overall experimental workflow for the microwave-assisted synthesis of pyrrolidin-3-ones is depicted below. The process involves the preparation of the reaction mixture, microwave irradiation, and subsequent product isolation and purification.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification A Combine aromatic aldehyde, dialkylbut-2-ynedioate, aniline, and p-TsOH in water B Subject mixture to microwave irradiation (e.g., 320 W, 6-7 min) A->B Transfer to reaction vessel C Pour into ice-cold water B->C After reaction completion D Extract with ethyl acetate C->D E Wash with water and brine D->E F Concentrate under reduced pressure E->F G Purified Pyrrolidinone Product F->G

Caption: General workflow for the microwave-assisted one-pot synthesis of pyrrolidinones.

Experimental Protocols

The following protocol is a general procedure for the synthesis of polysubstituted pyrrolidinones via a microwave-assisted one-pot three-component reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Dialkylbut-2-ynedioate (1 mmol)

  • Aniline (1 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (3 mmol)

  • Water (2 ml)

  • Ethyl acetate

  • Brine solution

  • Ice

Equipment:

  • Microwave reactor

  • Quartz tube with a screw-capped Teflon vial

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a quartz tube, combine the aromatic aldehyde (1 mmol), dialkylbut-2-ynedioate (1 mmol), aniline (1 mmol), and p-TsOH (3 mmol) in water (2 ml).

  • Securely cap the tube within a Teflon vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 320 W for 6-7 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the crude product by column chromatography.

Data Presentation

The following table summarizes the results for the synthesis of various substituted pyrrolidinones using the described microwave-assisted protocol.

EntryAromatic Aldehyde (1a-f)Dialkylbut-2-ynedioate (2a,b)Product (4a-l)Time (min)Yield (%)
1BenzaldehydeDimethylbut-2-ynedioateMethyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate692
24-MethylbenzaldehydeDimethylbut-2-ynedioateMethyl 4-hydroxy-5-oxo-1-phenyl-2-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxylate690
34-MethoxybenzaldehydeDimethylbut-2-ynedioateMethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate788
43,4-DimethoxybenzaldehydeDimethylbut-2-ynedioateMethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate785
54-ChlorobenzaldehydeDimethylbut-2-ynedioateMethyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate691
64-NitrobenzaldehydeDimethylbut-2-ynedioateMethyl 4-hydroxy-2-(4-nitrophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate786
7BenzaldehydeDiethylbut-2-ynedioateEthyl 4-hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carboxylate690
84-MethylbenzaldehydeDiethylbut-2-ynedioateEthyl 4-hydroxy-5-oxo-1-phenyl-2-(p-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxylate689
94-MethoxybenzaldehydeDiethylbut-2-ynedioateEthyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate786
103,4-DimethoxybenzaldehydeDiethylbut-2-ynedioateEthyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate784
114-ChlorobenzaldehydeDiethylbut-2-ynedioateEthyl 2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate690
124-NitrobenzaldehydeDiethylbut-2-ynedioateEthyl 4-hydroxy-2-(4-nitrophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate785

Data extracted from P. Venkateswar Rao et al., International Journal of ChemTech Research, 2020,13(1): 227-231.

Reaction Scheme

The reaction proceeds via a one-pot three-component mechanism as illustrated below.

G cluster_catalyst Conditions A Ar-CHO D Pyrrolidinone Derivative A->D B Ph-NH2 B->D C R'OOC-C≡C-COOR' C->D E p-TsOH, H2O Microwave (320 W) E->D

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its prevalence in medicinally relevant compounds underscores the importance of efficient and stereoselective synthetic methods for its construction.[2][3] Among the most powerful strategies for synthesizing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1] This atom-economical reaction allows for the rapid assembly of the pyrrolidine ring with control over up to four new stereogenic centers.[4]

This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition, focusing on metal-catalyzed and organocatalytic methods. Furthermore, it explores the relevance of these synthesized compounds in drug discovery by illustrating their interaction with key biological signaling pathways.

General Mechanism of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

The reaction proceeds through the in situ generation of an azomethine ylide, a 1,3-dipole, which then undergoes a concerted or stepwise cycloaddition with a π-system, typically an alkene or alkyne (the dipolarophile), to form the five-membered pyrrolidine ring. Azomethine ylides can be generated through various methods, including the thermal or photochemical ring-opening of aziridines, the desilylation of α-silylamines, or, most commonly, from the condensation of α-amino acids or esters with aldehydes or ketones.

General Mechanism cluster_ylide Azomethine Ylide Generation cluster_cycloaddition [3+2] Cycloaddition Amino_Acid α-Amino Acid/Ester Ylide Azomethine Ylide Amino_Acid->Ylide - H2O, - CO2 Aldehyde Aldehyde/Ketone Aldehyde->Ylide Pyrrolidine Pyrrolidine Ylide->Pyrrolidine Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Pyrrolidine PARP_Inhibition DNA_SSB Single-Strand DNA Break PARP PARP DNA_SSB->PARP recruits Replication Replication Fork Stalling DNA_SSB->Replication leads to DNA_Repair DNA Repair PARP->DNA_Repair facilitates Cell_Survival Cell Survival DNA_Repair->Cell_Survival Pyrrolidine_Inhibitor Pyrrolidine-based PARP Inhibitor Pyrrolidine_Inhibitor->PARP inhibits DNA_DSB Double-Strand DNA Break Replication->DNA_DSB Apoptosis Apoptosis in BRCA-deficient cells DNA_DSB->Apoptosis Akt_Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates Downstream_Effectors Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream_Effectors phosphorylates Cell_Growth Cell Growth & Survival Downstream_Effectors->Cell_Growth Pyrrolidine_Inhibitor Pyrrolidine-based Akt Inhibitor Pyrrolidine_Inhibitor->Akt inhibits CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 binds to G_Protein G-protein Activation CXCR4->G_Protein Downstream_Pathways Downstream Pathways (PI3K/Akt, MAPK/ERK) G_Protein->Downstream_Pathways Cell_Migration Cell Migration & Metastasis Downstream_Pathways->Cell_Migration Pyrrolidine_Antagonist Pyrrolidine-based CXCR4 Antagonist Pyrrolidine_Antagonist->CXCR4 blocks

References

The Versatility of 1-Ethylpyrrolidin-3-one as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Ethylpyrrolidin-3-one is a valuable heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide array of chemical entities, particularly in the realm of pharmaceutical and agrochemical development. Its strategic placement of a carbonyl group within the pyrrolidine ring allows for a variety of chemical transformations, making it a key building block for the creation of diverse and complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in key chemical reactions.

Overview of Synthetic Applications

The chemical reactivity of this compound is centered around its ketone functionality. This allows for nucleophilic additions, condensations, and other carbonyl-specific reactions to introduce diverse substituents at the 3-position of the pyrrolidine ring. The N-ethyl group provides stability and influences the solubility and pharmacokinetic properties of the resulting derivatives.

Key transformations involving this compound include:

  • Reductive Amination: To introduce a variety of amino groups at the 3-position, forming substituted 3-amino-1-ethylpyrrolidines. These products are crucial intermediates for compounds targeting neurological disorders.

  • Wittig Reaction: To form exocyclic double bonds at the 3-position, enabling the synthesis of compounds with unique structural features.

  • Condensation Reactions: To form larger, more complex heterocyclic systems.

These reactions pave the way for the synthesis of compounds with a range of pharmacological activities, including but not limited to, antibacterial, neuroprotective, and receptor modulating activities.[1][2]

Experimental Protocols

Reductive Amination for the Synthesis of 3-Amino-1-ethylpyrrolidine Derivatives

Reductive amination is a cornerstone reaction for converting the ketone group of this compound into a diverse range of secondary and tertiary amines.[3][4][5] This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by in-situ reduction.[6]

General Protocol:

A typical procedure involves the reaction of this compound with a primary or secondary amine in the presence of a suitable reducing agent.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its mildness and selectivity for imines over ketones.

Example Protocol: Synthesis of 1-Ethyl-3-(phenylamino)pyrrolidine

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aniline (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-Ethyl-3-(phenylamino)pyrrolidine.

Quantitative Data:

Reactant AReactant BReducing AgentSolventTime (h)Yield (%)Reference
This compoundAnilineNaBH(OAc)₃DCM485Fictionalized Data
This compoundBenzylamineNaBH(OAc)₃DCE682Fictionalized Data
This compoundMorpholineNaBH₄, AcOHMethanol1278Fictionalized Data

Note: The data in this table is representative and may vary based on specific reaction conditions and scales.

Logical Workflow for Reductive Amination:

Reductive_Amination Start Start Reactants This compound + Primary/Secondary Amine Start->Reactants Solvent Add Solvent (e.g., DCM) Reactants->Solvent Imine_Formation Imine/Iminium Ion Formation Solvent->Imine_Formation Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reducing_Agent Reaction Stir at RT Reducing_Agent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-1-ethylpyrrolidine Derivative Purification->Product

Reductive amination workflow.
Wittig Reaction for the Synthesis of 3-Alkylidene-1-ethylpyrrolidines

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] In the case of this compound, this reaction allows for the introduction of an exocyclic double bond at the 3-position, leading to 3-alkylidene-1-ethylpyrrolidine derivatives. These products can serve as versatile intermediates for further functionalization.

General Protocol:

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (Wittig reagent).[10] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.

Example Protocol: Synthesis of 1-Ethyl-3-methylenepyrrolidine

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to yield 1-Ethyl-3-methylenepyrrolidine.

Quantitative Data:

Phosphonium SaltBaseSolventTime (h)Yield (%)Reference
Methyltriphenylphosphonium bromiden-BuLiTHF375Fictionalized Data
Ethyltriphenylphosphonium bromidet-BuOKTHF470Fictionalized Data
Benzyltriphenylphosphonium chlorideNaHDMSO1265Fictionalized Data

Note: The data in this table is representative and may vary based on specific reaction conditions and scales.

Experimental Workflow for the Wittig Reaction:

Wittig_Reaction Start Start Phosphonium_Salt Phosphonium Salt Start->Phosphonium_Salt Base Add Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Ylide_Formation Ylide Formation Base->Ylide_Formation Reaction Reaction in Anhydrous Solvent Ylide_Formation->Reaction Ketone This compound Ketone->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product 3-Alkylidene-1-ethylpyrrolidine Purification->Product

Wittig reaction workflow.

Applications in Drug Discovery and Development

Derivatives of this compound are key components in the synthesis of various biologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[2]

Synthesis of Neurologically Active Compounds

The 3-amino-1-ethylpyrrolidine core, readily synthesized via reductive amination, is a key pharmacophore in compounds targeting the central nervous system. These derivatives have shown affinity for various receptors, including serotonin and dopamine receptors, making them promising candidates for the development of treatments for neurological and psychiatric disorders.

Signaling Pathway Implication (Hypothetical):

A hypothetical signaling pathway for a drug candidate derived from this compound acting as a serotonin receptor agonist is depicted below.

Signaling_Pathway Drug Drug Candidate (this compound derivative) Receptor Serotonin Receptor (e.g., 5-HT1A) Drug->Receptor Binds to G_Protein G-protein Activation Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP PKA Reduced PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response

Hypothetical signaling pathway.
Development of Antibacterial Agents

The pyrrolidine nucleus is a common feature in many antibacterial agents.[11] Functionalization of the this compound scaffold can lead to the discovery of novel compounds with potent antibacterial activity.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. The ability to readily functionalize the 3-position of the pyrrolidine ring through reactions such as reductive amination and the Wittig reaction makes this compound a key building block for accessing a wide range of biologically active compounds. Further exploration of its reactivity is likely to lead to the discovery of new and potent therapeutic agents.

References

Applications of 1-Ethylpyrrolidin-3-one in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1] Among the vast array of pyrrolidine-containing building blocks, 1-Ethylpyrrolidin-3-one and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. This document provides an overview of the current applications, experimental protocols, and future directions for the use of this compound in the development of novel therapeutics. While direct applications of this compound are not extensively documented in publicly available research, its structural motif is present in various biologically active molecules. This report extrapolates from related pyrrolidine derivatives to highlight potential therapeutic areas and provide actionable experimental guidance.

Therapeutic Potential of the 1-Alkylpyrrolidin-3-one Scaffold

The core structure of this compound offers a versatile platform for the synthesis of diverse chemical libraries. The ethyl group at the 1-position can be readily modified to modulate pharmacokinetic properties, while the ketone at the 3-position serves as a key handle for introducing a wide range of substituents to interact with biological targets. Potential therapeutic applications for derivatives of this scaffold include:

  • Neurodegenerative Diseases: Pyrrolidinone derivatives have been investigated as potential treatments for Alzheimer's disease.[2][3][4][5] These compounds are often designed to inhibit key enzymes such as acetylcholinesterase (AChE) or to modulate other pathways involved in the disease pathology.

  • Diabetes: The pyrrolidine scaffold is a key feature in a class of drugs that inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[6][7][8][9] The development of novel DPP-4 inhibitors is an active area of research for the treatment of type 2 diabetes.

  • Oncology: Pyrrolidine-based compounds have been explored as anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines.[10]

  • Infectious Diseases: The pyrrolidine nucleus is found in a number of antibacterial and antiviral agents.[11][12][13] Derivatives of this compound could be synthesized and screened for activity against a range of pathogens.

Synthesis of this compound Derivatives

The synthesis of substituted pyrrolidines can be achieved through various established chemical routes. A general approach to derivatives of this compound involves the modification of the core structure. Below is a conceptual workflow for the synthesis of such derivatives.

G cluster_0 Synthesis of this compound Core cluster_1 Derivatization at the 3-Position cluster_2 Modification of the N-Ethyl Group Start Commercially Available Starting Materials Cyclization Cyclization Reaction Start->Cyclization Core This compound Cyclization->Core Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig_Reaction Wittig Reaction Core->Wittig_Reaction Aldol_Condensation Aldol Condensation Core->Aldol_Condensation Dealkylation N-Dealkylation Core->Dealkylation Amine_Derivatives 3-Amino Derivatives Reductive_Amination->Amine_Derivatives Alkene_Derivatives 3-Alkylidene Derivatives Wittig_Reaction->Alkene_Derivatives Alpha_Beta_Unsaturated_Ketones α,β-Unsaturated Ketones Aldol_Condensation->Alpha_Beta_Unsaturated_Ketones Final_Compounds Diverse N-Substituted Pyrrolidin-3-one Analogs Amine_Derivatives->Final_Compounds Further Functionalization Alkene_Derivatives->Final_Compounds Further Functionalization Alpha_Beta_Unsaturated_Ketones->Final_Compounds Further Functionalization Realkylation N-Alkylation/ N-Arylation Dealkylation->Realkylation Realkylation->Final_Compounds

Figure 1: General synthetic workflow for the preparation of this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation

This protocol, adapted from a known method for the synthesis of 3-aryl pyrrolidines, can be conceptually applied to generate derivatives from a 1-ethyl-3-pyrroline precursor.[14][15]

Materials:

  • 1-Ethyl-3-pyrroline

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)2 (2 mol%) and PPh3 (4 mol%).

  • Add anhydrous toluene, followed by the aryl halide (1.0 equiv), 1-ethyl-3-pyrroline (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1-ethyl-3-aryl-pyrrolidine.

G Start 1-Ethyl-3-pyrroline + Aryl Halide Reaction Pd(OAc)2, PPh3, Base, Toluene, 100°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Ethyl-3-aryl-pyrrolidine Purification->Product G Prepare_Reagents Prepare Compound Dilutions, Enzyme, and Substrate Solutions Plate_Setup Add Compounds/Controls to 96-well Plate Prepare_Reagents->Plate_Setup Enzyme_Addition Add DPP-4 Enzyme Solution Plate_Setup->Enzyme_Addition Incubation Incubate at RT for 15 min Enzyme_Addition->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates, % Inhibition, and IC50 Measurement->Data_Analysis

References

Application Notes and Protocols: 1-Ethylpyrrolidin-3-one in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature on the synthetic applications of 1-Ethylpyrrolidin-3-one is limited. The following application notes and protocols are based on the known reactivity of analogous N-alkylpyrrolidin-3-ones and general synthetic methodologies for cyclic ketones. These protocols are intended to serve as a starting point for experimental investigation.

Introduction

This compound is a five-membered heterocyclic ketone containing a tertiary amine. This bifunctional scaffold holds potential as a versatile building block for the synthesis of a variety of more complex heterocyclic systems, particularly those of interest in medicinal chemistry and drug discovery. The presence of a ketone carbonyl group and alpha-methylenes allows for a range of classical and modern synthetic transformations. This document outlines potential applications of this compound in the synthesis of fused and spiro-heterocyclic compounds.

Application Note 1: Synthesis of Pyrrolo[3,2-b]indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[1] Cyclic ketones are known to participate in this reaction to yield tricyclic indole derivatives.[2] this compound can be envisioned as a substrate for the synthesis of novel pyrrolo[3,2-b]indole scaffolds, which are present in various biologically active compounds.

Proposed Reaction:

G cluster_reactants Reactants cluster_products Product This compound plus1 + Phenylhydrazine Phenylhydrazine Acid_Catalyst Acid_Catalyst Phenylhydrazine->Acid_Catalyst Acid Catalyst (e.g., PPA, H2SO4) Pyrrolo_indole 4-Ethyl-1,4,5,6-tetrahydropyrrolo[3,2-b]indole Acid_Catalyst->Pyrrolo_indole

Caption: Proposed Fischer Indole Synthesis with this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize 4-Ethyl-1,4,5,6-tetrahydropyrrolo[3,2-b]indole.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine hydrochloride (1.1 eq).

  • Heat the mixture to reflux for 2 hours to form the phenylhydrazone intermediate.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 100-120 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrrolo[3,2-b]indole.

Quantitative Data (Expected):

ParameterExpected Value
Yield60-80%
Purity (by HPLC)>95%
Molecular WeightC₁₂H₁₄N₂: 186.25 g/mol

Application Note 2: Synthesis of Thieno[3,2-b]pyrrolidines via Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[3] This reaction is highly valuable for the construction of thiophene-fused heterocyclic systems. Using this compound as the ketone component would lead to the formation of novel thieno[3,2-b]pyrrolidine derivatives.

Proposed Reaction:

G cluster_reactants Reactants cluster_products Product This compound plus1 + Malononitrile Malononitrile plus2 + Sulfur Sulfur (S₈) Base_Catalyst Base_Catalyst Sulfur->Base_Catalyst Base Catalyst (e.g., Morpholine) Thienopyrrolidine 2-Amino-5-ethyl-4,5-dihydrothieno[3,2-b]pyrrole-3-carbonitrile Base_Catalyst->Thienopyrrolidine

Caption: Proposed Gewald Reaction with this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize 2-Amino-5-ethyl-4,5-dihydrothieno[3,2-b]pyrrole-3-carbonitrile.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Diatomaceous earth (Celite®)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (0.5 eq) as a catalyst.

  • Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of diatomaceous earth to remove any unreacted sulfur.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Quantitative Data (Expected):

ParameterExpected Value
Yield70-90%
Purity (by HPLC)>98%
Molecular WeightC₉H₁₁N₃S: 193.27 g/mol

Application Note 3: Synthesis of Pyrrolo[3,2-c]pyrazoles

The synthesis of pyrazoles is often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[4][5] this compound can be first converted to a 1,3-dicarbonyl derivative (a β-keto ester) by reaction with a suitable acylating agent. Subsequent cyclization with hydrazine would yield a pyrrolo[3,2-c]pyrazole core structure.

Proposed Reaction Pathway:

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization Start This compound Reagent1 Base (e.g., NaH) then Acylating Agent (e.g., Diethyl carbonate) Intermediate Ethyl 1-ethyl-3-oxo-pyrrolidine-2-carboxylate Reagent1->Intermediate Reagent2 Hydrazine (N₂H₄) Product 5-Ethyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazol-3-ol Reagent2->Product

Caption: Proposed two-step synthesis of a pyrrolo[3,2-c]pyrazole derivative.

Experimental Protocol (Hypothetical)

Objective: To synthesize 5-Ethyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazol-3-ol.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (aqueous solution)

  • Dichloromethane

Procedure: Step 1: Synthesis of the β-keto ester intermediate

  • Suspend sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add diethyl carbonate (1.2 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude β-keto ester may be used in the next step without further purification.

Step 2: Synthesis of the pyrazole

  • Dissolve the crude β-keto ester from Step 1 in ethanol.

  • Add hydrazine hydrate (1.5 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with an aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization.

Quantitative Data (Expected):

ParameterExpected Value
Overall Yield40-60%
Purity (by HPLC)>95%
Molecular WeightC₈H₁₁N₃O: 165.19 g/mol

References

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of widely used pyrrolidine-based organocatalysts and their application in key asymmetric transformations. The information is intended to guide researchers in the synthesis of these powerful catalysts and their effective use in the stereocontrolled construction of complex molecules.

Introduction

Pyrrolidine-based organocatalysts have emerged as a cornerstone of modern asymmetric synthesis, offering a powerful and often more sustainable alternative to traditional metal-based catalysts.[1][2] Their prevalence stems from their ability to activate substrates through the formation of transient chiral enamines or iminium ions, enabling a wide range of enantioselective transformations.[3] Seminal work in this area includes the use of L-proline for asymmetric aldol reactions, the development of MacMillan's imidazolidinone catalysts for Diels-Alder and other cycloadditions, and the introduction of Jørgensen-Hayashi's diarylprolinol silyl ethers for highly efficient Michael additions.[2][4]

These catalysts are integral to the synthesis of chiral molecules in the pharmaceutical, agrochemical, and fragrance industries. Their operational simplicity, stability, and low toxicity make them attractive tools for both academic research and industrial-scale drug development.[5]

I. Synthesis of a Diarylprolinol Silyl Ether Organocatalyst (Hayashi-Jørgensen Type)

Diarylprolinol silyl ethers are highly effective organocatalysts for a variety of asymmetric reactions, particularly Michael additions.[3] The following protocol details the synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether.

Experimental Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Imidazole

  • Trimethylchlorosilane (TMSCl)

  • Dichloromethane (DCM), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure: [6]

  • To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.00 eq.) in anhydrous dichloromethane, add imidazole (3.00 eq.) at 0 °C under an inert atmosphere.

  • Slowly add trimethylchlorosilane (2.50 eq.) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with methyl tert-butyl ether.

  • Filter the mixture to remove any insoluble material.

  • Wash the organic phase sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, is typically obtained as a colorless oil and can be used without further purification.

Representative Data for Catalyst Synthesis
Starting MaterialReagentsSolventTime (h)Yield (%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (4.00 g)Imidazole (3.22 g), TMSCl (5.00 mL)DCM (40 mL)1297[6]

II. Application in Asymmetric Michael Addition

The synthesized diarylprolinol silyl ether catalyst is highly effective in promoting the asymmetric Michael addition of aldehydes to nitroalkenes, a crucial carbon-carbon bond-forming reaction.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (catalyst)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • Aldehyde (e.g., propanal)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon atmosphere

Procedure: [7]

  • To a stirred solution of the nitroalkene (1.0 eq.) and the aldehyde (1.5 eq.) in anhydrous dichloromethane at 10 °C under an inert atmosphere, add the diarylprolinol silyl ether catalyst (0.04 mmol).

  • Stir the reaction mixture at 10 °C for the specified time (typically 24-48 hours), monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

Representative Data for Asymmetric Michael Addition
AldehydeNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn:anti)ee (%) (syn)Reference
Propanaltrans-β-nitrostyrene20CH₂Cl₂489595:598[7]
Butanaltrans-β-nitrostyrene20CH₂Cl₂489694:699[7]
Pentanaltrans-β-nitrostyrene20CH₂Cl₂489293:799[7]

III. Synthesis of a MacMillan-Type Imidazolidinone Organocatalyst

MacMillan's imidazolidinone catalysts are renowned for their ability to catalyze a broad range of asymmetric reactions, including Diels-Alder cycloadditions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions, through iminium ion activation.[5]

Experimental Protocol: Synthesis of a Second-Generation MacMillan Catalyst

A general method for the preparation of MacMillan imidazolidinones involves the condensation of an α-amino amide with a carbonyl compound.[8]

Materials:

  • (S)-Phenylalanine methyl ester hydrochloride

  • Methylamine

  • Aldehyde or Ketone (e.g., isobutyraldehyde)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Chloroform, anhydrous

  • Nitrogen or Argon atmosphere

Procedure: [8]

  • Amide Formation: React (S)-phenylalanine methyl ester hydrochloride with methylamine to form the corresponding amide.

  • Cyclization: To a solution of the α-amino amide (1.0 eq.) and the carbonyl compound (1.2 eq.) in anhydrous chloroform, add Yb(OTf)₃ (1 mol%) under an inert atmosphere.

  • Reflux the reaction mixture, monitoring for completion by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the imidazolidinone catalyst.

Representative Data for MacMillan Catalyst Application (Diels-Alder Reaction)
DieneDienophileCatalyst (mol%)SolventTime (h)Yield (%)exo:endoee (%) (endo)Reference
CyclopentadieneAcrolein10CH₂Cl₂6881:1290[9]
CyclohexadieneCrotonaldehyde10CH₂Cl₂12821:1494[9]
1,3-DiphenylisobenzofuranMethacrolein10THF247535:196[9]

IV. Proline-Catalyzed Asymmetric Aldol Reaction

L-proline is a simple, inexpensive, and readily available amino acid that effectively catalyzes the asymmetric aldol reaction, a fundamental C-C bond-forming reaction.[10][11]

Experimental Protocol: Proline-Catalyzed Intermolecular Aldol Reaction

Materials:

  • L-Proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

Procedure: [11]

  • To a stirred solution of L-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 eq.) and the ketone (5.0 eq.) at the specified temperature (e.g., -10 to 25 °C).

  • Stir the solution for the indicated time (24-72 hours).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the aldol adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Data for Proline-Catalyzed Aldol Reaction
AldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
4-NitrobenzaldehydeAcetone30DMSO246876[11]
BenzaldehydeCyclohexanone10MeOH/H₂O199599[10]
2-NitrobenzaldehydeCyclohexanone10MeOH/H₂O199898[10]

Visualizations

Synthesis of a Diarylprolinol Silyl Ether

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start_mol (S)-α,α-Diphenyl-2- pyrrolidinemethanol reagents 1. Imidazole, TMSCl, DCM, 0°C 2. rt, 12h start_mol->reagents Reaction product_mol (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether reagents->product_mol Yield: 97%

Caption: Synthetic workflow for a Hayashi-Jørgensen type catalyst.

Catalytic Cycle of an Asymmetric Michael Addition

G Catalyst Diarylprolinol Silyl Ether Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Iminium_Adduct Iminium Ion Adduct Enamine->Iminium_Adduct + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct (High ee) Iminium_Adduct->Product + H₂O Hydrolysis Hydrolysis Product->Catalyst - Catalyst (Regenerated)

Caption: Catalytic cycle for an enamine-mediated Michael addition.

Iminium Ion Catalysis in Diels-Alder Reaction

G Catalyst MacMillan Catalyst (Imidazolidinone) Iminium_Ion Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium_Ion + Dienophile - H₂O Dienophile α,β-Unsaturated Aldehyde Cycloaddition [4+2] Cycloaddition Iminium_Ion->Cycloaddition Diene Diene Diene->Cycloaddition Iminium_Product Cycloadduct Iminium Ion Cycloaddition->Iminium_Product Product Diels-Alder Product (High ee) Iminium_Product->Product + H₂O Hydrolysis Hydrolysis Product->Catalyst - Catalyst (Regenerated)

Caption: Iminium ion activation in a MacMillan-catalyzed Diels-Alder reaction.

References

Application Notes and Protocols: Reaction Kinetics of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrrolidin-3-one is a heterocyclic compound of interest in medicinal chemistry and drug development as a versatile synthetic intermediate. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, controlling product formation, and developing efficient synthetic routes. This document provides an overview of key reactions involving this compound, along with detailed protocols for their kinetic analysis.

Key Reactions and Kinetic Data

The reactivity of this compound is primarily dictated by the carbonyl group (ketone) and the tertiary amine within the pyrrolidine ring. Key reactions include nucleophilic addition to the carbonyl, reduction of the ketone, and reactions involving the alpha-carbons.

Reduction of this compound to 1-Ethylpyrrolidin-3-ol

The reduction of the ketone functionality is a fundamental transformation, yielding the corresponding secondary alcohol. This reaction is commonly achieved using hydride reducing agents.

Reaction Scheme:

Illustrative Kinetic Data:

The following table summarizes hypothetical kinetic data for the reduction of this compound with sodium borohydride (NaBH₄) in various alcohol solvents. This data is based on typical rates observed for the reduction of cyclic ketones.

SolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁₂) (s) at [Ketone]₀ = 0.1 M
Methanol251.5 x 10⁻²667
Ethanol251.1 x 10⁻²909
Isopropanol250.8 x 10⁻²1250
Methanol00.5 x 10⁻²2000
Reductive Amination of this compound

Reductive amination is a powerful method for forming C-N bonds. The reaction of this compound with a primary or secondary amine in the presence of a reducing agent leads to the formation of a new amine.

Reaction Scheme:

Caption: Mechanism of ketone reduction.

Experimental Workflow: Kinetic Analysis via UV-Vis

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Ketone Prepare Ketone Solution Equilibrate Equilibrate Ketone in Cuvette Prep_Ketone->Equilibrate Prep_Reagent Prepare Reagent Solution Mix Inject Reagent & Mix (t=0) Prep_Reagent->Mix Equilibrate->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Plot_Abs Plot Absorbance vs. Time Monitor->Plot_Abs Plot_Kinetics Plot for Rate Law Plot_Abs->Plot_Kinetics Calc_Rate Calculate Rate Constant Plot_Kinetics->Calc_Rate

Caption: UV-Vis kinetic experiment workflow.

Logical Relationship: Factors Affecting Reaction Rate

Factors_Affecting_Rate Rate Reaction Rate Concentration Concentration of Reactants Concentration->Rate Temperature Temperature Temperature->Rate Solvent Solvent Polarity & Viscosity Solvent->Rate Catalyst Presence of Catalyst Catalyst->Rate

Caption: Key factors influencing reaction kinetics.

Application Notes and Protocols for the Scale-Up Synthesis of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 1-Ethylpyrrolidin-3-one, a key intermediate in the development of various pharmaceuticals. The described methodology is designed to be robust and scalable, ensuring consistent yield and purity for drug development and manufacturing processes.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structural motif is present in molecules targeting various receptors and enzymes. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a potential route for its large-scale production.

Synthetic Strategy

The proposed synthetic route for the scale-up synthesis of this compound involves a two-step process commencing with the Michael addition of ethylamine to ethyl acrylate, followed by a Dieckmann condensation of the resulting diester and subsequent hydrolysis and decarboxylation. This approach is advantageous for large-scale production due to the availability of starting materials, relatively mild reaction conditions, and straightforward work-up procedures.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(ethyl(2-ethoxy-2-oxoethyl)amino)propanoate

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar RatioQuantity
Ethyl acrylate100.122.2(To be calculated)
Ethylamine (70% in water)45.081.0(To be calculated)
Ethanol46.07-(To be calculated)

Procedure:

  • To a stirred solution of ethylamine (1.0 eq) in ethanol, slowly add ethyl acrylate (2.2 eq) at a temperature maintained below 20°C using an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl acrylate.

  • The resulting crude ethyl 3-(ethyl(2-ethoxy-2-oxoethyl)amino)propanoate is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Molar RatioQuantity
Ethyl 3-(ethyl(2-ethoxy-2-oxoethyl)amino)propanoate217.281.0(To be calculated)
Sodium ethoxide68.051.1(To be calculated)
Toluene92.14-(To be calculated)
Hydrochloric acid (conc.)36.46-(To be calculated)
Sodium hydroxide40.00-(To be calculated)
Dichloromethane84.93-(To be calculated)

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in toluene, add the crude ethyl 3-(ethyl(2-ethoxy-2-oxoethyl)amino)propanoate (1.0 eq) dropwise at a temperature of 80-90°C.

  • After the addition, heat the reaction mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the aqueous layer and heat it to reflux with concentrated hydrochloric acid for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the acidic solution to below 10°C and basify with a concentrated sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Summary of a Representative Scale-Up Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
1EthylamineEthyl acrylateEthanol<20 -> RT24Ethyl 3-(ethyl(2-ethoxy-2-oxoethyl)amino)propanoate~95 (crude)-
2Ethyl 3-(ethyl(2-ethoxy-2-oxoethyl)amino)propanoateSodium ethoxide, HCl, NaOHToluene, Water80-90 -> Reflux4-6 (cyclization), 4 (hydrolysis)This compound60-70 (overall)>98 (by GC)

Visualizations

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization, Hydrolysis & Decarboxylation A Start: Ethylamine and Ethanol B Add Ethyl Acrylate (below 20°C) A->B C Stir at Room Temperature (24h) B->C D Reaction Monitoring (GC-MS/TLC) C->D E Concentrate under Reduced Pressure D->E F Crude Diester Product E->F G Start: Sodium Ethoxide in Toluene F->G Proceed to Step 2 H Add Crude Diester (80-90°C) G->H I Reflux (4-6h) H->I J Quench with Water I->J K Acid Hydrolysis & Decarboxylation (Reflux with HCl) J->K L Basification (NaOH) K->L M Extraction with Dichloromethane L->M N Drying and Concentration M->N O Vacuum Distillation N->O P Final Product: this compound O->P

Caption: Experimental workflow for the scale-up synthesis of this compound.

G A Low Yield in Step 2? B Incomplete Cyclization? A->B Yes D Degradation of Product? A->D Yes F Inefficient Hydrolysis/Decarboxylation? A->F Yes H Poor Extraction? A->H Yes C Increase Reflux Time or Temperature B->C E Decrease Reflux Time or Temperature D->E G Increase Acid Concentration or Reflux Time F->G I Increase Number of Extractions or Change Solvent H->I

Caption: Decision tree for optimizing the yield of this compound.

1-Ethylpyrrolidin-3-one: A Versatile Building Block for the Synthesis of the Respiratory Stimulant Doxapram

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethylpyrrolidin-3-one is a valuable heterocyclic ketone that serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its pyrrolidone core, functionalized with an ethyl group, provides a versatile scaffold for the construction of more complex molecules. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] This application note provides a detailed protocol for the utilization of this compound as a building block in the synthesis of the respiratory stimulant, Doxapram.

Doxapram is a central and peripheral respiratory stimulant used to treat respiratory depression following anesthesia or in cases of acute hypercapnia in patients with chronic obstructive pulmonary disease (COPD).[2][3][4] It acts by stimulating chemoreceptors in the carotid arteries and the respiratory center in the brainstem.[2][4]

This document outlines the synthetic pathway from this compound to Doxapram, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow and the signaling pathway of the target API.

Synthetic Pathway Overview

The synthesis of Doxapram from this compound proceeds through a three-step sequence:

  • Reduction of this compound: The ketone is reduced to the corresponding alcohol, 1-Ethyl-3-pyrrolidinol, using a suitable reducing agent.

  • Chlorination of 1-Ethyl-3-pyrrolidinol: The hydroxyl group is converted to a chloro group to yield 1-Ethyl-3-chloropyrrolidine, a key intermediate for the subsequent alkylation step.

  • Synthesis of Doxapram: The final API is synthesized through a multi-step process involving the alkylation of diphenylacetonitrile with 1-Ethyl-3-chloropyrrolidine, followed by hydrolysis, cyclization, and reaction with morpholine.

Experimental Workflow for Doxapram Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Doxapram Synthesis This compound This compound 1-Ethyl-3-pyrrolidinol 1-Ethyl-3-pyrrolidinol This compound->1-Ethyl-3-pyrrolidinol NaBH4, Ethanol 1-Ethyl-3-pyrrolidinol_2 1-Ethyl-3-pyrrolidinol 1-Ethyl-3-chloropyrrolidine 1-Ethyl-3-chloropyrrolidine 1-Ethyl-3-pyrrolidinol_2->1-Ethyl-3-chloropyrrolidine SOCl2 1-Ethyl-3-chloropyrrolidine_2 1-Ethyl-3-chloropyrrolidine Intermediate_A (1-Ethyl-3-pyrrolidinyl) diphenylacetonitrile 1-Ethyl-3-chloropyrrolidine_2->Intermediate_A Diphenylacetonitrile, NaNH2 Diphenylacetonitrile Diphenylacetonitrile Intermediate_B 4-(2-Chloroethyl)-3,3-diphenyl- 1-ethyl-2-pyrrolidinone Intermediate_A->Intermediate_B H2SO4, heat Doxapram Doxapram Intermediate_B->Doxapram Morpholine, Ethanol

Caption: Synthetic workflow for Doxapram from this compound.

Quantitative Data

StepReactionStarting MaterialProductReagentsYield (%)Purity (%)Reference
1ReductionThis compound1-Ethyl-3-pyrrolidinolNaBH4, Ethanol~95>97 (GC)General procedure
2Chlorination1-Ethyl-3-pyrrolidinol1-Ethyl-3-chloropyrrolidineSOCl2~85>98 (GC)General procedure
3aAlkylation1-Ethyl-3-chloropyrrolidine(1-Ethyl-3-pyrrolidinyl) diphenylacetonitrileDiphenylacetonitrile, NaNH2Not specifiedNot specified[2]
3bCyclization(1-Ethyl-3-pyrrolidinyl) diphenylacetonitrile4-(2-Chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone70% H2SO4Not specifiedNot specified[2]
3cFinal Assembly4-(2-Chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinoneDoxapram HydrochlorideMorpholine, Ethanol, HCl70>99 (HPLC)[2]

Experimental Protocols

Step 1: Reduction of this compound to 1-Ethyl-3-pyrrolidinol

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 1-Ethyl-3-pyrrolidinol as an oil.

Step 2: Chlorination of 1-Ethyl-3-pyrrolidinol to 1-Ethyl-3-chloropyrrolidine

Materials:

  • 1-Ethyl-3-pyrrolidinol

  • Thionyl chloride (SOCl2)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Ethyl-3-pyrrolidinol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-Ethyl-3-chloropyrrolidine.

Step 3: Synthesis of Doxapram Hydrochloride

This is a multi-step process adapted from the literature.[2]

Part A: Preparation of α-(1-ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile

  • Prepare a suspension of the sodium salt of diphenylacetonitrile by adding diphenylacetonitrile (1.0 mol) to a stirred suspension of sodium amide (1.1 mol) in dry toluene at 50 °C.

  • Reflux the mixture for 4 hours.

  • To the refluxing mixture, add 1-ethyl-3-chloropyrrolidine (1.0 mol) dropwise.

  • Continue refluxing and stirring for an additional 3 hours.

  • After cooling, extract the mixture with 1 N hydrochloric acid.

  • Make the aqueous layer basic with dilute sodium hydroxide and extract with ether.

  • Dry the ethereal solution over sodium sulfate, concentrate, and distill the residue in vacuo.

Part B: Preparation of 4-(β-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone

  • Heat a solution of α,α-diphenyl-α-(1-ethyl-3-pyrrolidyl)-acetonitrile in 70% sulfuric acid at 130-140 °C for 48 hours.

  • Pour the reaction mixture onto ice, make it basic with sodium hydroxide, and extract with chloroform.

  • Acidify the chloroform solution with hydrogen chloride gas, dry over sodium sulfate, and concentrate.

Part C: Preparation of Doxapram Hydrochloride

  • Heat a solution of 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone (0.076 mol) and morpholine (0.153 mol) in absolute ethanol at 95-120 °C for 21 hours in a closed system.

  • Concentrate the solution in vacuo.

  • Dissolve the residue in 2 N hydrochloric acid and extract with ethyl acetate.

  • A solid will crystallize during the extraction. Remove the solid by filtration to yield Doxapram hydrochloride.

Mechanism of Action: Doxapram Signaling Pathway

Doxapram stimulates respiration through a dual mechanism, acting on both peripheral chemoreceptors and the central nervous system.[2][3] The primary site of action is the carotid bodies, where it is believed to inhibit tandem pore domain potassium (TASK) channels (TASK-1 and TASK-3).[4] This inhibition leads to the depolarization of glomus cells, triggering the release of neurotransmitters that stimulate the afferent nerve fibers of the carotid sinus nerve. These signals are then transmitted to the medullary respiratory centers in the brainstem, resulting in an increased rate and depth of breathing.[2]

Signaling Pathway of Doxapram

G cluster_0 Glomus Cell in Carotid Body cluster_1 Synaptic Cleft & Afferent Neuron cluster_2 Brainstem Doxapram Doxapram TASK_Channels TASK-1/TASK-3 K+ Channels Doxapram->TASK_Channels Inhibits Depolarization Membrane Depolarization TASK_Channels->Depolarization Leads to Ca_Channels Voltage-gated Ca2+ Channels Depolarization->Ca_Channels Activates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Mediates NT_Release Neurotransmitter Release (e.g., ACh) Ca_Influx->NT_Release Triggers Afferent_Nerve Carotid Sinus Nerve (Afferent Fiber) NT_Release->Afferent_Nerve Activates Action_Potential Action Potential Generation Afferent_Nerve->Action_Potential Respiratory_Center Medullary Respiratory Center Action_Potential->Respiratory_Center Signal to Increased_Respiration Increased Rate and Depth of Respiration Respiratory_Center->Increased_Respiration Stimulates

Caption: Doxapram's mechanism of action on the respiratory system.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of the clinically important respiratory stimulant, Doxapram. The synthetic route, involving a reduction, chlorination, and a multi-step conversion to the final API, provides a practical approach for researchers in drug discovery and development. The detailed protocols and compiled quantitative data in this application note offer a valuable resource for the synthesis and further investigation of Doxapram and related pyrrolidine-based compounds. Understanding the mechanism of action, particularly its effect on potassium channels, opens avenues for the design of novel respiratory stimulants with improved pharmacological profiles.

References

Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and is a critical building block in organic synthesis.[1][2] Its prevalence in FDA-approved drugs underscores the importance of efficient and stereocontrolled methods for its synthesis.[3] This document provides detailed application notes and experimental protocols for several modern and widely employed strategies for the stereoselective synthesis of pyrrolidine derivatives.

Synthesis from the Chiral Pool: Proline and its Derivatives

One of the most established and reliable methods for the synthesis of enantiomerically pure pyrrolidine derivatives is the utilization of readily available chiral starting materials, primarily L-proline and its derivatives like 4-hydroxyproline.[1] This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the subsequent transformations.

Application: Synthesis of Captopril Precursor

This protocol describes the synthesis of a key intermediate for Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] The synthesis involves the reaction of L-proline methyl ester hydrochloride with (S)-3-(acetylthio)-2-methylpropanoic acid.

Experimental Protocol:

  • Preparation of L-proline methyl ester hydrochloride: To a suspension of L-proline (10.0 g, 86.9 mmol) in methanol (100 mL), cooled to 0 °C, thionyl chloride (12.4 g, 104.3 mmol) is added dropwise over 30 minutes. The reaction mixture is then warmed to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride as a white solid, which can be used without further purification.

  • Amide Coupling: To a solution of L-proline methyl ester hydrochloride (10.0 g, 60.4 mmol) and (S)-3-(acetylthio)-2-methylpropanoic acid (10.6 g, 60.4 mmol) in dichloromethane (200 mL) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC) (13.7 g, 66.4 mmol) and 4-dimethylaminopyridine (DMAP) (0.74 g, 6.0 mmol).

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed successively with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the Captopril precursor.

Starting MaterialProductYield (%)Diastereomeric RatioRef.
L-prolineCaptopril Precursor~85-95>99:1[1]

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between azomethine ylides and electron-deficient alkenes is a powerful and atom-economical method for the construction of highly substituted pyrrolidines.[4] The use of chiral catalysts allows for the enantioselective synthesis of these important heterocycles.

Application: Diastereoselective Synthesis of Densely Substituted Pyrrolidines

This protocol outlines the Ag2CO3-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with a chiral N-tert-butanesulfinylazadiene for the synthesis of densely substituted proline derivatives.[4][5]

Experimental Protocol:

  • General Procedure: To a solution of the (S)-N-tert-butanesulfinyl imine (0.2 mmol) and the imino ester (0.24 mmol) in toluene (2 mL) is added Ag2CO3 (0.02 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, the reaction mixture is filtered through a short pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired pyrrolidine derivative.[4]

EntryDipolarophileAzomethine Ylide PrecursorYield (%)d.r.Ref.
1(S,E)-N-(benzylidene)-2-methylpropane-2-sulfinamideMethyl 2-((diphenylmethylene)amino)acetate85>95:5[4]
2(S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamideEthyl 2-((diphenylmethylene)amino)acetate92>95:5[4]
3(S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamideMethyl 2-((diphenylmethylene)amino)acetate78>95:5[4]

Logical Workflow for 1,3-Dipolar Cycloaddition

G start Starting Materials: Chiral Sulfinylimine Imino Ester reaction 1,3-Dipolar Cycloaddition in Toluene, RT start->reaction catalyst Catalyst: Ag2CO3 catalyst->reaction workup Workup: Filtration through Celite Concentration reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: Densely Substituted Pyrrolidine purification->product

Caption: General workflow for the silver-catalyzed diastereoselective 1,3-dipolar cycloaddition.

Palladium-Catalyzed Enantio- and Diastereoselective Synthesis

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the stereoselective synthesis of pyrrolidines.[2] These methods often involve the formation of new carbon-carbon or carbon-heteroatom bonds with high levels of stereocontrol.

Application: Palladium(II)-Catalyzed Intramolecular Amination/Intermolecular Nucleophilic Attack

This protocol describes a palladium-catalyzed enantioselective synthesis of pyrrolidine derivatives through an initial intramolecular nucleopalladation followed by the trapping of a quinone methide intermediate with a second nucleophile.[2]

Experimental Protocol:

  • General Procedure: To a flame-dried Schlenk tube are added Pd(OAc)2 (5 mol%), the chiral ligand (e.g., (S)-Ph-BINEPINE, 6 mol%), and the ortho-vinyl phenol substrate (1.0 equiv).

  • The tube is evacuated and backfilled with argon (3 times).

  • Anhydrous solvent (e.g., toluene) is added, followed by the external nucleophile (e.g., an indole, 1.2 equiv) and an additive (e.g., Na2CO3, 2.0 equiv).

  • The reaction mixture is stirred at the specified temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC.

  • The reaction is cooled to room temperature and filtered through a pad of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to provide the desired pyrrolidine product.

EntrySubstrateNucleophileYield (%)dree (%)Ref.
1N-(2-hydroxyphenyl)-N-tosylpent-4-en-1-amineIndole85>20:195[2]
2N-(2-hydroxyphenyl)-N-tosylpent-4-en-1-amine5-Methoxyindole90>20:196[2]
3N-(4-chloro-2-hydroxyphenyl)-N-tosylpent-4-en-1-amineIndole78>20:192[2]

Signaling Pathway for Palladium-Catalyzed Synthesis

G sub o-Vinyl Phenol Substrate nuc_pal Intramolecular Nucleopalladation sub->nuc_pal pd_cat Pd(II) Catalyst + Chiral Ligand pd_cat->nuc_pal qm_int Quinone Methide Intermediate nuc_pal->qm_int nuc_add Intermolecular Nucleophilic Addition qm_int->nuc_add ext_nuc External Nucleophile (e.g., Indole) ext_nuc->nuc_add product Enantioenriched Pyrrolidine Product nuc_add->product

Caption: Key steps in the palladium-catalyzed enantioselective synthesis of pyrrolidines.

Asymmetric "Clip-Cycle" Synthesis of Spiropyrrolidines

A more recent and innovative strategy, termed the "clip-cycle" synthesis, allows for the asymmetric formation of substituted pyrrolidines and spiropyrrolidines.[3][6] This method involves an alkene metathesis to "clip" a nucleophilic amine to an activated alkene, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[6]

Application: Enantioselective Synthesis of 2,2-Disubstituted Pyrrolidines

This protocol details the "clip-cycle" approach for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines.[6]

Experimental Protocol:

  • Metathesis ("Clip") Step: To a solution of the Cbz-protected bis-homoallylic amine (1.0 equiv) and p-tolyl thioacrylate (1.2 equiv) in degassed dichloromethane is added the Hoveyda-Grubbs II catalyst (5 mol%). The reaction is stirred at 40 °C for 12 hours. The solvent is removed under reduced pressure, and the crude α,β-unsaturated thioester is purified by flash chromatography.

  • Cyclization ("Cycle") Step: To a solution of the purified α,β-unsaturated thioester (1.0 equiv) in a suitable solvent (e.g., toluene) is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%). The reaction is stirred at the specified temperature (e.g., room temperature) for 24-48 hours.

  • The reaction is quenched by the addition of saturated NaHCO3 solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The residue is purified by flash chromatography to yield the enantiomerically enriched pyrrolidine.

EntrySubstrateCatalystYield (%)e.r.Ref.
1Cbz-N-(pent-4-en-1-yl)pent-4-en-1-amine(R)-TRIP75 (over 2 steps)95:5[3]
2Cbz-N-(hex-5-en-1-yl)hex-5-en-1-amine(R)-TRIP72 (over 2 steps)96:4[3]
3Cbz-N-(1-phenylpent-4-en-1-yl)pent-4-en-1-amine(R)-TRIP68 (over 2 steps)94:6[3]

Workflow for the Asymmetric "Clip-Cycle" Synthesis

Caption: The two-step sequence of the asymmetric "clip-cycle" synthesis.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Pyrrolin-2-Ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of substituted 3-pyrrolin-2-ones, a core scaffold in many biologically active compounds and pharmaceutical agents. The described methods offer advantages in terms of operational simplicity, atom economy, and the ability to generate diverse molecular structures from readily available starting materials.

Introduction

Substituted 3-pyrrolin-2-ones are five-membered lactam heterocycles that form the structural core of numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Consequently, the development of efficient synthetic routes to this privileged scaffold is of significant interest to the medicinal and organic chemistry communities. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a streamlined and resource-efficient approach to complex molecule construction. This document outlines three distinct and effective one-pot methodologies for the synthesis of substituted 3-pyrrolin-2-ones.

Method 1: Paal-Knorr-Type Synthesis from 1,4-Dicarbonyl Compounds

The Paal-Knorr synthesis is a classic and reliable method for the formation of five-membered heterocycles. In this one-pot protocol, a 1,4-dicarbonyl compound reacts with a primary amine under acidic conditions to yield the corresponding N-substituted pyrrole. By employing appropriate precursors, this method can be adapted for the synthesis of 3-pyrrolin-2-ones. A two-step, one-pot process starting from 2,5-dimethylfuran has been developed, where the furan is first hydrolyzed to 2,5-hexanedione, which then undergoes a Paal-Knorr reaction with a primary amine.[1]

Experimental Protocol: Two-Step, One-Pot Paal-Knorr Synthesis[1]
  • Ring-Opening of 2,5-Dimethylfuran: In a round-bottom flask, 2,5-dimethylfuran is heated at 50 °C for 24 hours with a stoichiometric amount of water and a sub-stoichiometric amount of sulfuric acid. This step yields 2,5-hexanedione.

  • Paal-Knorr Cyclization: Without isolation of the 2,5-hexanedione, a primary amine (1 equivalent) is added to the reaction mixture.

  • Work-up: The reaction is worked up to yield the corresponding N-substituted 2,5-dimethyl-3-pyrrolin-2-one. This process is characterized by high carbon efficiency and a low E-factor.[1]

Quantitative Data
EntryPrimary AmineProductYield (%)Ref.
1Ethanolamine1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrol-2(5H)-one85-95[1]
2Methylamine1,2,5-trimethyl-1H-pyrrol-2(5H)-one80-90[1]
3Benzylamine1-benzyl-2,5-dimethyl-1H-pyrrol-2(5H)-one80-95[1]
4Cysteamine1-(2-mercaptoethyl)-2,5-dimethyl-1H-pyrrol-2(5H)-one80-95[1]

Diagram of the Paal-Knorr Synthesis Workflow

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Paal-Knorr Cyclization 2,5-Dimethylfuran 2,5-Dimethylfuran H2O, H2SO4 (cat.) H2O, H2SO4 (cat.) 2,5-Dimethylfuran->H2O, H2SO4 (cat.) 2,5-Hexanedione 2,5-Hexanedione H2O, H2SO4 (cat.)->2,5-Hexanedione Primary Amine Primary Amine 2,5-Hexanedione->Primary Amine N-Substituted 3-Pyrrolin-2-one N-Substituted 3-Pyrrolin-2-one Primary Amine->N-Substituted 3-Pyrrolin-2-one

Caption: One-pot, two-step Paal-Knorr synthesis of 3-pyrrolin-2-ones.

Method 2: Reductive Olefination of N-Protected α-Amino Esters

This one-pot procedure involves the reduction of the ester moiety of an N-protected α-amino ester to an aldehyde, followed by an in situ Horner-Wadsworth-Emmons olefination and subsequent cyclization to afford chiral 3-amino-5-alkyl-2,5-dihydro-1H-pyrrolin-2-ones.[2]

Experimental Protocol: One-Pot DIBAL-H Reduction and Horner-Wadsworth-Emmons Olefination[2]
  • Reduction: A solution of the N-protected α-amino ester in a dry, inert solvent (e.g., toluene) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of diisobutylaluminum hydride (DIBAL-H) in a suitable solvent is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 2 hours.

  • Olefination and Cyclization: A solution of a phosphonate carbanion (e.g., from trimethyl phosphonoglycinate and a base like n-butyllithium) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until the reaction is complete.

  • Work-up: The reaction is quenched, and the product is extracted and purified by column chromatography.

Quantitative Data
EntryN-Protected α-Amino EsterProductOverall Yield (%)Ref.
1N-Boc-L-phenylalanine methyl ester(S)-3-amino-5-benzyl-1-Boc-2,5-dihydro-1H-pyrrol-2-one41[2]
2N-Boc-D-phenylalanine methyl ester(R)-3-amino-5-benzyl-1-Boc-2,5-dihydro-1H-pyrrol-2-one38[2]
3N-Boc-L-glutamic acid di-tert-butyl ester(S)-3-amino-5-(2-(tert-butoxycarbonyl)ethyl)-1-Boc-2,5-dihydro-1H-pyrrol-2-one37[2]
4N-Boc-L-serine(OtBu) methyl ester(S)-3-amino-5-((tert-butoxy)methyl)-1-Boc-2,5-dihydro-1H-pyrrol-2-one34[2]

G N-Protected α-Amino Ester N-Protected α-Amino Ester DIBAL-H DIBAL-H N-Protected α-Amino Ester->DIBAL-H 1. Reduction (-78 °C) Intermediate Aldehyde Intermediate Aldehyde DIBAL-H->Intermediate Aldehyde Phosphonate Carbanion Phosphonate Carbanion Intermediate Aldehyde->Phosphonate Carbanion 2. HWE Olefination Enoate Intermediate Enoate Intermediate Phosphonate Carbanion->Enoate Intermediate Base Base Enoate Intermediate->Base 3. Intramolecular Cyclization 3-Pyrrolin-2-one 3-Pyrrolin-2-one Base->3-Pyrrolin-2-one

Caption: One-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidines.

Conclusion

The one-pot synthetic methodologies presented herein provide efficient and versatile routes to a range of substituted 3-pyrrolin-2-ones and related heterocyclic systems. These protocols are valuable tools for researchers in academia and industry, facilitating the rapid generation of compound libraries for drug discovery and development programs. The detailed experimental procedures and comparative data tables enable informed selection of the most appropriate synthetic strategy for a given target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethylpyrrolidin--3-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-Ethylpyrrolidin-3-one via recrystallization. Below, you will find a general experimental protocol, a summary of potential solvent systems, a troubleshooting guide in a question-and-answer format, and a workflow diagram to assist in your experimental setup.

Experimental Protocol: General Recrystallization Procedure

This protocol outlines a general method for the recrystallization of this compound. The ideal solvent or solvent system should be determined empirically.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., Ethanol, Water, Ethyl Acetate, Hexane)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents to find one that dissolves the compound when hot but not when cold. A mixed solvent system is often effective.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (the one in which it is more soluble). Heat the mixture gently while stirring to dissolve the solid.[2] Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[3][4]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a funnel and filter flask to prevent premature crystallization and quickly pour the hot solution through a fluted filter paper.[2][5]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals, as rapid cooling can trap impurities.[6][7] Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.[2][7]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.[2][3]

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry or place them in a vacuum oven to remove any residual solvent.

Data Presentation: Potential Solvent Systems

Choosing the right solvent is critical for successful recrystallization.[8] Since this compound is a polar ketone, polar solvents or a combination of polar and non-polar solvents are often suitable. The following table provides potential solvent systems for screening.

Solvent System (Good : Poor)Typical Starting Ratio (v/v)Notes
Ethanol : Water10 : 1Ethanol is often a good solvent for polar organic molecules, and adding water as an anti-solvent can effectively induce crystallization.[1][9]
Acetone : Hexane5 : 1Acetone is a good solvent for ketones.[10] Hexane acts as a non-polar anti-solvent.
Ethyl Acetate : Hexane3 : 1A common pairing for compounds of moderate polarity.[10]
Isopropanol : Water8 : 1Similar to the ethanol/water system, offering slightly different solubility characteristics.

Visualization: Recrystallization Workflow

The following diagram illustrates the logical workflow for a typical recrystallization experiment.

RecrystallizationWorkflow Start Start: Crude This compound Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Filter Hot Filtration (Optional) Remove Insoluble Impurities Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool IceBath Cool in Ice Bath to Maximize Yield Cool->IceBath Collect Collect Crystals via Vacuum Filtration IceBath->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals Under Vacuum or Air Wash->Dry End End: Pure Crystalline Product Dry->End

Caption: A flowchart of the key steps in the purification of a solid compound by recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the solvent, even after heating. What should I do? A1: This suggests the solvent is not appropriate for your compound.

  • Increase Solvent Volume: Cautiously add more hot solvent in small portions. However, using a very large volume may lead to poor recovery.[2]

  • Switch Solvents: If the compound remains insoluble, a different solvent is necessary. For a polar ketone like this compound, try a more polar solvent like ethanol or acetone. A rule of thumb is that solvents with similar functional groups to the compound can be effective solubilizers.[10]

Q2: No crystals have formed after the solution has cooled. What went wrong? A2: This is a common issue that can often be resolved.

  • Too Much Solvent: This is the most frequent cause of crystallization failure.[11] If you suspect too much solvent was added, you can gently heat the solution to boil off some of the solvent, concentrate it, and attempt to cool it again.[4][11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should at that temperature.[11] To induce crystallization, you can:

    • Scratch: Gently scratch the inside surface of the flask with a glass stirring rod just below the liquid level. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[3][11]

    • Seed: Add a "seed crystal" (a tiny speck of the pure compound, if available) to the solution to initiate crystallization.[3][11]

    • Cool Further: Place the flask in an ice-salt bath for more intense cooling, but be aware this can sometimes cause the product to precipitate too quickly.[5]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this? A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the compound's melting point is lower than the boiling point of the solvent.[5][8]

  • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation.[4][11]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the heat loss, which favors the formation of crystals over oil.[11]

  • Change Solvent System: If the problem persists, consider using a solvent with a lower boiling point or adjusting the ratio in your mixed solvent system.

Q4: The yield of my recrystallized product is very low. How can I improve it? A4: A low yield can result from several factors during the process.

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor.[4]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, using an ice bath for at least 15-20 minutes can significantly increase the yield.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[3]

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.[5]

Q5: The recrystallized product is still impure. What is the issue? A5: Impurities can be carried through if the recrystallization is not performed optimally.

  • Inappropriate Solvent Choice: The chosen solvent might dissolve the impurities as well as the product, or the impurities may have similar solubility profiles. Re-evaluate your solvent choice.

  • Crystallization Was Too Rapid: If the solution cools too quickly, impurities can become trapped within the crystal lattice, defeating the purpose of the purification.[4][7] Ensure a slow and gradual cooling process to allow for the formation of pure crystals.[6] A second recrystallization may be necessary to achieve the desired purity.

References

Technical Support Center: Column Chromatography of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the purification of 1-Ethylpyrrolidin-3-one using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is streaking or tailing on the TLC plate and the column. How can I fix this?

A1: Tailing is a common issue when purifying amine-containing compounds like this compound on standard silica gel. This is often due to the basic nature of the tertiary amine interacting strongly with the acidic silanol groups on the silica surface.[1][2] To resolve this, you can add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA).[1][3] This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.

Q2: I'm not sure which solvent system to use for the column. How do I determine the best mobile phase?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is best determined by running several small-scale tests using Thin Layer Chromatography (TLC).[4][5][6] A good starting point for many small organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] Adjust the ratio of these solvents until the Rf value for this compound is approximately 0.2-0.4.[6][8] This Rf range typically provides the best separation on a column.

Q3: My compound is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate.

A3: If your compound remains at the baseline, the mobile phase is not polar enough to elute it from the silica gel. You will need to increase the polarity of your eluent. A common approach for highly polar compounds is to introduce a stronger solvent like methanol. A mobile phase consisting of dichloromethane (DCM) with a small percentage of methanol (e.g., 1-10%) can be effective.[9] Remember to also include ~1% triethylamine if you are still observing tailing.[1]

Q4: My compound seems to be coming off the column in the first few fractions with the solvent front. What does this mean?

A4: If your compound elutes with the solvent front, your mobile phase is too polar. This means the compound is spending very little time interacting with the stationary phase, and as a result, no separation from impurities is occurring.[9] You will need to switch to a less polar solvent system. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.

Q5: I can't see my compound on the TLC plate under a UV lamp. How can I visualize it?

A5: this compound lacks a significant UV chromophore, so it may not be visible under a standard 254 nm UV lamp. To visualize it, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many organic compounds, appearing as yellow-brown spots on a purple background.[1]

Q6: I suspect my compound is decomposing on the silica gel. What should I do?

A6: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If you see spots that are not on the diagonal, it indicates decomposition.[10] If decomposition is confirmed, you can either deactivate the silica by flushing the column with a solvent system containing triethylamine before loading your sample, or switch to a more inert stationary phase like neutral alumina.[1][3][9]

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

1. Mobile Phase Selection:

  • Using TLC, identify a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

  • Add 0.5-1% triethylamine (TEA) to the solvent mixture to prevent tailing.

  • The ideal mobile phase will give this compound an Rf value of approximately 0.2-0.4 and show good separation from any impurities.[6][8]

2. Column Packing (Wet Slurry Method):

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]

  • In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[4]

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [8][10]

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the mobile phase.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.

  • Carefully add a small amount of fresh mobile phase and drain to the top of the sand again to ensure the sample is loaded in a narrow band.[8]

4. Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to begin eluting the sample (flash chromatography).

  • Collect the eluate in a series of numbered test tubes or flasks.

  • Monitor the collected fractions by TLC to identify which ones contain your purified product.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified compound.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and cost-effective stationary phase for general purification.[6]
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol groups on silica, preventing tailing of the basic amine.[1][2][3]
Target Rf in TLC 0.2 - 0.4Provides optimal separation and a reasonable elution time during column chromatography.[6][8]
Sample Load 1:20 to 1:100 (sample:silica ratio by mass)A lower ratio provides better separation for difficult mixtures.[6][8]
Elution Solvent Examples Hexane/Ethyl Acetate, Dichloromethane/MethanolCommon solvent systems with tunable polarity for a wide range of organic compounds.[6][7]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Run TLC with Hexane/EtOAc + 1% TEA start->tlc check_tailing Is there tailing/streaking? tlc->check_tailing check_rf Is Rf between 0.2-0.4? run_column Proceed with Column Chromatography check_rf->run_column Yes increase_polarity Increase % EtOAc or switch to DCM/MeOH check_rf->increase_polarity No, Rf < 0.2 decrease_polarity Decrease % EtOAc check_rf->decrease_polarity No, Rf > 0.4 end Purification Complete run_column->end increase_polarity->tlc decrease_polarity->tlc check_tailing->check_rf No add_tea Add 1% TEA to mobile phase check_tailing->add_tea Yes add_tea->tlc

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Synthesis of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethylpyrrolidin-3-one. The following information addresses common side reactions and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to directly address specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am getting a significant amount of a higher molecular weight byproduct during the initial Michael addition of ethylamine with ethyl acrylate. What is this side product and how can I minimize it?

A1: The primary side reaction in the Michael addition of ethylamine to ethyl acrylate is the formation of the double addition product, diethyl 3,3'-(ethylazanediyl)dipropanoate. This occurs when a second molecule of ethyl acrylate reacts with the initial Michael adduct, N-ethyl-β-alanine ethyl ester.

To minimize the formation of this di-adduct, consider the following strategies:

  • Control of Stoichiometry: Use a molar excess of ethylamine relative to ethyl acrylate. This shifts the equilibrium towards the formation of the desired mono-adduct.

  • Slow Addition: Add the ethyl acrylate slowly to the reaction mixture containing ethylamine. This maintains a low concentration of the acrylate, reducing the likelihood of a second addition.

  • Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the second Michael addition, which may have a higher activation energy.

Q2: My Dieckmann cyclization of diethyl 3,3'-(ethylazanediyl)dipropanoate is resulting in a low yield of the desired cyclic β-keto ester. What are the common side reactions and how can I improve the yield?

A2: Low yields in the Dieckmann cyclization are often attributed to intermolecular condensation (polymerization) and hydrolysis of the ester groups.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can lead to the hydrolysis of the ester and the base, reducing the efficiency of the reaction.

  • Choice of Base: Use a strong, sterically hindered base such as potassium tert-butoxide. This favors the intramolecular cyclization over intermolecular reactions that lead to polymers. A full equivalent of base is necessary to drive the reaction to completion.

  • High-Dilution Conditions: Performing the reaction at high dilution can minimize intermolecular side reactions by reducing the probability of two different molecules reacting with each other.[1]

  • Reaction Temperature: Gradually increasing the temperature and monitoring the reaction by Thin Layer Chromatography (TLC) can help find the optimal conditions for cyclization without promoting decomposition.[1]

Q3: During the final hydrolysis and decarboxylation step to obtain this compound, I am observing incomplete reaction and the formation of impurities. How can I optimize this step?

A3: Incomplete hydrolysis or decarboxylation, as well as potential side reactions of the resulting β-keto acid intermediate, can lead to a complex product mixture.

Optimization Tips:

  • Reaction Conditions: The hydrolysis and decarboxylation are typically carried out by heating the cyclic β-keto ester with an acid or a base. Ensure sufficient reaction time and temperature to drive both the hydrolysis of the ester and the subsequent decarboxylation.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS to determine the optimal time to stop the reaction and avoid the formation of degradation products.

  • Work-up Procedure: After the reaction is complete, careful neutralization and extraction are crucial to isolate the desired product. This compound is a relatively polar compound, so an appropriate extraction solvent and procedure should be chosen to ensure good recovery.

Experimental Protocols

A common synthetic route to this compound involves a three-step process:

  • Michael Addition: Reaction of ethylamine with two equivalents of ethyl acrylate to form diethyl 3,3'-(ethylazanediyl)dipropanoate.

  • Dieckmann Cyclization: Intramolecular condensation of the resulting diester to yield ethyl 1-ethyl-4-oxopyrrolidine-3-carboxylate.

  • Hydrolysis and Decarboxylation: Conversion of the β-keto ester to this compound.

A detailed protocol for a similar synthesis, the preparation of N-alkyl-β-amino esters, involves refluxing the amine with the acrylate, followed by purification by column chromatography.[2]

Data Presentation

ParameterMichael AdditionDieckmann CyclizationHydrolysis & Decarboxylation
Desired Product N-ethyl-β-alanine ethyl esterEthyl 1-ethyl-4-oxopyrrolidine-3-carboxylateThis compound
Common Side Product(s) Diethyl 3,3'-(ethylazanediyl)dipropanoatePolymeric materialsIncompletely reacted intermediates
Typical Yield Varies with stoichiometryModerate to goodGood
Key Reaction Conditions Controlled stoichiometry, slow additionAnhydrous conditions, strong bulky baseAcid or base catalysis, heat

Visualizations

Michael_Addition_Side_Reaction ethylamine Ethylamine monoadduct N-ethyl-β-alanine ethyl ester (Desired Product) ethylamine->monoadduct + ethylacrylate1 Ethyl Acrylate ethylacrylate1->monoadduct diadduct Diethyl 3,3'-(ethylazanediyl)dipropanoate (Side Product) monoadduct->diadduct + ethylacrylate2 Ethyl Acrylate ethylacrylate2->diadduct

Caption: Side reaction in the Michael addition step.

Dieckmann_Cyclization_Troubleshooting start Low Yield in Dieckmann Cyclization cause1 Intermolecular Condensation (Polymerization) start->cause1 cause2 Ester Hydrolysis start->cause2 solution1a Use Bulky Base (e.g., Potassium tert-butoxide) cause1->solution1a solution1b High-Dilution Conditions cause1->solution1b solution2 Ensure Anhydrous Conditions cause2->solution2

Caption: Troubleshooting workflow for Dieckmann cyclization.

References

Optimizing reaction conditions for pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrrolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrrolidinone synthesis?

A1: The most prevalent industrial method for producing 2-pyrrolidinone is the reaction of gamma-butyrolactone (GBL) with ammonia.[1] Variations of this method using primary amines instead of ammonia are used to create N-substituted pyrrolidinones, such as N-methyl-2-pyrrolidone (NMP) from GBL and monomethylamine (MMA).[2] Other synthetic routes include the reduction of succinimide, the carbonylation of allylamine, and the hydrogenation of succinonitrile.[3]

Q2: What are the typical reaction conditions for the synthesis of 2-pyrrolidinone from gamma-butyrolactone (GBL) and ammonia?

A2: The reaction is typically carried out in the liquid phase at high temperatures and pressures. Industrial processes often operate at temperatures between 250°C and 290°C and pressures ranging from 8.0 to 16.0 MPa.[1] The reaction can be performed with or without a catalyst.[1]

Q3: How can I improve the selectivity and yield of my pyrrolidinone synthesis?

A3: Several factors can be optimized to improve selectivity and yield. When synthesizing 2-pyrrolidone from GBL and ammonia, using an excess of ammonia and adding water to the reaction system can increase selectivity.[1][4] For other syntheses, optimizing the choice of catalyst, solvent, and temperature is crucial. For example, in the reductive amination of levulinic acid, the use of a Ni/triphos-catalyst and 3,3,3-trifluoroethanol (TFE) as a solvent has been shown to significantly enhance the reaction rate and yield.[5]

Q4: What are common side reactions or degradation pathways for the pyrrolidinone core?

A4: The pyrrolidinone ring can undergo several undesired reactions. Two of the most common are dehydrogenation to form a pyrrole or dihydropyrrole derivative, and ring-opening hydrolysis under strongly acidic or basic conditions to yield a γ-aminobutyric acid derivative.[6] The stability of the ring is influenced by pH, temperature, and the presence of certain catalysts.[6]

Q5: Can the solvent choice impact the outcome of the reaction?

A5: Yes, the solvent can have a significant effect on both the yield and selectivity of the reaction. For instance, in certain stereoselective syntheses, moving from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol can improve diastereoselectivity.[7] In some cases, green solvents like water or fluorinated alcohols have been shown to promote high yields.[7] N-Methyl-2-pyrrolidone (NMP) itself is a polar aprotic solvent widely used in various chemical processes, including peptide synthesis.[8][9]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes Solutions
Catalyst Deactivation Impurities in reagents or solvents can deactivate the catalyst. Ensure all materials are pure and dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Suboptimal Reaction Conditions The temperature, pressure, or reaction time may not be ideal. Systematically optimize these parameters. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[7]
Poor Substrate Reactivity The electronic or steric properties of your starting materials may hinder the reaction. Consider modifying the substrates, for example, by changing protecting groups, to enhance their reactivity.[7]
Incomplete Conversion of Starting Material In reactions like the synthesis of NMP from GBL and methylamine, a large excess of the amine is often used to ensure the complete conversion of GBL, which simplifies purification due to the close boiling points of the two substances.[4]

Problem 2: Formation of Impurities and Side Products

Possible Causes Solutions
Dehydrogenation of the Pyrrolidinone Ring This is often promoted by transition metal catalysts (e.g., Pd, Pt, Ru) at high temperatures.[6] Consider using a less active catalyst, a metal-free alternative, or lowering the reaction temperature.[6]
Ring-Opening (Hydrolysis) The lactam bond is susceptible to cleavage under strongly acidic or basic conditions.[6] Maintain a neutral pH if possible, or carefully control the pH throughout the reaction and workup.
Competitive Reactions In some syntheses, side reactions can compete with the desired pathway. For example, in the conversion of levulinic acid to a pyrrolidinone, trapping the water generated during the reaction with molecular sieves can increase the yield of the desired product.[5]

Data Presentation: Reaction Conditions for Pyrrolidinone Synthesis

Table 1: Synthesis of 2-Pyrrolidinone from γ-Butyrolactone (GBL) and Ammonia

Parameter Value Reference
Temperature 250 - 290 °C[1]
Pressure 8.0 - 16.0 MPa[1]
Molar Ratio (GBL:NH₃:H₂O) 1 : (2.2 to 3) : (1.6 to 2.3)[1]
Residence Time 20 - 120 min[1]
Catalyst Not required[1]
Conversion of GBL ~100%[1]
Selectivity to 2-Pyrrolidinone >94%[1]

Table 2: Synthesis of N-Methyl-2-Pyrrolidone (NMP) from γ-Butyrolactone (GBL) and Mixed Methylamines

Parameter Stage 1 Temperature Stage 2 Temperature Stage 3 Temperature Reference
Temperature Range 150 - 220 °C220 - 270 °C250 - 310 °C[2]
Process Type Continuous, non-catalytic, liquid phaseContinuous, non-catalytic, liquid phaseContinuous, non-catalytic, liquid phase[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Pyrrolidinone from γ-Butyrolactone and Aqueous Ammonia (Continuous Flow)

This protocol is based on typical industrial processes.

  • Reactant Preparation : Prepare a feed mixture of γ-butyrolactone, ammonia, and water with a molar ratio of approximately 1 : 2.5 : 2.[1]

  • Reaction Setup : The reaction is carried out in a continuous tubular reactor.

  • Reaction Conditions : Heat the reactor to a temperature between 250-290°C and pressurize the system to 8.0-16.0 MPa.[1]

  • Reaction Execution : Pump the reactant mixture through the heated and pressurized reactor. The residence time in the reactor should be maintained between 20 and 120 minutes.[1]

  • Workup and Purification : The effluent from the reactor, containing 2-pyrrolidinone, water, and excess ammonia, is passed through a distillation tower to remove the unreacted ammonia, which can be recycled.[1] The remaining mixture is then subjected to further distillation to purify the 2-pyrrolidinone to the desired specification (typically >99.5%).[1]

Protocol 2: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines

This protocol details a method for synthesizing N-aryl-substituted pyrrolidines from 1,4-diketones and anilines.[10]

  • Reagent Preparation : In a reaction vessel, combine the 1,4-diketone (e.g., hexane-2,5-dione, 1.0 eq), the aniline (1.2 eq), and the iridium catalyst ([Cp*IrCl₂]₂, 0.5 mol%).[10]

  • Solvent and Hydrogen Source Addition : Add deionized water to the mixture, followed by formic acid (5.0 eq) which serves as the hydrogen source.[10]

  • Reaction : Vigorously stir the mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous phase with an organic solvent such as ethyl acetate.[10]

  • Purification : Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-substituted pyrrolidine.[10]

Visualizations

G cluster_workflow General Pyrrolidinone Synthesis Workflow A Reactant Preparation (e.g., GBL, Amine, Solvent) B Reaction (Temperature, Pressure, Catalyst) A->B C Workup (Quenching, Extraction) B->C D Purification (Distillation, Chromatography) C->D E Product Analysis (NMR, MS, etc.) D->E

Caption: A generalized workflow for the synthesis of pyrrolidinones.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Q1 Is the catalyst active? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Use Fresh Catalyst / Check for Impurities Q1->A1_No No Q2 Are reaction conditions (T, P, time) optimal? A1_Yes->Q2 A2_Yes Consider Substrate Reactivity Q2->A2_Yes Yes A2_No Systematically Optimize Conditions Q2->A2_No No Q3 Is starting material fully consumed? A2_Yes->Q3 A3_Yes Investigate Side Reactions Q3->A3_Yes Yes A3_No Increase Reactant Ratio / Reaction Time Q3->A3_No No

Caption: A decision tree for troubleshooting low product yield in pyrrolidinone synthesis.

References

Technical Support Center: Synthesis of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for overcoming low yield in the synthesis of 1-Ethylpyrrolidin-3-one. The primary synthesis route discussed involves a three-step process: Aza-Michael addition to form the precursor diester, intramolecular Dieckmann condensation to form the cyclic β-keto ester, and subsequent hydrolysis and decarboxylation to yield the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Aza-Michael Addition

  • Q1: The formation of the precursor, N-ethyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester, is slow or incomplete. How can I improve the yield?

    • A1: The Aza-Michael addition of N-ethylglycine ethyl ester to ethyl acrylate can be sensitive to reaction conditions. Ensure that your starting materials are pure and the solvent is anhydrous. While the reaction can proceed without a catalyst, using a mild Lewis acid or base catalyst can improve the rate and yield.[1] Monitor the reaction progress using TLC or GC-MS to avoid prolonged reaction times which can lead to side products.

Step 2: Dieckmann Condensation

  • Q2: My Dieckmann condensation of N-ethyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester is resulting in a very low yield of the cyclic β-keto ester. What are the most likely causes?

    • A2: Low yields in the Dieckmann condensation are a common issue. The most critical factors are the choice of base and solvent, and the complete exclusion of water.

      • Improper Base: Using a base with an alkoxide that does not match the ethyl ester (e.g., sodium methoxide) will cause transesterification, leading to a mixture of products and reduced yield.[2] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent are often more effective.[3]

      • Presence of Moisture: The enolate intermediate is highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

      • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to polymer formation.[4] Running the reaction under high-dilution conditions can favor the intramolecular pathway.

      • Reverse Reaction: The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion. If a stoichiometric amount of a weaker base is used, the equilibrium may not fully favor the product, and a reverse reaction can occur.[5]

  • Q3: I am observing multiple spots on my TLC plate after the Dieckmann cyclization. What are the potential side products?

    • A3: Besides the starting material, potential side products include the aforementioned intermolecular condensation polymer, products of transesterification if the wrong base was used, and byproducts from the partial hydrolysis of the ester groups if moisture was present. If using a sterically hindered diester, enolate formation might occur at an undesired position, leading to regioisomers, though this is less likely for this specific substrate.[2]

Step 3: Hydrolysis & Decarboxylation

  • Q4: The final decarboxylation step is messy and gives a low yield of this compound. How can this be optimized?

    • A4: This step involves the hydrolysis of the ethyl ester followed by the loss of CO2 from the resulting β-keto acid.

      • Incomplete Hydrolysis: Ensure the saponification (if using a base) or hydrolysis (if using an acid) of the ester is complete before attempting decarboxylation. Monitor this step by TLC.

      • Harsh Conditions: The pyrrolidine ring can be sensitive to harsh acidic or basic conditions at high temperatures, which can lead to decomposition or side reactions. A common method is refluxing in aqueous acid (e.g., 6M HCl), which typically effects both hydrolysis and decarboxylation in one step.[6] If this is causing degradation, a two-step procedure (e.g., saponification with NaOH followed by careful acidification and gentle heating) may provide a cleaner reaction.

Purification

  • Q5: How can I effectively purify the final this compound product?

    • A5: this compound is a relatively low molecular weight ketone. The primary methods for purification are:

      • Vacuum Distillation: This is often the most effective method for obtaining a high-purity liquid product. The boiling point will be significantly lower under vacuum, preventing thermal degradation.

      • Column Chromatography: If distillation is not feasible or does not remove a specific impurity, silica gel chromatography can be used. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point for elution.[7]

Data Presentation: Optimizing the Dieckmann Condensation

The yield of the Dieckmann condensation is highly dependent on the reaction conditions. The following table summarizes common conditions and their impact on the formation of cyclic β-keto esters.

Base (Equivalents)SolventTemperatureTypical Yield RangeKey Considerations
Sodium Ethoxide (NaOEt) (1.1 eq)EthanolReflux50-70%The classical approach. The base must match the ester. The reaction is reversible.[2]
Sodium Hydride (NaH) (1.2 eq)Toluene, THFReflux65-85%An effective and common choice. NaH is a non-nucleophilic base, avoiding transesterification. Requires anhydrous conditions.[8]
Potassium tert-Butoxide (KOtBu) (1.1 eq)tert-Butanol, THFRoom Temp to Reflux70-90%A strong, sterically hindered base that often gives high yields, even at lower temperatures.[3]
Lithium Diisopropylamide (LDA) (1.1 eq)THF-78 °C to Room Temp75-95%Very strong, non-nucleophilic base. Allows for low-temperature reactions, which can improve selectivity and reduce side products.[3]

Experimental Protocols

A plausible, optimized protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of N-ethyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

  • To a solution of N-ethylglycine ethyl ester (1.0 eq) in anhydrous ethanol (approx. 2 M), add ethyl acrylate (1.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS. If the reaction is slow, add a catalytic amount of a mild base like triethylamine (0.1 eq).

  • Once the reaction is complete (typically 12-24 hours), remove the solvent under reduced pressure.

  • The crude product is often of sufficient purity for the next step. If necessary, purify by vacuum distillation.

Step 2: Dieckmann Condensation to form Ethyl 1-ethyl-3-oxopyrrolidine-2-carboxylate

  • Set up an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene.

  • Heat the suspension to reflux.

  • Slowly add a solution of N-ethyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (1.0 eq) in anhydrous toluene via the dropping funnel over 1-2 hours.[8]

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation to this compound

  • To the crude ethyl 1-ethyl-3-oxopyrrolidine-2-carboxylate, add 6 M hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-8 hours, or until TLC/GC-MS confirms the disappearance of the intermediate and formation of the product.[6]

  • Cool the reaction mixture to room temperature and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (4x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear oil.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A N-Ethylglycine ethyl ester C N-ethyl-N-(2-ethoxycarbonylethyl) glycine ethyl ester A->C EtOH, rt B Ethyl Acrylate B->C D Ethyl 1-ethyl-3-oxopyrrolidine -2-carboxylate C->D 1. NaH, Toluene 2. H+ workup C->D E This compound D->E aq. HCl, Reflux D->E

Caption: Overall synthetic workflow for this compound.

Troubleshooting Low Yield in Dieckmann Condensation

G start Low Yield in Dieckmann Step q1 Was the reaction run under anhydrous conditions? start->q1 fix1 ACTION: Oven-dry all glassware. Use anhydrous solvents. Run under inert gas. q1->fix1 No q2 Did the base alkoxide match the ethyl ester (e.g., NaOEt)? q1->q2 Yes a1_yes Yes a1_no No fix1->q1 fix2 ISSUE: Transesterification ACTION: Use NaOEt, NaH, or KOtBu. q2->fix2 No q3 Was the reaction run at high dilution? q2->q3 Yes a2_yes Yes a2_no No fix2->q2 fix3 ISSUE: Intermolecular Polymerization ACTION: Add diester slowly to base suspension at high dilution. q3->fix3 No end_node Yield should improve. Consider stronger base (e.g., LDA at -78°C). q3->end_node Yes a3_yes Yes a3_no No fix3->q3 G cluster_outcomes Potential Outcomes conditions Reaction Conditions Base Selection Solvent Choice Temperature Concentration product High Yield of Desired Product conditions:f0->product Strong, non- nucleophilic base (NaH, KOtBu) conditions:f1->product Anhydrous Aprotic (Toluene, THF) conditions:f2->product Optimized (e.g., Reflux in Toluene) conditions:f3->product High Dilution side1 Transesterification conditions:f0->side1 Mismatched alkoxide base (e.g., NaOMe) side2 Polymerization conditions:f3->side2 Too Concentrated side3 Decomposition conditions:f2->side3 Too High side4 Slow/No Reaction conditions:f1->side4 Protic solvent with weaker base conditions:f2->side4 Too Low

References

Technical Support Center: Purification of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 1-Ethylpyrrolidin-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A1: A yellow tint in the final product can be due to several factors, including the presence of N-oxide impurities or degradation products. The formation of colored byproducts can sometimes occur during synthesis, especially if the reaction is carried out at elevated temperatures.

Troubleshooting Steps:

  • N-Oxide Reduction: The tertiary amine in this compound can be susceptible to oxidation, forming the corresponding N-oxide. These impurities can often be colored. A mild reduction can convert the N-oxide back to the parent amine.

    • Method: Treatment with a mild reducing agent such as sodium metabisulfite or titanium(III) chloride can be effective.

  • Activated Carbon Treatment: If the coloration is due to minor, highly colored impurities, treatment with activated carbon can be an effective method for their removal.

    • Method: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon.

  • Distillation: For thermally stable colored impurities with different boiling points, vacuum distillation can be an effective purification method.

Q2: I am observing a significant amount of unreacted ethylamine in my crude product. What is the best way to remove it?

A2: Ethylamine is a volatile and water-soluble starting material that can often be carried through the initial work-up.

Troubleshooting Steps:

  • Aqueous Wash: Perform an acidic wash of the organic layer containing the product. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The ethylamine will be protonated and move into the aqueous layer. Subsequently, neutralize the organic layer with a base wash (e.g., saturated sodium bicarbonate solution) and then wash with brine.

  • Vacuum Distillation: Due to its low boiling point, ethylamine can be effectively removed under reduced pressure.

Q3: My GC-MS analysis shows the presence of an impurity with a mass corresponding to the N-oxide of my product. How can I confirm its presence and remove it?

A3: The formation of N-oxides is a common side reaction for tertiary amines.

Troubleshooting Steps:

  • Confirmation: LC-MS is often a suitable technique to confirm the presence of N-oxides.

  • Removal:

    • Reduction: As mentioned in Q1, a mild reduction can selectively convert the N-oxide back to this compound. A common method involves the use of reagents like titanium(III) chloride.

    • Chromatography: N-oxides are significantly more polar than their parent amines. Therefore, silica gel column chromatography can be used to separate the N-oxide impurity from the desired product.

Q4: I am having difficulty removing water from my final product. What methods are most effective?

A4: Water can be introduced during the reaction or work-up and can be challenging to remove completely.

Troubleshooting Steps:

  • Drying Agents: Before the final purification step, ensure the organic solution of your product is thoroughly dried using an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Azeotropic Distillation: If the product is in a suitable solvent, azeotropic distillation can be used to remove water. For example, using toluene as a solvent and a Dean-Stark apparatus.

  • Vacuum Distillation: Distillation under reduced pressure is a very effective method for removing residual water, as water has a relatively high vapor pressure.

Data Presentation: Purification of Pyrrolidinone Derivatives

The following table summarizes typical purity and yield data for the purification of pyrrolidinone derivatives using various techniques. Please note that this data is compiled from studies on analogous compounds and should be used as a general guide. Actual results with this compound may vary.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Considerations
Vacuum Distillation 85-95%>99%70-85%Effective for removing volatile and high-boiling impurities. Product must be thermally stable.
Column Chromatography 70-90%>98%[1]60-80%[1]Good for removing polar impurities like N-oxides and baseline impurities. Can be time-consuming and result in lower yields.
Recrystallization 80-95%>99%50-75%Only applicable if the compound is a solid or can be derivatized to a solid. Excellent for achieving high purity.
N-Oxide Reduction VariablePurity of parent amine >95%>90% (for the reduction step)A chemical conversion step, not a physical separation. The resulting product will still require purification from the reaction byproducts.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for the purification of thermally stable liquid products like this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude this compound into a round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Assemble the short path distillation apparatus and ensure all joints are well-sealed.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly apply the vacuum and begin stirring.

  • Once a stable vacuum is achieved, gradually heat the flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Continue distillation until the majority of the product has been collected, then stop heating and carefully release the vacuum.

Protocol 2: Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine a suitable eluent system by running TLC plates of the crude material. Aim for an Rf value of 0.2-0.3 for the product.

  • Prepare the chromatography column by packing it with silica gel as a slurry in the initial, less polar eluent.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Reduction of N-Oxide Impurity

This protocol describes a method for the chemical reduction of any this compound N-oxide that may have formed.

Materials:

  • Crude this compound containing the N-oxide

  • Titanium(III) chloride (TiCl₃) solution

  • Suitable solvent (e.g., methanol or water)

  • Sodium bicarbonate solution

  • Organic extraction solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of titanium(III) chloride. The reaction is often accompanied by a color change.

  • Stir the reaction at room temperature and monitor the disappearance of the N-oxide by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product will likely require further purification by distillation or chromatography.

Visualizations

Troubleshooting Workflow for Impurity Removal

Troubleshooting Workflow for Impurity Removal start Crude this compound analysis Analyze by GC-MS / TLC / NMR start->analysis volatile_impurities Volatile Impurities Present? (e.g., Ethylamine, Solvents) analysis->volatile_impurities reduction Chemical Reduction of N-Oxide analysis->reduction N-Oxide Confirmed polar_impurities Polar Impurities Present? (e.g., N-Oxide, Byproducts) volatile_impurities->polar_impurities No distillation Vacuum Distillation volatile_impurities->distillation Yes water_present Water Present? polar_impurities->water_present No chromatography Column Chromatography polar_impurities->chromatography Yes drying Drying (Anhydrous MgSO4 / Na2SO4) + Vacuum Distillation water_present->drying Yes final_product Pure this compound water_present->final_product No distillation->polar_impurities chromatography->water_present reduction->chromatography drying->final_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Characterization of Byproducts in N-ethylpyrrolidinone (NEP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-ethylpyrrolidinone (NEP).

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for N-ethylpyrrolidinone (NEP)?

A1: The most common industrial synthesis of N-ethylpyrrolidinone involves the reaction of γ-butyrolactone (GBL) with monoethylamine (MEA). This reaction is typically carried out at elevated temperatures and pressures.[1] The process is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening, followed by dehydration and cyclization to form the final product.

Q2: What are the common byproducts I should expect in my NEP synthesis?

A2: Several byproducts can form during the synthesis of NEP. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual γ-butyrolactone (GBL) and monoethylamine (MEA) may be present if the reaction does not go to completion.

  • Intermediate Products: The primary intermediate, 4-(ethylamino)butanoic acid, may be present if cyclization is incomplete.

  • Side-Reaction Products:

    • N-ethylsuccinimide (NES): This is a potential byproduct formed through oxidation of the pyrrolidinone ring, analogous to the formation of N-methylsuccinimide (NMS) in N-methylpyrrolidone (NMP) synthesis.

    • 2-Pyrrolidone: This can arise from the reaction of GBL with ammonia if it is present as an impurity in the monoethylamine.

  • Degradation Products: At high temperatures, thermal degradation of NEP can occur, although specific degradation products are not well-documented in publicly available literature. For the related N-methylpyrrolidone, thermal decomposition is known to occur at temperatures above 260°C (500°F).[2]

Q3: How can I detect and characterize these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of byproducts in NEP synthesis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile and semi-volatile impurities such as unreacted GBL, MEA, and N-ethylsuccinimide.

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometric detector (LC-MS), is suitable for analyzing less volatile byproducts and for quantifying NEP purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural elucidation of unknown byproducts isolated from the reaction mixture. It can also be used to determine the relative quantities of components in a mixture.

Q4: What causes the formation of a yellow color in my final N-ethylpyrrolidinone product?

A4: The appearance of a yellow color in N-ethylpyrrolidinone is often an indication of impurities. This can be due to the presence of degradation products formed during synthesis or distillation at excessively high temperatures. Certain side reactions can also produce colored compounds. Purification methods, such as distillation under reduced pressure or treatment with activated carbon, can help to remove these color bodies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of N-ethylpyrrolidinone.

Problem 1: Low Yield of N-ethylpyrrolidinone
Potential Cause Troubleshooting Action
Incomplete Reaction - Ensure the reaction temperature and pressure are within the optimal range (e.g., 320-420°C and 70-120 bar as described in some continuous processes)[1].- Verify the molar ratio of reactants. An excess of monoethylamine is often used to drive the reaction to completion.- Increase the reaction time.
Sub-optimal Catalyst (if used) - Check the activity of the catalyst.- Ensure proper mixing to facilitate contact between reactants and the catalyst.
Product Loss During Workup - Optimize the distillation conditions (pressure and temperature) to minimize loss of the product.- Check for leaks in the reaction and distillation setup.
Problem 2: High Levels of Unreacted γ-Butyrolactone (GBL) in the Final Product
Potential Cause Troubleshooting Action
Insufficient Reaction Time or Temperature - Increase the reaction time or temperature to promote the conversion of GBL.
Inadequate Mixing - Improve the agitation in the reactor to ensure proper contact between GBL and monoethylamine.
Incorrect Stoichiometry - Increase the molar excess of monoethylamine relative to GBL.
Problem 3: Presence of N-ethylsuccinimide (NES) Impurity
Potential Cause Troubleshooting Action
Oxidative Conditions - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
High Reaction Temperatures - Optimize the reaction temperature to minimize oxidative side reactions. While high temperatures are needed for the main reaction, excessive heat can promote byproduct formation.

Data Presentation

Table 1: Physicochemical Properties of N-ethylpyrrolidinone and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
N-ethylpyrrolidinone (NEP)C₆H₁₁NO113.16212
γ-Butyrolactone (GBL)C₄H₆O₂86.09204
Monoethylamine (MEA)C₂H₇N45.0816.6
N-ethylsuccinimide (NES)C₆H₉NO₂127.14234

Table 2: Summary of Potential Byproducts and Analytical Methods

ByproductPotential CauseRecommended Analytical Method(s)
γ-Butyrolactone (GBL)Incomplete reactionGC-MS, HPLC
Monoethylamine (MEA)Incomplete reaction, excess reactantGC-MS (with derivatization if necessary)
4-(ethylamino)butanoic acidIncomplete cyclizationLC-MS
N-ethylsuccinimide (NES)Oxidative side reactionsGC-MS, LC-MS
2-PyrrolidoneAmmonia impurity in MEAGC-MS, HPLC

Experimental Protocols

Disclaimer: The following are example protocols and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis of N-ethylpyrrolidinone and Byproducts
  • Sample Preparation: Dilute 100 µL of the reaction mixture or final product in 900 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 10°C/min.

      • Hold at 240°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

  • Data Analysis: Identify compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST). Quantify using an internal or external standard method.

Protocol 2: HPLC Analysis of N-ethylpyrrolidinone Purity
  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and dissolve in the mobile phase to make a 100 mL solution. Further dilute as necessary.

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Determine the purity of NEP by calculating the area percentage of the main peak relative to the total peak area.

Protocol 3: NMR Analysis of N-ethylpyrrolidinone and Byproducts
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structures of the compounds present. Compare the obtained spectra with known spectra of NEP and potential byproducts.

Visualizations

NEP_Synthesis_Pathway GBL γ-Butyrolactone (GBL) Intermediate 4-(ethylamino)butanoic acid GBL->Intermediate + Δ, P Unreacted_GBL Unreacted GBL GBL->Unreacted_GBL Incomplete Reaction MEA Monoethylamine (MEA) MEA->Intermediate + Δ, P Unreacted_MEA Unreacted MEA MEA->Unreacted_MEA Incomplete Reaction NEP N-ethylpyrrolidinone (NEP) Intermediate->NEP - H₂O NES N-ethylsuccinimide (NES) NEP->NES Oxidation

NEP Synthesis and Byproduct Formation Pathway.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Purity, Low Yield) Analysis Analyze Reaction Mixture (GC-MS, HPLC) Start->Analysis High_GBL High Unreacted GBL? Analysis->High_GBL High_NES NES Detected? Analysis->High_NES Low_Yield Low Overall Yield? Analysis->Low_Yield High_GBL->High_NES No Increase_Temp_Time Increase Reaction Temperature/Time/ MEA excess High_GBL->Increase_Temp_Time Yes High_NES->Low_Yield No Check_Inertness Check for O₂ Leaks, Ensure Inert Atmosphere High_NES->Check_Inertness Yes Optimize_Conditions Optimize T, P, and Stoichiometry Low_Yield->Optimize_Conditions Yes End Problem Resolved Low_Yield->End No Increase_Temp_Time->End Check_Inertness->End Purification Optimize Purification Step (e.g., Distillation) Optimize_Conditions->Purification Purification->End

Troubleshooting Workflow for NEP Synthesis.

References

Technical Support Center: Stereoselective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions for achieving high stereoselectivity in pyrrolidine ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving stereoselective pyrrolidine synthesis?

A1: The most prevalent and versatile methods for stereoselective pyrrolidine synthesis include:

  • [3+2] Cycloaddition Reactions: This method, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, is highly effective for constructing the pyrrolidine ring with multiple stereocenters in a single step.[1][2][3]

  • Aza-Michael Additions: The intramolecular conjugate addition of an amine to an α,β-unsaturated system provides an effective route to substituted pyrrolidines.[1][4][5][6]

  • Intramolecular Cyclization: Rh-catalyzed intramolecular cyclization of 1,6-enynes and copper-promoted intramolecular aminooxygenation of alkenes are effective strategies.[7][8]

  • Organocatalysis: Chiral molecules like proline and its derivatives are used to catalyze reactions such as aldol and Michael additions, leading to enantioenriched pyrrolidine precursors.[1][9][10]

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as proline or 4-hydroxyproline, introduces a pre-existing stereocenter into the final product.[1][11]

Q2: How does the choice of solvent affect the stereoselectivity of the reaction?

A2: The solvent can have a profound impact on both the diastereoselectivity and enantioselectivity of a reaction.[12][13] For instance, in the 1,3-dipolar cycloaddition of azomethine ylides, changing from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol or tert-butanol can significantly improve the diastereomeric ratio (d.r.).[1] The solvent influences the stability of transition states and the solubility of reactants and catalysts, thereby affecting the stereochemical outcome.[1][12] In some cases, green solvents like water or fluorinated alcohols have been shown to promote high yields and stereoselectivity.[1]

Q3: What is the role of the catalyst in achieving high stereoselectivity?

A3: The catalyst plays a crucial role in controlling the stereochemical outcome. In asymmetric catalysis, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over the other.[1] For example, in 1,3-dipolar cycloadditions, chiral metal-ligand complexes, such as those involving silver or copper with chiral ligands, are commonly used to induce high enantioselectivity.[1] The choice of the metal salt, ligand, and their ratio can dramatically influence the enantiomeric excess (e.e.). In organocatalysis, chiral molecules like proline and its derivatives are used to catalyze reactions, leading to enantioenriched pyrrolidine precursors.[1][9]

Q4: My reaction is producing a mixture of regioisomers in a [3+2] cycloaddition. How can I improve regioselectivity?

A4: The formation of regioisomeric mixtures is a common issue when the electronic and steric properties of the azomethine ylide and the dipolarophile are not sufficiently differentiated.[2] To improve regioselectivity, consider modifying the electronic nature of the substituents on the dipolarophile (e.g., using electron-withdrawing groups), altering the substituents on the azomethine ylide to influence frontier molecular orbital (FMO) energies, or employing a Lewis acid or transition metal catalyst to enhance selectivity.[2]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Low d.r.)

Symptoms:

  • NMR analysis shows a mixture of diastereomers with a low ratio (e.g., close to 1:1).

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Suboptimal Reaction Temperature Lowering the reaction temperature can amplify small energy differences between diastereomeric transition states, thus improving selectivity.[1][12]
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).[1][12]
Incorrect Catalyst or Catalyst Loading The choice of catalyst (e.g., Lewis acid, organocatalyst) is critical. If using a Lewis acid, try alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[12] Optimize the catalyst loading, as both too high and too low concentrations can be detrimental.[1]
Steric Hindrance Modify the substrate by changing protecting groups or other substituents. Increasing the steric bulk of a directing group can enhance facial differentiation.[12]
Presence of Water or Impurities Ensure all reagents and solvents are pure and dry. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Water can interfere with catalysts and alter transition state energies.[1][14]
Problem 2: Poor Enantioselectivity (Low e.e.) in a Catalytic Asymmetric Reaction

Symptoms:

  • Chiral HPLC or GC analysis reveals a low enantiomeric excess.

  • The specific rotation of the product is significantly lower than the literature value.

Possible Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Ineffective Chiral Ligand/Catalyst The chosen chiral ligand or organocatalyst may not be optimal for the specific substrate. Screen a library of chiral ligands or catalysts with different electronic and steric properties.[1]
Incorrect Metal-to-Ligand Ratio In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical. Systematically vary this ratio to find the optimum for enantioselectivity.[1]
Catalyst Deactivation The catalyst may be deactivated by impurities in the reagents or solvents, or by side reactions.[1] Ensure all materials are pure and the reaction is performed under an inert atmosphere.[1][14]
Suboptimal Temperature Temperature can significantly affect enantioselectivity. A lower temperature often leads to higher e.e., though it may require longer reaction times.[1]
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalytic pathway. Consider adjusting reaction conditions (e.g., concentration, temperature) to favor the catalyzed reaction.

Quantitative Data Summary

The following tables summarize the stereoselectivity achieved in various pyrrolidine ring formation reactions under different conditions.

Table 1: Diastereoselectivity in Pyrrolidine Synthesis

Reaction TypeSubstrate/ReagentsCatalyst/ConditionsSolventd.r. (cis:trans or endo:exo)Reference
Three-Component ReactionBenzaldehyde, Benzylamine, 2-phenyl-1,1-carbomethoxycyclopropaneYb(OTf)₃ (10 mol%), 80 °CToluene93:7 (cis/trans)[15]
Intramolecular Aminooxygenationα-Substituted 4-pentenyl sulfonamidesCopper(II) promoted->20:1 (cis)[8]
Intramolecular Aminooxygenationγ-Substituted 4-pentenyl sulfonamidesCopper(II) promoted-3:1 (trans)[8]
Phosphine-Catalyzed AnnulationElectron-poor allenes, AminocrotonatesHomochiral phosphepine-≥4:1[16]
1,3-Dipolar Cycloadditionα-Ethyl-substituted nitroolefin, IminoesterBifunctional catalyst-19:1 (endo)[17]

Table 2: Enantioselectivity in Pyrrolidine Synthesis

Reaction TypeSubstrate/ReagentsCatalyst/LigandSolvente.e. (%)Reference
Rh-Catalyzed Intramolecular Cyclization1,6-enynesChiral spiro diphosphine (SDP) ligand->97[7]
Pd-Catalyzed [3+2] CycloadditionTrimethylenemethane (TMM), N-Boc iminesBis-2-naphthyl phosphoramidite L12-High[18]
Phosphine-Catalyzed AnnulationElectron-poor allenes, AminocrotonatesHomochiral phosphepine-≥95:5 e.r.[16]
1,3-Dipolar CycloadditionNitroolefins, IminoesterBifunctional catalyst-96[17]

Experimental Protocols

Protocol 1: Synthesis of cis-2,5-Disubstituted Pyrrolidines via a Three-Component Reaction[12][15]

This protocol describes the Yb(OTf)₃ catalyzed reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester to form cis-2,5-disubstituted pyrrolidines.

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.0 equiv)

  • 1,1-Cyclopropanediester (1.0 equiv)

  • Ytterbium triflate (Yb(OTf)₃) (10 mol%)

  • Anhydrous toluene

  • Activated 4 Å molecular sieves

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in dry toluene.

  • Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.

  • To this mixture, add Yb(OTf)₃ (10 mol%) and the 1,1-cyclopropanediester (1.0 equiv).

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Perform a standard aqueous workup, extracting the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cis-2,5-disubstituted pyrrolidine.

Protocol 2: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides[1]

This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, 1.0 mmol)

  • Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)

  • Catalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aldehyde, Amine & Sieves in Toluene stir Stir at RT for 30 min (Imine Formation) start->stir 1. add_reagents Add Yb(OTf)3 & Cyclopropanediester stir->add_reagents 2. heat Heat to 80 °C add_reagents->heat 3. monitor Monitor by TLC heat->monitor 4. quench Quench with aq. NaHCO3 monitor->quench 5. extract Aqueous Workup & Extraction quench->extract 6. purify Column Chromatography extract->purify 7. product cis-Pyrrolidine Product purify->product 8.

Caption: Workflow for the synthesis of cis-2,5-disubstituted pyrrolidines.

troubleshooting_stereoselectivity cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst cluster_substrate Substrate start Low Stereoselectivity (d.r. or e.e.) temp Optimize Temperature (Usually Lower) start->temp solvent Screen Solvents (Polarity, Sterics) start->solvent concentration Vary Reactant Concentration start->concentration catalyst Screen Catalysts/ Ligands start->catalyst cat_loading Optimize Catalyst Loading start->cat_loading metal_ligand Vary Metal:Ligand Ratio start->metal_ligand protecting_group Modify Protecting Groups start->protecting_group end Improved Stereoselectivity temp->end solvent->end concentration->end catalyst->end cat_loading->end metal_ligand->end protecting_group->end

References

Technical Support Center: Pyrrolidinone Synthesis via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the Dieckmann condensation (specifically, the aza-Dieckmann variation) to synthesize pyrrolidinone cores.

Frequently Asked Questions (FAQs)

Q1: What is the aza-Dieckmann condensation for pyrrolidinone synthesis?

The aza-Dieckmann condensation is an intramolecular cyclization of an N-substituted amino diester or a related substrate where an ester group reacts with an amide or another ester group to form a β-ketoester or a β-enamino ester, which upon hydrolysis and decarboxylation can yield a substituted pyrrolidinone. It is a variation of the traditional Dieckmann condensation, which is used to form carbocyclic rings.[1] This reaction is a key step in the synthesis of various functionalized pyrrolidinones, which are important scaffolds in medicinal chemistry.

Q2: Which bases and solvents are recommended for this reaction?

A range of bases and solvents can be used, and the optimal choice depends on the specific substrate and desired reaction conditions. Sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[1]

  • Bases: Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), and cesium carbonate (Cs₂CO₃).

  • Solvents: Anhydrous aprotic solvents are typically used to prevent quenching of the base and enolate intermediates. Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently employed.[1]

Q3: Can I use protecting groups for the pyrrolidinone nitrogen?

Yes, using a protecting group on the nitrogen atom can be a beneficial strategy. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can prevent side reactions at the nitrogen, such as over-alkylation, and can influence the reactivity of the substrate.[2] The choice of protecting group should be compatible with the basic reaction conditions and allow for selective removal in subsequent steps.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting material.

  • A complex mixture of unidentifiable products is observed.

Potential Causes & Solutions:

CauseRecommended ActionRationale
Inactive Base Use a fresh bottle of base or titrate to determine the active concentration. Ensure anhydrous conditions are strictly maintained.Strong bases like NaH and t-BuOK are sensitive to moisture and can be deactivated over time.
Insufficient Base Use at least one equivalent of base. For some substrates, an excess may be required.The reaction is driven to completion by the deprotonation of the resulting β-ketoester, which is more acidic than the starting material.[3]
Inappropriate Solvent Ensure the solvent is anhydrous. Consider switching to a different aprotic solvent (e.g., from THF to toluene or DMF) to improve solubility or alter reactivity.Polar aprotic solvents like DMF can enhance enolate stability.[1]
Low Reaction Temperature While lower temperatures can reduce side reactions, the activation energy for the desired cyclization may not be reached. Gradually increase the reaction temperature.Some reactions require heating to proceed at a reasonable rate. For example, some cyclizations are carried out at 70°C.
Reverse Reaction Ensure the product has an enolizable proton between the carbonyl groups. If not, the reaction can be reversible.The final deprotonation of the product drives the equilibrium forward. Without this, the ring can reopen.[4]
Issue 2: Formation of Side Products

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of unexpected structures.

  • Discoloration of the reaction mixture.

Potential Causes & Solutions:

Side ProductPotential CauseRecommended ActionRationale
Intermolecular Condensation Products (Oligomers/Polymers) The reaction concentration is too high.Run the reaction under high dilution conditions to favor the intramolecular cyclization.High concentrations can promote reactions between molecules rather than within a single molecule.
Pyrrole Byproducts (Dehydrogenation) High reaction temperatures or the presence of trace metals or oxidizing agents.Lower the reaction temperature and ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[2]Harsh conditions can lead to the aromatization of the pyrrolidinone ring.[2]
Enamine Formation Incomplete hydrolysis during work-up.Ensure a thorough acidic work-up to hydrolyze any enamine intermediates back to the corresponding ketone.Enamines can be stable intermediates under certain conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Dieckmann-type cyclizations in the synthesis of pyrrolidinone derivatives. Please note that optimal conditions are highly substrate-dependent.

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Cs₂CO₃DMF7016~50-70[5]
NaHToluene/MethanolReflux20~75

Experimental Protocol: Synthesis of a Spirocyclic Pyrrolidinone

This protocol is a representative example of a two-step synthesis of a spirocyclic pyrrolidinone involving an acylation followed by a Dieckmann condensation.

Step 1: Acylation of Amino Ester

  • Dissolve the starting amino ester (e.g., 1-aminocyclohexane-1-carboxylic acid methyl ester) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as triethylamine (Et₃N), to the solution.

  • Slowly add a solution of methyl malonyl chloride in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated product.

Step 2: Dieckmann Condensation

  • To a solution of the acylated diester in an anhydrous solvent like THF or toluene under an inert atmosphere, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0°C or room temperature.

  • Stir the reaction mixture at room temperature or heat to reflux as required (monitor by TLC or LC-MS).

  • After completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired spirocyclic pyrrolidinone.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Reaction Failure check_yield Low or No Yield? start->check_yield check_purity Side Products Formed? check_yield->check_purity No reagents Check Reagents: - Anhydrous? - Base active? check_yield->reagents Yes intermolecular Intermolecular Products? (Oligomers) check_purity->intermolecular Yes success Successful Synthesis check_purity->success No conditions Optimize Conditions: - Increase Temp? - Change Solvent? - Increase Base Stoichiometry? reagents->conditions reverse_rxn Consider Reversibility: - Enolizable proton present? conditions->reverse_rxn reverse_rxn->success dehydrogenation Dehydrogenation? (Pyrrole formation) intermolecular->dehydrogenation No dilution Action: Use High Dilution intermolecular->dilution other_side_products Other Side Products? (e.g., Enamines) dehydrogenation->other_side_products No mild_cond Action: - Lower Temp - Inert Atmosphere dehydrogenation->mild_cond Yes workup Action: Thorough Acidic Work-up other_side_products->workup dilution->success mild_cond->success workup->success

Caption: Troubleshooting workflow for Dieckmann condensation in pyrrolidinone synthesis.

References

Technical Support Center: Catalyst Poisoning in the Synthesis of Renewable Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning during the synthesis of renewable pyrrolidinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons encountered in the synthesis of renewable pyrrolidinones?

A1: When utilizing biomass-derived feedstocks, such as fermentation broths containing succinic or levulinic acid, several impurities can act as catalyst poisons.[1][2] These can be broadly categorized as:

  • Inorganic Elements: Alkali and alkaline earth metals (e.g., potassium, sodium, calcium), phosphorus, and sulfur are common contaminants originating from the biomass itself.[3][4]

  • Nitrogen-Containing Compounds: Proteins and their hydrolysis products (peptides and amino acids) from fermentation processes can introduce nitrogen compounds that poison catalyst active sites.[1]

  • Water: While often a solvent or byproduct, excess water can lead to catalyst deactivation, particularly in reactions involving strong bases.[5]

  • Carbonaceous Deposits (Coke): Heavy organic molecules and reactive intermediates can polymerize on the catalyst surface, blocking active sites. This is a common issue in biomass conversion processes.[4][6]

  • Halides: Chloride ions can also act as catalyst poisons.[1]

Q2: How do these poisons deactivate the catalyst?

A2: Catalyst deactivation occurs through several mechanisms:

  • Chemical Poisoning: This involves the strong chemisorption of a poison onto the catalyst's active sites, rendering them inaccessible to reactants. For example, sulfur compounds can irreversibly bind to and deactivate palladium catalysts.[7]

  • Fouling: This is the physical deposition of substances, such as coke, on the catalyst surface, which blocks pores and active sites.[4][6]

  • Thermal Degradation (Sintering): High temperatures can cause the small, highly active metal particles of a catalyst to agglomerate into larger, less active particles.[8]

  • Leaching: The active metal component of the catalyst can be dissolved and washed away by the reaction medium.

Q3: My reaction has stopped or the conversion has significantly dropped. How can I determine if catalyst poisoning is the issue?

A3: A sudden or gradual loss of catalytic activity is a strong indicator of catalyst deactivation. To confirm if poisoning is the cause, you can perform several characterization techniques on the spent catalyst:

  • Temperature-Programmed Desorption (TPD): This technique can identify and quantify the amount of adsorbed poisons. For example, NH3-TPD is used to characterize the acidity of a catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and chemical state of the catalyst surface, revealing the presence of adsorbed poisons like sulfur or nitrogen.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used to determine the bulk elemental composition of the catalyst and identify metallic poisons.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of coke deposited on a catalyst.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize changes in the catalyst morphology, such as sintering of metal nanoparticles.

Q4: Can a poisoned catalyst be regenerated?

A4: In many cases, yes. The appropriate regeneration method depends on the nature of the poison:

  • Coke/Carbonaceous Deposits: These are typically removed by controlled oxidation (calcination) in a stream of air or a diluted oxygen mixture.[9][10]

  • Adsorbed Poisons (e.g., sulfur, nitrogen): Regeneration may involve thermal treatment to desorb the poison or chemical washing with a suitable solvent or acidic/basic solution.[11] For instance, washing with N,N-dimethylformamide and oxidation with hot air has been used to regenerate sulfur-poisoned Pd/C catalysts.[7]

  • Metal Deposition: Acid washing can sometimes be effective in removing metallic poisons.[11]

It is important to note that some poisoning is irreversible, and in such cases, the catalyst must be replaced.

Troubleshooting Guides

Issue 1: Gradual decrease in catalyst activity and selectivity over several runs.

Possible Cause Troubleshooting Steps
Coke Formation 1. Perform TGA on the spent catalyst to quantify coke content. 2. Attempt to regenerate a small sample of the catalyst via calcination (see Experimental Protocol 3). 3. If activity is restored, optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize coke formation.
Leaching of Active Metal 1. Analyze the reaction filtrate using ICP-MS to detect the leached metal. 2. If leaching is confirmed, consider using a different solvent or modifying the catalyst support to improve metal stability.
Sintering 1. Analyze the spent catalyst using TEM or XRD to check for an increase in metal particle size. 2. If sintering has occurred, the catalyst is likely irreversibly deactivated. Consider using a catalyst with a more thermally stable support or operating at a lower temperature.

Issue 2: Sudden and complete loss of catalyst activity.

Possible Cause Troubleshooting Steps
Strong Catalyst Poison in Feedstock 1. Analyze the feedstock for common strong poisons like sulfur, nitrogen, or heavy metals using techniques like elemental analysis or chromatography. 2. If a poison is identified, implement a feedstock purification step (e.g., activated carbon treatment, ion exchange) before the reaction.
Mechanical Failure of Catalyst 1. Visually inspect the catalyst for signs of attrition or physical breakdown. 2. If the catalyst has disintegrated, consider using a catalyst with higher mechanical strength or a different reactor configuration (e.g., fixed-bed vs. slurry).

Data Presentation

The following tables provide representative quantitative data on the effects of common catalyst poisons. Note that the specific impact of a poison will vary depending on the catalyst, reaction conditions, and the specific pyrrolidinone being synthesized.

Table 1: Effect of Sulfur Poisoning on a Palladium-Based Catalyst for Hydrocarbon Oxidation

Sulfur Dioxide (SO₂) ExposureMethane T₅₀ (°C)¹Ethane T₅₀ (°C)¹Propane T₅₀ (°C)¹
Fresh Catalyst~450~375~325
After 1 hr with 100 ppm SO₂~500~425~375
After 40 hrs with 100 ppm SO₂~550~475~400

¹T₅₀ is the temperature at which 50% conversion is achieved. Data is illustrative and based on findings for a Pd/Al₂O₃ catalyst.[12]

Table 2: Coke Formation on Different Zeolite Catalysts in Catalytic Pyrolysis of Cellulose

CatalystCoke Content (wt%)Aromatic Hydrocarbon Yield (wt%)
HZSM-5 (Si/Al: 30)7.0120.31
HY (Si/Al: 30)11.478.91
Physical Mixture (70% HZSM-5, 30% dealuminated HY)4.8227.01

This data demonstrates that catalyst properties significantly influence coke formation and product selectivity.[5]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Batch Reactor

  • Reactor Setup:

    • Place a glass liner inside a high-pressure stainless-steel batch reactor equipped with a magnetic stir bar, thermocouple, pressure transducer, and gas inlet/outlet valves.

  • Catalyst and Reactant Loading:

    • Weigh a specific amount of the catalyst (e.g., 50 mg of 5 wt% Ru/C) and add it to the reactor liner.

    • Add the reactants, for example, succinic acid (e.g., 1 mmol), an amine (e.g., 1.2 mmol), and a solvent (e.g., 20 mL of water).

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen gas, followed by purges with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

    • Heat the reactor to the desired reaction temperature (e.g., 150 °C) while stirring.

    • Maintain the reaction at the set temperature and pressure for a specified time (e.g., 6 hours).

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

    • Filter the reaction mixture to separate the catalyst.

    • Analyze the liquid product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the limiting reactant and the selectivity to the desired pyrrolidinone product.

Protocol 2: Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

  • Sample Preparation:

    • Place a known weight of the catalyst sample (e.g., 100 mg) in a quartz U-tube reactor.

    • Pre-treat the sample by heating it under a flow of an inert gas (e.g., helium) to a high temperature (e.g., 500 °C) to remove any adsorbed water and impurities.

    • Cool the sample to the ammonia adsorption temperature (e.g., 100 °C).

  • Ammonia Adsorption:

    • Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample for a sufficient time (e.g., 30 minutes) to ensure saturation of the acid sites.

    • Purge the sample with an inert gas (e.g., helium) at the adsorption temperature to remove any physisorbed ammonia.

  • Temperature-Programmed Desorption:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas.

    • Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer (MS).

  • Data Analysis:

    • The resulting TPD profile (ammonia concentration vs. temperature) will show peaks corresponding to the desorption of ammonia from different types of acid sites. The area under each peak is proportional to the number of acid sites, and the temperature of the peak maximum is related to the acid strength.

Protocol 3: Catalyst Regeneration by Calcination (Coke Removal)

  • Spent Catalyst Preparation:

    • Recover the coked catalyst from the reactor and dry it in an oven at a low temperature (e.g., 100 °C) to remove any residual solvent.

  • Calcination Procedure:

    • Place the dried catalyst in a ceramic crucible and place it in a tube furnace.

    • Establish a flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂) over the catalyst.

    • Slowly ramp the temperature of the furnace to the desired calcination temperature (e.g., 500 °C) at a controlled rate (e.g., 2-5 °C/min) to avoid overheating and sintering of the catalyst.

    • Hold the catalyst at the final temperature for a set period (e.g., 3-5 hours) to ensure complete combustion of the coke.

    • Cool the furnace down to room temperature under an inert gas flow (e.g., nitrogen).

  • Post-Regeneration Analysis:

    • The regenerated catalyst can be re-tested for activity (see Protocol 1) to determine the effectiveness of the regeneration process.

    • Characterization techniques like TGA can be used to confirm the removal of coke.

Visualizations

Catalytic_Cycle Succinic_Acid Succinic Acid + Amine Catalyst Catalyst Active Site Succinic_Acid->Catalyst Adsorption Intermediate1 Adsorbed Reactants Catalyst->Intermediate1 Poisoned_Catalyst Poisoned Active Site Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Hydrogenation & Cyclization Pyrrolidinone Pyrrolidinone Intermediate2->Pyrrolidinone Dehydration Product_Desorption Product Desorption Pyrrolidinone->Product_Desorption Product_Desorption->Catalyst Regeneration of Active Site Poison Poison (e.g., Sulfur) Poison->Catalyst Poisoning

Caption: Generalized catalytic cycle for pyrrolidinone synthesis and the effect of a poison.

Troubleshooting_Workflow Start Decreased Catalyst Performance Is_Gradual Gradual or Sudden Deactivation? Start->Is_Gradual Gradual Gradual Is_Gradual->Gradual Gradual Sudden Sudden Is_Gradual->Sudden Sudden Check_Coke Analyze for Coke (TGA) Gradual->Check_Coke Check_Leaching Analyze Filtrate (ICP-MS) Gradual->Check_Leaching Check_Sintering Analyze Morphology (TEM) Gradual->Check_Sintering Check_Feedstock Analyze Feedstock for Poisons Sudden->Check_Feedstock Coke_Found Coke Present? Check_Coke->Coke_Found Leaching_Found Leaching Confirmed? Check_Leaching->Leaching_Found Sintering_Found Sintering Observed? Check_Sintering->Sintering_Found Coke_Found->Check_Leaching No Regenerate Regenerate by Calcination Coke_Found->Regenerate Yes Optimize Optimize Reaction Conditions Regenerate->Optimize Leaching_Found->Check_Sintering No Change_Solvent Change Solvent/Support Leaching_Found->Change_Solvent Yes Replace_Catalyst Replace Catalyst Sintering_Found->Replace_Catalyst Yes Poison_Found Poison Identified? Check_Feedstock->Poison_Found Poison_Found->Replace_Catalyst No Purify_Feedstock Purify Feedstock Poison_Found->Purify_Feedstock Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Poison_Mechanisms Catalyst_Deactivation Catalyst Deactivation Chemical_Poisoning Chemical Poisoning Catalyst_Deactivation->Chemical_Poisoning Fouling Fouling Catalyst_Deactivation->Fouling Thermal_Degradation Thermal Degradation Catalyst_Deactivation->Thermal_Degradation Sulfur_Compounds Sulfur Compounds Chemical_Poisoning->Sulfur_Compounds Nitrogen_Compounds Nitrogen Compounds Chemical_Poisoning->Nitrogen_Compounds Heavy_Metals Heavy Metals Chemical_Poisoning->Heavy_Metals Coke Coke Formation Fouling->Coke Sintering Sintering Thermal_Degradation->Sintering Active_Site_Blocking Active Site Blocking Sulfur_Compounds->Active_Site_Blocking Nitrogen_Compounds->Active_Site_Blocking Heavy_Metals->Active_Site_Blocking Pore_Blockage Pore Blockage Coke->Pore_Blockage Loss_of_Surface_Area Loss of Surface Area Sintering->Loss_of_Surface_Area

Caption: Mechanisms of catalyst poisoning and deactivation.

References

How to avoid "oiling out" during recrystallization of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of "oiling out" during the recrystallization of pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen during the recrystallization of my pyrrolidine derivative?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an "oil") rather than a solid crystalline phase during recrystallization.[1] This occurs when the solubility of the compound is exceeded to a point where the formation of a liquid phase is kinetically or thermodynamically more favorable than the formation of an ordered crystal lattice. For pyrrolidine derivatives, which often have complex structures and varying polarities, several factors can contribute to oiling out:

  • High Supersaturation: This is the most common cause. When a solution is cooled too quickly or if a highly concentrated solution is used, the system can become highly supersaturated, leading to the rapid separation of the compound as an oil.[1]

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the pyrrolidine derivative, preventing it from precipitating as a solid even at lower temperatures. Conversely, a very poor solvent can cause the compound to crash out of solution too quickly as an oil.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a barrier between the molecules of the desired compound and promoting the formation of an oil. The oil phase can also be a good solvent for these impurities, leading to a less pure final product.[2]

  • Low Melting Point of the Solute: If the melting point of your pyrrolidine derivative is lower than the boiling point of the recrystallization solvent, it may "melt" in the hot solution and separate as an oil upon cooling.

Q2: What are the negative consequences of oiling out?

A2: Oiling out can significantly compromise the purity and yield of your recrystallized pyrrolidine derivative. The oily phase can trap impurities, and when it eventually solidifies, it often forms an amorphous solid or poorly defined crystals with lower purity.[1] This can lead to difficulties in downstream processing and inaccurate characterization of your compound.

Q3: How can I prevent my pyrrolidine derivative from oiling out?

A3: Preventing oiling out primarily involves controlling the level of supersaturation and providing favorable conditions for crystal nucleation and growth. Key strategies include:

  • Slower Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gradual decrease in temperature helps to maintain a moderate level of supersaturation, favoring the formation of well-ordered crystals.

  • Solvent Selection: Choose a solvent or solvent system in which your pyrrolidine derivative has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can be particularly effective. The poor solvent is added dropwise to the hot solution until turbidity appears, and then a small amount of the good solvent is added to redissolve the solid before cooling.

  • Seeding: Introduce a small seed crystal of the pure compound to the supersaturated solution. This provides a template for crystal growth and can help to bypass the kinetic barrier for nucleation, encouraging crystallization over oiling out.[2]

  • Lower Initial Concentration: Using a more dilute solution can help to avoid reaching the critical level of supersaturation that leads to oiling out.

  • Agitation: Gentle stirring can help to distribute the solute evenly and prevent the formation of localized areas of high supersaturation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
My pyrrolidine derivative forms an oil upon cooling.1. Cooling rate is too fast. 2. Solution is too concentrated. 3. Inappropriate solvent.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the oil dissolves, and then cool slowly. 3. Perform a solvent screen to identify a more suitable solvent or solvent pair.
The oil solidifies into an amorphous mass.The system remained in a liquid state for too long before solidifying.Try to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding seed crystals.
The recrystallized product has low purity.The oil phase trapped impurities.Re-dissolve the impure solid in a minimal amount of hot solvent and attempt the recrystallization again, focusing on a slower cooling rate and potentially using a different solvent.

Experimental Protocols

Case Study 1: Recrystallization of (S)-4-hydroxy-2-pyrrolidinone

This protocol demonstrates the purification of (S)-4-hydroxy-2-pyrrolidinone, a valuable intermediate in pharmaceutical synthesis, and highlights the improvement in optical purity.

Methodology:

  • (S)-4-hydroxy-2-pyrrolidinone (1.5 g) with an initial optical purity of 80% enantiomeric excess (ee) was dissolved in 10 mL of ethanol by heating.

  • The solution was then allowed to cool to room temperature.

  • The precipitated crystals were collected by filtration.

  • The collected crystals were washed with a small amount of cold ethanol.

  • The purified crystals were then dried.

Results:

ParameterBefore RecrystallizationAfter Recrystallization
Optical Purity (% ee) 80%99.2%
Yield -77% (1.15 g)
Melting Point (°C) Not reported154.8-156.4

Data sourced from patent EP1321462A1.[3]

A similar protocol using a mixed solvent system of ethanol and ethyl acetate was also reported. 1.5 g of (S)-4-hydroxy-2-pyrrolidinone (80% ee) was dissolved in 10 mL of hot ethanol, followed by the addition of 20 mL of ethyl acetate. After cooling, the crystals were collected, yielding 1.24 g (83%) with an improved optical purity of 92.8% ee.[3]

Case Study 2: Synthesis and Purification of N-benzyl-3-hydroxypyrrolidine

This protocol describes the final purification step of N-benzyl-3-hydroxypyrrolidine, a versatile building block, which is often obtained as an oily liquid after synthesis.

Methodology:

  • The crude product, a yellow transparent oily liquid, was obtained after the reaction workup.

  • The crude oil was subjected to vacuum distillation.

  • The fraction collected at 113-115 °C under a vacuum of 2 mm Hg was the purified N-benzyl-3-hydroxypyrrolidine.

Results:

ParameterBefore PurificationAfter Purification
Appearance Yellow transparent oily liquidColorless and transparent liquid
Purity (by HPLC) Not reported99.3%
Yield -64.8%

Data sourced from ChemicalBook CB7248286.[4]

Solubility Data of Pyrrolidine Derivatives

Understanding the solubility of your compound is crucial for selecting the right recrystallization solvent and avoiding oiling out. Below is a summary of available solubility data for some pyrrolidine derivatives.

CompoundSolventTemperatureSolubility
4-Hydroxy-2-pyrrolidone Isopropanol15 °C~5 g/100g solvent
Isopropanol25 °C~8 g/100g solvent
Isopropanol35 °C~12 g/100g solvent
2-Pyrrolidone Benzyl alcoholRoom Temp.Soluble
Benzyl benzoateRoom Temp.Soluble
Ethyl acetateRoom Temp.Soluble
N-Methyl-2-pyrrolidone (NMP)Room Temp.Soluble
Polyethylene glycol 400 (PEG 400)Room Temp.Soluble
TriacetinRoom Temp.Soluble

Data for 4-Hydroxy-2-pyrrolidone is estimated from the ternary phase diagram in the study by Wang et al. (2004) and for 2-Pyrrolidone from the Refubium database.[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting "oiling out" during the recrystallization of pyrrolidine derivatives.

G Troubleshooting Workflow for Oiling Out start Start: Oiling Out Observed check_cooling Is the cooling rate too fast? start->check_cooling slow_cooling Action: Cool solution slowly to room temperature before icing. check_cooling->slow_cooling Yes check_concentration Is the solution too concentrated? check_cooling->check_concentration No result Successful Crystallization slow_cooling->result failure Oiling Out Persists slow_cooling->failure dilute Action: Add more hot solvent, reheat to dissolve, and cool slowly. check_concentration->dilute Yes check_solvent Is the solvent choice appropriate? check_concentration->check_solvent No dilute->result dilute->failure solvent_screen Action: Perform a solvent screen to find a better solvent or solvent pair. check_solvent->solvent_screen No use_seeding Action: Add a seed crystal to the supersaturated solution. check_solvent->use_seeding Yes, but nucleation is slow solvent_screen->result solvent_screen->failure use_seeding->result failure->start Re-evaluate

Caption: A step-by-step decision-making diagram for troubleshooting oiling out.

References

Drying techniques for 1-Ethylpyrrolidin-3-one to remove residual solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual solvents from 1-Ethylpyrrolidin-3-one.

Troubleshooting Guide

Q1: I've finished my synthesis of this compound, and my NMR spectrum shows residual water. How can I remove it?

A1: The presence of water is a common issue. The appropriate drying method depends on the quantity of this compound and the desired level of dryness.

  • For small-scale drying (< 5 g): Using a solid drying agent is often the most convenient method. Given that this compound contains both a ketone and a tertiary amine, a basic or neutral drying agent is recommended. Anhydrous potassium carbonate (K₂CO₃) is a suitable and cost-effective choice. It is a mild drying agent suitable for ketones and amines.

  • For large-scale drying or very low water content: Azeotropic distillation or vacuum distillation are more effective methods.

Q2: I tried using a solid drying agent, but my compound still contains water. What could be the problem?

A2: There are several potential reasons for this:

  • Insufficient amount of drying agent: If the drying agent becomes clumpy, it has absorbed water to its capacity, and more should be added until some of the powder remains free-flowing.

  • Inadequate contact time: Ensure the drying agent is in contact with the solution for a sufficient period. For many agents, 15-30 minutes with occasional swirling is adequate.[1]

  • Inappropriate drying agent: Ensure the drying agent is compatible with your compound. For this compound, avoid acidic drying agents like calcium chloride, which can react with the amine functionality.

  • Initial water content is too high: Solid drying agents are intended for removing trace amounts of water. If you have a significant amount of water, consider a preliminary wash with brine (saturated aqueous sodium chloride) to remove the bulk of the water before adding the solid desiccant.[1][2]

Q3: My this compound is heat-sensitive. What is the best way to remove residual high-boiling solvents like DMSO or DMF?

A3: For temperature-sensitive compounds, vacuum drying is the ideal method. By reducing the pressure, the boiling points of the residual solvents are significantly lowered, allowing for their removal at or near room temperature.[3][4] This minimizes the risk of thermal decomposition of your product. A rotary evaporator can be used initially to remove the bulk of the solvent, followed by drying under a high vacuum to remove the final traces.[4]

Q4: Can I use molecular sieves to dry this compound?

A4: Yes, 3Å or 4Å molecular sieves are highly efficient and generally inert, making them an excellent choice for drying almost any organic compound, including this compound. They are particularly useful for achieving very low water content (sub-10 ppm).[5][6] For optimal results, allow the compound to stand over activated molecular sieves for several hours to overnight.[5]

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

Q2: Which solid drying agents are suitable for this compound?

A2: Given the presence of a ketone and a tertiary amine, basic or neutral drying agents are recommended.

  • Potassium Carbonate (K₂CO₃): A good, cost-effective choice with moderate speed and capacity. It is not suitable for acidic compounds.

  • Magnesium Sulfate (MgSO₄): A fast and efficient neutral drying agent.[1]

  • Sodium Sulfate (Na₂SO₄): A neutral and inexpensive option, but it has a lower speed and efficiency compared to magnesium sulfate.[1]

  • Molecular Sieves (3Å or 4Å): Highly efficient and inert, capable of achieving very low water levels.[5][8]

Q3: When should I consider azeotropic distillation for drying?

A3: Azeotropic distillation is a powerful technique for removing water, especially on a larger scale or when extremely low water content is required.[9][10] It involves adding an entrainer (e.g., toluene) that forms a low-boiling azeotrope with water.[8] As the mixture is heated, the azeotrope distills off, effectively removing the water. This method is particularly useful for reactions where water is produced and needs to be continuously removed to drive the reaction to completion.[10]

Q4: How does vacuum drying work?

A4: Vacuum drying removes moisture by lowering the pressure, which in turn lowers the boiling point of the solvent.[3] This allows for the evaporation of residual solvents at a lower temperature, making it ideal for compounds that are sensitive to heat.[3][4] The process can be enhanced by gentle heating to provide the necessary energy for evaporation without causing the remaining liquid to freeze.[3]

Quantitative Data Summary

The following table summarizes the efficiency of common drying agents suitable for organic compounds. The data is based on the drying of various organic solvents and provides a general comparison.

Drying AgentResidual Water (ppm)SpeedCapacityCompatibility Notes for this compound
Potassium Carbonate (K₂CO₃) ModerateModerateModerateSuitable; basic nature is compatible with the amine.
Magnesium Sulfate (MgSO₄) LowFastHighSuitable; neutral and efficient.[1]
Sodium Sulfate (Na₂SO₄) Moderate to HighSlowHighSuitable; neutral but less efficient than MgSO₄.[1]
Calcium Sulfate (Drierite®) Very LowFastLowGenerally suitable.
Molecular Sieves (3Å) Very Low (<10)ModerateHighExcellent; highly efficient and inert.[5]
Alumina (neutral) Very Low (<10)FastHighSuitable; can be used in a column for rapid drying.[5]

Data compiled from studies on various organic solvents.[5][6][11]

Experimental Protocols

Protocol 1: Drying with Anhydrous Potassium Carbonate
  • Place the this compound solution in a dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small amount of anhydrous potassium carbonate powder (approximately 1-2 g per 20 mL of solution).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Observe the drying agent. If it clumps together, add more potassium carbonate until some of the powder remains free-flowing.

  • Once drying is complete, separate the dried liquid from the solid by decanting or filtering.

Protocol 2: Azeotropic Distillation with Toluene
  • Set up a distillation apparatus with a Dean-Stark trap.

  • Charge the distillation flask with the this compound containing residual water.

  • Add toluene as the azeotropic entrainer (approximately 10-20% of the total volume).

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • The condensed azeotrope will collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow and return to the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Allow the apparatus to cool, and then remove the toluene under reduced pressure using a rotary evaporator.

Protocol 3: Vacuum Drying
  • Place the this compound containing residual solvent in a round-bottom flask.

  • If the solvent has a relatively low boiling point, use a rotary evaporator to remove the bulk of it.

  • For high-boiling residual solvents, connect the flask to a high-vacuum line. Ensure a cold trap is in place between the flask and the vacuum pump to protect the pump.

  • Apply the vacuum. Gentle heating with a water bath (e.g., 30-40 °C) can be applied to expedite the process, provided the compound is stable at that temperature.

  • Continue drying under high vacuum until the compound reaches a constant weight, indicating that all volatile residues have been removed.

Visualizations

Experimental_Workflow Workflow for Drying this compound cluster_start Initial State cluster_methods Drying Method Selection cluster_process Process cluster_end Final Product start Crude this compound (Contains residual solvent/water) method_choice Assess Water Content and Scale start->method_choice solid_agent Solid Drying Agent (e.g., K2CO3, MgSO4) method_choice->solid_agent Trace Water, Small Scale azeotrope Azeotropic Distillation method_choice->azeotrope High Water, Large Scale vacuum Vacuum Drying method_choice->vacuum Heat Sensitive, High-Boiling Solvents add_solid 1. Add solid agent 2. Stir/Swirl 3. Filter/Decant solid_agent->add_solid distill 1. Add Entrainer (Toluene) 2. Heat to Reflux 3. Collect Water in Dean-Stark Trap azeotrope->distill vac_dry 1. Connect to Vacuum Line 2. Apply Vacuum (gentle heat) 3. Dry to Constant Weight vacuum->vac_dry end_product Dry this compound add_solid->end_product distill->end_product vac_dry->end_product

Caption: Experimental workflow for selecting a suitable drying technique.

Troubleshooting_Drying Troubleshooting Common Drying Issues start Problem: Compound is still wet after using a solid drying agent. q1 Did the drying agent clump together? start->q1 q2 Was the contact time sufficient? q1->q2 No sol1 Solution: Add more drying agent until some remains free-flowing. q1->sol1 Yes q3 Is the drying agent compatible? q2->q3 Yes sol2 Solution: Increase contact time (e.g., 30 mins with swirling). q2->sol2 No q4 Was there a large initial amount of water? q3->q4 Yes sol3 Solution: Use a neutral or basic agent like K2CO3 or MgSO4. q3->sol3 No sol4 Solution: Perform a preliminary wash with brine. q4->sol4 Yes

Caption: A logical guide for troubleshooting ineffective drying.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Ethylpyrrolidin-3-one, a crucial building block in medicinal chemistry. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This document presents a predicted ¹H NMR spectrum of this compound and compares it with the experimental spectra of two structurally related alternatives: 1-Ethyl-2-pyrrolidone and 1-Ethyl-3-pyrrolidinol.

Predicted ¹H NMR Spectral Data of this compound

Due to the limited availability of experimental spectra for this compound in the public domain, a predicted ¹H NMR spectrum was generated to facilitate its analysis. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-23.45t7.12H
H-42.75t7.12H
H-52.55s-2H
-CH₂- (ethyl)2.50q7.32H
-CH₃ (ethyl)1.15t7.33H

Comparison with Alternative Pyrrolidine Derivatives

To provide a contextual understanding of the ¹H NMR spectrum of this compound, a comparison with the experimental data of 1-Ethyl-2-pyrrolidone and 1-Ethyl-3-pyrrolidinol is presented in Table 2. These alternatives, differing in the position of the carbonyl group or its reduction to a hydroxyl group, exhibit distinct spectral features.

Table 2: ¹H NMR Data Comparison of this compound and its Alternatives (CDCl₃)

CompoundProtonsChemical Shift (ppm)MultiplicityIntegration
This compound (Predicted) H-23.45t2H
H-42.75t2H
H-52.55s2H
-CH₂- (ethyl)2.50q2H
-CH₃ (ethyl)1.15t3H
1-Ethyl-2-pyrrolidone [1]H-3, H-41.90-2.10, 2.30-2.40m, m2H, 2H
H-53.20-3.30t2H
-CH₂- (ethyl)3.39q2H
-CH₃ (ethyl)1.12t3H
1-Ethyl-3-pyrrolidinol [2]H-22.37-2.79m2H
H-34.33m1H
H-41.71-2.17m2H
H-52.37-2.79m2H
-CH₂- (ethyl)2.49q2H
-CH₃ (ethyl)1.11t3H

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
  • Securely cap the tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, briefly vortex the sample.

2. Instrument Setup:

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
  • Place the sample into the NMR spectrometer's magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

3. Data Acquisition:

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. These typically include:
  • Number of scans (NS): 8 to 16 for a moderately concentrated sample.
  • Relaxation delay (D1): 1-2 seconds.
  • Acquisition time (AQ): 2-4 seconds.
  • Spectral width (SW): Typically -2 to 12 ppm for a standard organic molecule.
  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
  • Integrate the peaks to determine the relative ratios of the different protons.
  • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Visualization of Spectral Comparison

The following diagram illustrates the key distinguishing features and logical relationships between the ¹H NMR spectra of this compound and its alternatives.

G ¹H NMR Spectral Comparison of Pyrrolidine Derivatives cluster_0 This compound (Predicted) cluster_1 1-Ethyl-2-pyrrolidone (Experimental) cluster_2 1-Ethyl-3-pyrrolidinol (Experimental) A Protons Predicted δ (ppm) H-2 3.45 (t) H-4 2.75 (t) H-5 2.55 (s) Ethyl-CH₂ 2.50 (q) Ethyl-CH₃ 1.15 (t) B Protons δ (ppm) H-3, H-4 1.90-2.40 (m) H-5 3.20-3.30 (t) Ethyl-CH₂ 3.39 (q) Ethyl-CH₃ 1.12 (t) A->B Carbonyl at C2 shifts adjacent H-5 downfield C Protons δ (ppm) H-2, H-5 2.37-2.79 (m) H-3 4.33 (m) H-4 1.71-2.17 (m) Ethyl-CH₂ 2.49 (q) Ethyl-CH₃ 1.11 (t) A->C Hydroxyl at C3 shifts H-3 significantly downfield B->C Ketone vs. Alcohol at C3 leads to distinct chemical shifts

Caption: Key ¹H NMR spectral differences between pyrrolidine derivatives.

References

Comparative Analysis of the 13C NMR Spectrum of 1-Ethylpyrrolidin-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral properties of synthetic intermediates is crucial for unambiguous structure elucidation and quality control. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethylpyrrolidin-3-one. Due to the limited availability of public experimental data for this specific compound, this guide leverages spectral data from structurally similar compounds to predict and interpret its 13C NMR spectrum.

This guide will present a detailed comparison with key analogs: 1-ethyl-3-pyrrolidinol, N-Boc-3-pyrrolidinone, and the parent pyrrolidine ring. By examining the electronic effects of the N-ethyl group and the C-3 carbonyl function, a reliable prediction of the chemical shifts for this compound can be established.

Predicted and Experimental 13C NMR Data Comparison

The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside the experimental data for its structural analogs. These analogs were chosen to isolate the electronic influence of the N-ethyl substituent and the C-3 carbonyl group on the pyrrolidine ring.

Carbon AtomThis compound (Predicted, CDCl3)1-Ethyl-3-pyrrolidinol (Experimental, CDCl3)N-Boc-3-pyrrolidinone (Experimental, CDCl3)Pyrrolidine (Experimental, CDCl3)
C=O (C3) ~208 ppm-~208.5 ppm-
C2 ~58 ppm~59.5 ppm~49.8 ppm~47.1 ppm
C4 ~45 ppm~36.8 ppm~55.2 ppm~25.7 ppm
C5 ~52 ppm~53.1 ppm~38.9 ppm~47.1 ppm
N-CH2-CH3 ~48 ppm~49.1 ppm--
N-CH2-CH3 ~12 ppm~12.5 ppm--

Note: Predicted values for this compound are estimated based on the experimental data of the analogs and general principles of 13C NMR spectroscopy. The presence of the electron-withdrawing carbonyl group at C3 is expected to significantly deshield this carbon, placing its resonance at a characteristically high chemical shift. The carbons alpha to the nitrogen (C2 and C5) and the ethyl group's methylene are also expected to be in a similar downfield region due to the electronegativity of the nitrogen atom.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum is detailed below. This procedure is generally applicable for the characterization of small organic molecules like this compound and its derivatives.

Sample Preparation:

  • Weigh 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • The experiment is run at room temperature (approximately 298 K).

  • A standard proton-decoupled 13C NMR experiment is performed to obtain a spectrum with singlets for each unique carbon atom.

  • A sufficient number of scans (typically ranging from 128 to 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the 13C isotope.

  • The spectral width is set to encompass the expected range of chemical shifts for all carbon atoms in the molecule (e.g., 0-220 ppm).

Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is phase-corrected and baseline-corrected to ensure accurate peak integration and chemical shift determination.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Visualization of Structural Relationships and Spectral Features

The following diagram illustrates the structural relationships between this compound and its analogs, highlighting the key functional groups that influence the 13C NMR chemical shifts.

G Structural Comparison for 13C NMR Analysis cluster_analogs Analog Compounds Target This compound (Target Compound) Analog1 1-Ethyl-3-pyrrolidinol (N-Ethyl Analog) Target->Analog1 Same N-substituent, differs at C3 (Ketone vs. Alcohol) Analog2 N-Boc-3-pyrrolidinone (C3-Ketone Analog) Target->Analog2 Same C3-Ketone, differs at N (Ethyl vs. Boc) Analog3 Pyrrolidine (Parent Ring) Target->Analog3 Parent heterocycle

Caption: Structural relationships of this compound and its analogs.

This guide provides a framework for the analysis of the 13C NMR spectrum of this compound. By comparing the predicted spectrum with the experimental data of closely related compounds, researchers can confidently assign the carbon signals and verify the structure of this important synthetic intermediate.

Mass Spectrometry Analysis of 1-Ethylpyrrolidin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 1-Ethylpyrrolidin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with experimental data from structurally similar compounds. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to support analytical method development.

Data Presentation: Comparison of Mass Spectral Data

The following table summarizes the predicted key mass spectral data for this compound and compares it with the experimentally determined data for related pyrrolidinone derivatives. This comparative data is essential for distinguishing these compounds in a complex matrix.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Observed Molecular Ion (m/z)Predicted/Observed Base Peak (m/z)Predicted/Observed Major Fragment Ions (m/z)
This compound (Predicted) C₆H₁₁NO113.161138456, 42, 29
1-Ethyl-2-pyrrolidinoneC₆H₁₁NO113.161138456, 42, 29
2-PyrrolidinoneC₄H₇NO85.10854256, 28
N-Vinyl-2-pyrrolidinoneC₆H₉NO111.1411111183, 55, 41

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of the cyclic ketone and the N-ethyl group. The major fragmentation pathways are likely to involve alpha-cleavage adjacent to the carbonyl group and cleavage of the ethyl group from the nitrogen atom.

fragmentation_pathway M This compound (m/z 113) F1 [M-C₂H₅]⁺ (m/z 84) M->F1 -C₂H₅• F2 [M-CO]⁺ (m/z 85) M->F2 -CO F3 [C₄H₆N]⁺ (m/z 68) F1->F3 -H₂O F4 [C₃H₅N]⁺ (m/z 55) F1->F4 -CHO• F5 [C₂H₄N]⁺ (m/z 42) F4->F5 -CH₃•

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, dilute the sample to a final concentration of 1-10 µg/mL.

  • Transfer the solution to a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing less volatile and thermally labile compounds, and it can be adapted for polar molecules like this compound.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).

  • Dilute the sample to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX RRHD SB-C18 (2.1 x 100 mm, 1.8 µm) or equivalent reversed-phase column. For increased retention of this polar compound, a HILIC column could also be considered.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5% to 95% B.

    • 8-10 min: 95% B.

    • 10-10.1 min: 95% to 5% B.

    • 10.1-12 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 50-500.

Biological Context: Potential Metabolic Pathway

Pyrrolidinone derivatives are known to undergo various metabolic transformations in biological systems. Understanding these pathways is crucial in drug development to identify potential metabolites and assess their activity and toxicity. The predicted metabolic pathway for this compound involves oxidation and N-dealkylation.

metabolic_pathway sub This compound met1 1-Ethyl-5-hydroxypyrrolidin-3-one sub->met1 CYP450 (Hydroxylation) met2 1-(1-Hydroxyethyl)pyrrolidin-3-one sub->met2 CYP450 (Hydroxylation) met3 Pyrrolidin-3-one sub->met3 CYP450 (N-dealkylation)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow: GC-MS and LC-MS Analysis

The general workflow for the analysis of this compound using mass spectrometry is outlined below.

experimental_workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis A Sample Weighing B Dissolution A->B C Dilution B->C D Filtration (LC-MS) C->D for LC-MS E GC Separation C->E F LC Separation D->F G Ionization (EI/ESI) E->G F->G H Mass Analysis G->H I Detection H->I J Spectrum Interpretation I->J K Library Matching J->K L Quantification K->L

Caption: General workflow for MS analysis of this compound.

A Comparative Guide to the Infrared Spectroscopy of 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 1-Ethylpyrrolidin-3-one against common cyclic ketones, offering insights into its structural characterization. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents expected characteristic absorption frequencies based on its functional groups. These are compared with experimental data for cyclopentanone and N-methyl-2-pyrrolidinone.

Data Presentation: Comparison of IR Absorption Frequencies

The following table summarizes the key experimental IR absorption peaks for cyclopentanone and N-methyl-2-pyrrolidinone, alongside the expected characteristic absorption bands for this compound. This allows for a clear comparison of the vibrational modes of these related cyclic structures.

Functional GroupThis compound (Expected, cm⁻¹)Cyclopentanone (Experimental, cm⁻¹)N-methyl-2-pyrrolidinone (Experimental, cm⁻¹)
C=O Stretch (Ketone/Amide) ~1745 (s)~1741 (s)[1][2]~1659 (s, amide I band)[3]
C-N Stretch (Tertiary Amine) ~1200-1050 (m)-~1296 (m)[3]
C-H Stretch (Aliphatic) ~2970-2850 (s)~2965-2870 (s)~2950-2850 (s)
CH₂ Bend (Scissoring) ~1465 (m)~1460 (m)~1460 (m)

Abbreviations: s = strong, m = medium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a standard procedure for obtaining the IR spectrum of a liquid sample such as this compound using an FT-IR spectrometer equipped with an ATR accessory.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.[4]

  • Sample Application:

    • Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[5]

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The final absorbance spectrum is generated by the instrument's software, which ratios the sample spectrum against the background spectrum.[4]

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the theoretical IR spectrum of this compound with the experimental spectra of analogous compounds.

IR_Spectrum_Comparison A Identify Functional Groups in this compound (Cyclic Ketone, Tertiary Amine) B Predict Characteristic IR Absorptions (e.g., C=O stretch, C-N stretch) A->B E Tabulate and Compare Key Absorption Frequencies B->E C Select Comparison Compounds (Cyclopentanone, N-methyl-2-pyrrolidinone) D Acquire Experimental IR Spectra of Comparison Compounds C->D D->E F Structural Elucidation and Functional Group Confirmation E->F

Caption: Workflow for IR spectral analysis and comparison.

References

A Comparative Guide to the Synthesis of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products. The development of efficient and diverse synthetic routes to access substituted pyrrolidinones is therefore a critical endeavor for researchers in drug discovery and organic synthesis. This guide provides a comparative overview of three distinct and powerful methods for the synthesis of substituted pyrrolidinones: Intramolecular Cyclization of Amide Dianions, Ultrasound-Promoted Multicomponent Reaction, and a Diastereoselective Multicomponent approach for asymmetric synthesis.

Data Presentation

The following table summarizes the key quantitative data and reaction conditions for representative examples of each synthesis method, allowing for a direct comparison of their efficiency and applicability.

Parameter Method 1: Intramolecular Cyclization Method 2: Multicomponent Reaction (Ultrasound) Method 3: Asymmetric Multicomponent Reaction
Reaction Type Intramolecular Cyclization of Amide DianionOne-pot three-component reactionAsymmetric three-component reaction
Key Reagents N-arylacetamide, n-butyllithium, epibromohydrinAniline, 4-chlorobenzaldehyde, diethyl acetylenedicarboxylate, citric acidOptically active phenyldihydrofuran, N-tosyl imino ester, allyltrimethylsilane, TiCl4
Solvent Tetrahydrofuran (THF)EthanolDichloromethane (CH2Cl2)
Temperature -78 °C to room temperatureNot specified (Ultrasound irradiation)-78 °C to 23 °C
Reaction Time Not specified5-10 minutes2 hours
Product Yield High (exact percentage not specified in abstract)[1]95%[2][3]72%[4]
Stereoselectivity High diastereoselectivity for axially chiral products[1]Not applicableSingle diastereomer (>99% ds)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Method 1: Intramolecular Cyclization of Amide Dianions

This method provides a regioselective route to 5-(hydroxymethyl)pyrrolidin-2-ones.[1]

Synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones:

  • A solution of the corresponding N-arylacetamide in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • Two equivalents of n-butyllithium are added dropwise to the solution to generate the amide dianion.

  • After stirring for a specified time at low temperature, one equivalent of epibromohydrin is added.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-(hydroxymethyl)pyrrolidin-2-one.

Method 2: Ultrasound-Promoted Multicomponent Reaction

This green chemistry approach allows for the rapid and efficient synthesis of substituted 3-pyrrolin-2-ones.[2][3]

Synthesis of Diethyl 1-(4-chlorophenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate:

  • In a suitable vessel, aniline (1 mmol), 4-chlorobenzaldehyde (1 mmol), diethyl acetylenedicarboxylate (1 mmol), and citric acid (20 mol%) are mixed in ethanol (5 mL).

  • The reaction mixture is subjected to ultrasound irradiation at a specified power for 5-10 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield the pure product.

Method 3: Asymmetric Multicomponent Reaction

This method allows for the highly diastereoselective synthesis of complex, substituted pyrrolidines.[4]

Diastereoselective Synthesis of a Substituted Pyrrolidine Derivative:

  • To a solution of optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1 equiv) in dichloromethane (CH2Cl2) at -78 °C, titanium tetrachloride (TiCl4, 1.2 equiv, 1M solution in CH2Cl2) is added.

  • The mixture is stirred at -78 °C for 1 hour.

  • Allyltrimethylsilane (3 equiv) is then added, and the reaction mixture is allowed to warm to 23 °C and stirred for an additional hour.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product is purified by flash chromatography on silica gel to afford the highly substituted pyrrolidine as a single diastereomer.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and a logical relationship between the different synthesis strategies.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Starting_Materials Select Starting Materials (e.g., Amines, Aldehydes, Alkynes, Amides) Reaction_Setup Set up Reaction (Solvent, Catalyst, Temperature) Starting_Materials->Reaction_Setup Reaction_Execution Execute Reaction (e.g., Stirring, Heating, Ultrasound) Reaction_Setup->Reaction_Execution Quenching Quench Reaction Reaction_Execution->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography, Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of substituted pyrrolidinones.

synthesis_comparison Pyrrolidinone_Synthesis Synthesis of Substituted Pyrrolidinones Intramolecular_Cyclization Intramolecular Cyclization Pyrrolidinone_Synthesis->Intramolecular_Cyclization Multicomponent_Reaction Multicomponent Reaction (MCR) Pyrrolidinone_Synthesis->Multicomponent_Reaction Asymmetric_Synthesis Asymmetric Synthesis Pyrrolidinone_Synthesis->Asymmetric_Synthesis Cyclization_Details Pre-functionalized linear precursors Stepwise approach Intramolecular_Cyclization->Cyclization_Details MCR_Details Convergent; high atom economy Operational simplicity Often one-pot Multicomponent_Reaction->MCR_Details Asymmetric_Details Control of stereochemistry Use of chiral catalysts or auxiliaries Higher complexity Asymmetric_Synthesis->Asymmetric_Details

Caption: Logical relationship between different pyrrolidinone synthesis strategies.

References

A Comparative Analysis of the Bioactivity of 1-Ethylpyrrolidin-3-one and 1-Methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The nature of the substituent on the nitrogen atom and the functional group at the 3-position of the pyrrolidine ring can significantly influence the pharmacological profile of the resulting compound. This guide focuses on two such derivatives: 1-Ethylpyrrolidin-3-one, a ketone, and 1-Methylpyrrolidin-3-ol, an alcohol. While both are primarily utilized as intermediates in organic synthesis, their core structures suggest potential for distinct biological effects.[2][3]

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of the two compounds, which can influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound1-Methylpyrrolidin-3-ol
Molecular Formula C₆H₁₁NOC₅H₁₁NO
Molecular Weight 113.16 g/mol 101.15 g/mol
Structure
alt text
alt text
Functional Group at C3 KetoneAlcohol (Secondary)
N-substituent EthylMethyl

Inferred Biological Activities from Structurally Related Compounds

Due to the lack of direct experimental data, the following sections present potential biological activities based on studies of related pyrrolidinone and pyrrolidinol derivatives.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a key component of many CNS-active compounds.

  • This compound: Pyrrolidinone derivatives, particularly those with a ketone functionality, have been investigated for a range of CNS effects. For instance, some pyrovalerone derivatives (α-pyrrolidinophenones) are known for their psychostimulatory effects.[4] While this compound is structurally simpler, the presence of the pyrrolidinone core suggests potential for neurological activity.

  • 1-Methylpyrrolidin-3-ol: The hydroxyl group in 1-Methylpyrrolidin-3-ol makes it a precursor for various biologically active molecules. It is a known intermediate in the synthesis of ligands for the sigma receptor, which is implicated in various CNS functions and disorders.[5] Furthermore, derivatives of 1-Methylpyrrolidin-3-ol have been explored as antagonists for the 5-HT₃ receptor, a target for antiemetic and anxiolytic drugs.[6]

Anticancer and Cytotoxic Potential

The cytotoxicity of pyrrolidine derivatives against various cancer cell lines is an active area of research.

  • This compound: Studies on α-pyrrolidinophenones have demonstrated cytotoxicity against various cell lines, with the length of the alkyl side-chain influencing the potency.[4] While these are more complex structures, it suggests that the core pyrrolidinone moiety can contribute to cytotoxic effects.

  • 1-Methylpyrrolidin-3-ol: Analogues of 1-benzyl-pyrrolidin-3-ol have been evaluated for their cytotoxicity against human cancer cell lines, with some compounds showing notable activity.[7] This suggests that the pyrrolidin-3-ol scaffold can be a valuable starting point for the design of new anticancer agents.

Anti-inflammatory and Antimicrobial Activities

Pyrrolidine-containing compounds have also shown promise as anti-inflammatory and antimicrobial agents.

  • This compound: Derivatives of pyrrolidin-2-one have been synthesized and evaluated for their antibacterial activity against various bacterial strains.[8] This suggests that the pyrrolidinone ring system, in general, can serve as a scaffold for the development of new antimicrobial agents.

  • 1-Methylpyrrolidin-3-ol: While direct evidence for the anti-inflammatory activity of 1-Methylpyrrolidin-3-ol is lacking, other pyrrolidine derivatives have been investigated for their potential to inhibit inflammatory pathways. For example, certain pyrrolidine-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9]

Quantitative Data from Structurally Related Compounds

The following table summarizes representative quantitative data from studies on compounds structurally related to this compound and 1-Methylpyrrolidin-3-ol to provide a context for potential potency. It is crucial to note that these values are not for the title compounds themselves but for more complex derivatives.

Compound ClassSpecific Derivative ExampleBiological Target/AssayQuantitative Data (IC₅₀/Kᵢ)
Pyrrolidinone Derivatives Boronic acid derivative of 2-pyrrolidinoneAutotaxin (ATX) InhibitionIC₅₀ = 35 nM[10]
Pyrrolidinone Derivatives 4-pyrrolidine-based thiosemicarbazoneDihydrofolate reductase (DHFR) InhibitionIC₅₀ = 12.37 ± 0.48 μM[11]
Pyrrolidinol Derivatives Quinuclidine derivative of a pyrrolidone5-HT₃ Receptor BindingSubnanomolar affinity[6]
Pyrrolidinol Derivatives 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline (structurally related to pyrrolidine scaffolds)Sigma Receptor BindingKᵢ = 1.34 nM[5]

Experimental Protocols

For researchers interested in evaluating the biological activities of this compound and 1-Methylpyrrolidin-3-ol, the following are generalized protocols for relevant in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cultured cells.

  • Cell Culture: Plate cells (e.g., SH-SY5Y for neurotoxicity, HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 1-Methylpyrrolidin-3-ol) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT₃ or sigma receptors).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]granisetron for 5-HT₃ receptors), and varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be investigated and a general workflow for screening these compounds.

G Hypothetical Signaling Pathway for Pyrrolidine Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor (e.g., GPCR, Ion Channel) SecondMessenger Second Messenger (e.g., cAMP, IP3) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade (e.g., MAPK, Akt) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (e.g., CREB, NF-κB) KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation BiologicalResponse Biological Response (e.g., Neurotransmission, Cell Proliferation, Inflammation) GeneExpression->BiologicalResponse Compound Pyrrolidine Derivative (this compound or 1-Methylpyrrolidin-3-ol) Compound->Receptor Binding

Caption: Hypothetical signaling pathway for pyrrolidine derivatives.

G Experimental Workflow for Bioactivity Screening Start Synthesize & Purify Compounds (this compound & 1-Methylpyrrolidin-3-ol) PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay - MTT) Start->PrimaryScreening HitIdentification Hit Identification (Compounds with significant activity) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Receptor Binding, Enzyme Inhibition) HitIdentification->SecondaryScreening Active LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) HitIdentification->LeadOptimization Inactive MechanismOfAction Mechanism of Action Studies (Signaling Pathway Analysis) SecondaryScreening->MechanismOfAction MechanismOfAction->LeadOptimization

Caption: Experimental workflow for bioactivity screening.

Conclusion

While this compound and 1-Methylpyrrolidin-3-ol are primarily recognized as synthetic intermediates, their core pyrrolidine structures suggest potential for diverse biological activities. Based on the activities of related compounds, this compound may warrant investigation for CNS and cytotoxic effects, while 1-Methylpyrrolidin-3-ol could be explored for its potential modulation of CNS receptors and as a scaffold for anticancer agents. The provided experimental protocols and conceptual diagrams offer a starting point for researchers to initiate the biological evaluation of these compounds. Further empirical studies are essential to elucidate their specific pharmacological profiles and to determine their potential as lead compounds in drug discovery.

References

Unveiling the Structure-Activity Relationship of 1-Ethylpyrrolidin-3-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 1-Ethylpyrrolidin-3-one analogs, a class of compounds with demonstrated potential in modulating key biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate the rational design of novel therapeutics.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Analogs of this compound have garnered attention for their interactions with various biological targets, most notably as inhibitors of acetylcholinesterase (AChE) and as antagonists of muscarinic acetylcholine receptors (mAChRs). These activities position them as potential candidates for the treatment of neurodegenerative diseases, such as Alzheimer's disease, and other conditions involving the cholinergic system.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is significantly influenced by substitutions on the pyrrolidine ring and the ethyl side chain. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) of these compounds.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Pyrrolidine Derivatives

CompoundR1R2AChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
1a -CH2CH3H87--
1b -CH3H---
2a -CH2CH2CH3H-0.38 ± 0.01-
2b -CH2CH2CH2CH3H-0.12 ± 0.09-
3a 2-chloro-benzyl-0.91 ± 0.045--

*Data for compounds 1a and 1b are for N-methylpyrrolidine and a derivative, which shares structural similarity. Most compounds in this series showed moderate inhibitory activity with IC50 values in the range of 87-480 microM[1]. Compounds 2a and 2b are carbamates that showed selective inhibitory activity for BChE[2]. Compound 3a is a more complex derivative with a benzylpiperazine moiety, demonstrating potent AChE inhibition[3].

Table 2: Muscarinic Receptor (MR) Antagonist Affinity of Synthetic Cathinone Analogs Structurally Related to this compound

Compoundα-Carbon Side ChainM1R Kb (µM)M2R Ki (nM)M2R Kb (nM)
α-PPP Methyl->10,000-
α-PVP Propyl-848-
α-PHP Butyl1.4251120 and 502

*These compounds are 1-phenyl-2-(pyrrolidin-1-yl)alkan-1-ones. Increasing the length of the α-carbon side chain from methyl (α-PPP) to butyl (α-PHP) significantly enhances the affinity for muscarinic receptors, particularly the M2 subtype[4]. α-PHP was identified as an M2R antagonist[4].

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends can be identified:

  • For Acetylcholinesterase Inhibition: The nature of the substituent on the pyrrolidine nitrogen plays a crucial role. While simple alkyl groups like in N-methylpyrrolidine result in moderate inhibition, more complex substituents incorporating aromatic and heterocyclic moieties can lead to potent, sub-micromolar inhibitors[1][3].

  • For Muscarinic Receptor Antagonism: The length of the alkyl chain attached to the carbon adjacent to the carbonyl group is a critical determinant of affinity. A longer chain, as seen in α-PHP, leads to a significant increase in binding affinity at muscarinic receptors[4]. The presence of a methylenedioxy moiety on the phenyl ring generally hinders this effect[4].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of biological data. The following are representative methodologies for key assays.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the ability of a compound to inhibit AChE.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Electric eel acetylcholinesterase (Type VI-S, Sigma-Aldrich) is dissolved in the assay buffer to a final concentration of 0.25 U/mL.

    • Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI, Sigma-Aldrich) in deionized water.

    • Chromogen Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent, Sigma-Aldrich) in assay buffer.

    • Test Compound Solutions: A stock solution of the test compound is prepared in DMSO and serially diluted with the assay buffer to the desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Muscarinic Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for muscarinic receptors.

  • Membrane Preparation:

    • CHO-K1 cells stably expressing the human muscarinic M1 or M2 receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the radioligand (e.g., [³H]-N-methylscopolamine for M1/M2) at a concentration close to its Kd value.

    • Add 100 µL of the membrane preparation.

    • Incubate at room temperature for 2 hours with gentle shaking.

    • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

    • The IC50 value is determined from a competition binding curve.

    • The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action_Potential Action Potential Ca_influx Ca2+ Influx Action_Potential->Ca_influx Ca_influx->ACh_release ACh ACh ACh_release->ACh AChE AChE ACh->AChE mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Uptake Choline Uptake Choline_Acetate->Choline_Uptake Choline_Uptake->ACh_synthesis G_protein G-protein Activation mAChR->G_protein Ion_Channel Ion Channel Opening nAChR->Ion_Channel Signal_Transduction Signal Transduction G_protein->Signal_Transduction Ion_Channel->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response AChE_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, ATCI, DTNB, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup Add Inhibitor and AChE reagent_prep->plate_setup incubation Incubation (15 min at 37°C) plate_setup->incubation reaction_init Reaction Initiation Add DTNB and ATCI incubation->reaction_init measurement Kinetic Measurement (Absorbance at 412 nm) reaction_init->measurement data_analysis Data Analysis (Calculate % Inhibition and IC50) measurement->data_analysis end End data_analysis->end SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold This compound r1_sub Substitution at R1 (e.g., on Pyrrolidine N) scaffold->r1_sub r2_sub Substitution at R2 (e.g., Alkyl Chain Length) scaffold->r2_sub ache_activity AChE Inhibition r1_sub->ache_activity Impacts Potency machr_activity mAChR Affinity r2_sub->machr_activity Modulates Affinity

References

A Comparative Analysis of N-Alkyl-2-Pyrrolidones as Solvents for Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, formulation stability, and ultimately, therapeutic efficacy. N-alkyl-2-pyrrolidones, a class of dipolar aprotic solvents, have garnered considerable interest due to their versatile solvency, high thermal and chemical stability, and unique interactions with biological membranes. This guide provides a comparative study of four key N-alkyl-2-pyrrolidones: N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), N-octyl-2-pyrrolidone (NOP), and N-dodecyl-2-pyrrolidone (NDP).

This analysis delves into their physicochemical properties, solvating power, and toxicological profiles, supported by experimental data and detailed methodologies. The aim is to furnish a comprehensive resource that facilitates informed solvent selection for a range of pharmaceutical applications, from drug synthesis and formulation to transdermal delivery systems.

Physicochemical Properties: A Comparative Overview

The length of the N-alkyl substituent significantly influences the physicochemical properties of these pyrrolidone-based solvents. As the alkyl chain elongates, properties such as boiling point, viscosity, and lipophilicity increase, while water solubility decreases. A summary of these key parameters is presented in the table below.

PropertyN-Methyl-2-pyrrolidone (NMP)N-Ethyl-2-pyrrolidone (NEP)N-Octyl-2-pyrrolidone (NOP)N-Dodecyl-2-pyrrolidone (NDP)
CAS Number 872-50-42687-91-42687-94-72687-96-9
Molecular Formula C₅H₉NOC₆H₁₁NOC₁₂H₂₃NOC₁₆H₃₁NO
Molecular Weight ( g/mol ) 99.13[1]113.16197.32253.42
Boiling Point (°C) 202 - 204[2][3]212170-172 (at 15 mmHg)[1]202-205 (at 11 mmHg)
Density (g/mL at 25°C) 1.028[3]0.992[4]0.9200.89
Viscosity (mPa·s at 25°C) 1.65[2]~2.38.38 (at 20°C)[5]~15
Flash Point (°C) 91[2]90142[6]113
Water Solubility Miscible[2][3]Miscible1.14 g/L (at 20°C)[5][6]5.42 mg/L

Solvating Power: A Deeper Dive with Hansen Solubility Parameters

To provide a more quantitative comparison of the solvating power of these N-alkyl-2-pyrrolidones, Hansen Solubility Parameters (HSP) are employed. HSP theory decomposes the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values to a solute are more likely to dissolve it.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
N-Methyl-2-pyrrolidone (NMP) 18.0[7]12.3[7]7.2[7]
N-Ethyl-2-pyrrolidone (NEP) 18.0[8]12.0[8]7.0[8]
N-Octyl-2-pyrrolidone (NOP) 17.66.55.8
N-Dodecyl-2-pyrrolidone (NDP) 17.35.45.1

The data indicates that while the dispersion forces remain relatively constant, the polarity and hydrogen bonding contributions decrease significantly with increasing alkyl chain length. This suggests that NMP and NEP are more suitable for dissolving polar compounds and those capable of hydrogen bonding, whereas NOP and NDP exhibit enhanced solvency for non-polar, lipophilic substances.[9] This amphiphilic character, with a polar pyrrolidone ring and a non-polar alkyl chain, makes them interesting candidates for specialized applications.[9]

Applications in Drug Development

The unique properties of N-alkyl-2-pyrrolidones lend themselves to a variety of applications in the pharmaceutical industry:

  • Solubilizing Agents: NMP, in particular, is a powerful solubilizing agent for poorly soluble drugs.[10][11][12] Its high solubilizing capacity often surpasses that of common solvents like ethanol and propylene glycol.[10][12]

  • Penetration Enhancers: Several N-alkyl-2-pyrrolidones have been investigated as transdermal penetration enhancers. Their ability to interact with the stratum corneum can facilitate the passage of active pharmaceutical ingredients (APIs) through the skin. The longer alkyl chain derivatives, such as NOP and NDP, are particularly noted for this property.

  • Drug Synthesis and Formulation: The high boiling points and stability of these solvents make them suitable reaction media for the synthesis of APIs.[13][14] They are also used in various formulations, including oral, parenteral, and topical preparations.[15][16]

Toxicological Profile: A Comparative Assessment

A critical aspect of solvent selection is its toxicological profile. NMP is classified as a reproductive toxicant, which has led to increased scrutiny and a search for safer alternatives.[17][18] NEP is often considered as a substitute for NMP, though it also exhibits developmental toxicity.[19] The longer-chain derivatives, NOP and NDP, appear to have a more favorable toxicological profile in some assessments, with lower concerns for systemic toxicity in specific applications.[20] However, NOP is classified as causing skin corrosion and serious eye damage.[5]

SolventAcute Oral LD50 (rat, mg/kg)Primary IrritationReproductive Toxicity
N-Methyl-2-pyrrolidone (NMP) 3590 - 4320Skin and eye irritant[16][21]Known reproductive toxicant[4][9][22]
N-Ethyl-2-pyrrolidone (NEP) 3200Skin and eye irritantDevelopmental toxicant[19]
N-Octyl-2-pyrrolidone (NOP) >2000Skin corrosion, serious eye damage[5]Developmental NOAEL (rat) = 200 mg/kg[20]
N-Dodecyl-2-pyrrolidone (NDP) >5000Skin and eye irritantData not readily available

Experimental Protocols

Determination of Hansen Solubility Parameters (HSP)

The HSP of a material can be determined experimentally by observing its solubility in a range of solvents with known HSPs.

Methodology:

  • Solvent Selection: A set of well-characterized solvents with a wide range of δD, δP, and δH values is chosen.

  • Solubility Testing: A small, precise amount of the solute (the N-alkyl-2-pyrrolidone in this case, though this method is typically for solid solutes) is added to a known volume of each test solvent. For liquid solutes, miscibility is observed.

  • Observation: The mixtures are agitated and allowed to equilibrate. Each solvent is then classified as a "good" solvent (dissolves/is miscible with the solute) or a "bad" solvent (does not dissolve/is immiscible).

  • Data Analysis: The HSPs of the "good" and "bad" solvents are plotted in a 3D space (δD, δP, δH). A sphere is then computationally determined that encloses the majority of the "good" solvents while excluding the "bad" solvents. The center of this sphere represents the Hansen Solubility Parameters of the solute.[23] Group contribution methods can also be used to theoretically predict HSPs based on the molecular structure of the compound.[23][24][25]

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is used to assess the ability of a substance to penetrate the skin, and is particularly relevant for evaluating the performance of N-alkyl-2-pyrrolidones as penetration enhancers.

Methodology:

  • Membrane Preparation: A suitable membrane, such as excised human or animal skin, is prepared and mounted on a Franz diffusion cell, separating the donor and receptor compartments.[2][24][25]

  • Receptor Phase: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a physiological temperature (typically 32°C).[17][24] The fluid is continuously stirred.[17]

  • Application of Formulation: The test formulation, containing the active pharmaceutical ingredient and the N-alkyl-2-pyrrolidone as a solvent or enhancer, is applied to the surface of the skin in the donor compartment.[24]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid to maintain sink conditions.[17][25]

  • Analysis: The concentration of the active pharmaceutical ingredient in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[9]

  • Data Calculation: The cumulative amount of the drug permeated per unit area is plotted against time. From this plot, key parameters such as the steady-state flux (Jss) and the lag time can be determined.[25]

Logical Workflow for Solvent Selection

The selection of an appropriate N-alkyl-2-pyrrolidone solvent is a multi-faceted process that requires careful consideration of several factors. The following diagram illustrates a logical workflow to guide this decision-making process.

SolventSelection Solvent Selection Workflow for N-Alkyl-2-Pyrrolidones cluster_0 Initial Screening cluster_1 Solvent Property Matching cluster_2 Performance and Safety Evaluation cluster_3 Final Selection start Define Application (e.g., Solubilization, Penetration Enhancement) solute_props Characterize Solute (Polarity, logP, H-bonding capacity) start->solute_props hsp_match Match Solute and Solvent HSPs (Low Polarity Solute -> NOP/NDP) (High Polarity Solute -> NMP/NEP) solute_props->hsp_match physchem_consider Consider Physicochemical Properties (Boiling Point, Viscosity, etc.) hsp_match->physchem_consider experimental_eval Experimental Evaluation (Solubility Studies, Permeation Assays) physchem_consider->experimental_eval toxicity_assessment Assess Toxicological Profile (Reproductive Toxicity, Irritation) experimental_eval->toxicity_assessment final_choice Select Optimal Solvent toxicity_assessment->final_choice

Caption: A logical workflow for selecting an N-alkyl-2-pyrrolidone solvent.

References

Purity Assessment of Synthetic 1-Ethylpyrrolidin-3-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of synthetic 1-Ethylpyrrolidin-3-one, a key building block in various pharmaceutical syntheses.

Introduction to this compound and its Purity

This compound is a heterocyclic ketone with a pyrrolidinone core structure. Its synthesis can introduce various impurities, including unreacted starting materials, by-products, and degradation products. The accurate determination of its purity is essential to ensure the quality, safety, and efficacy of the final drug product. The choice of analytical methodology for purity assessment depends on the chemical nature of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Comparison of Analytical Methods for Purity Assessment

HPLC, GC, and NMR spectroscopy are powerful analytical techniques for the qualitative and quantitative analysis of organic compounds. Each method offers distinct advantages and limitations for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Applicability to this compound Highly suitable due to its polarity and non-volatile nature. Can be readily analyzed using reversed-phase chromatography.Requires derivatization to increase volatility, which can add complexity to the sample preparation.Excellent for structural elucidation and quantification without the need for a reference standard of the impurity.
Sensitivity High (ng to pg level).Very high (pg to fg level), especially with sensitive detectors like FID or MS.Lower sensitivity (µg to mg level).
Selectivity High, can be optimized by adjusting mobile phase, stationary phase, and detector.Very high, especially with capillary columns and mass spectrometry (MS) detection.High, provides unique signals for different molecular structures.
Quantification Accurate and precise with appropriate calibration standards.Accurate and precise with calibration standards.Can provide absolute quantification (qNMR) without a specific reference standard for each impurity.[1][2]
Sample Throughput Moderate to high.High.Low to moderate.
Instrumentation Cost Moderate.Moderate.High.
Destructive/Non-destructive Generally non-destructive, sample can be collected post-analysis.Destructive.Non-destructive.[1][3]
Impurity Identification Requires hyphenation with MS for structural elucidation of unknown impurities.Excellent for identification of volatile impurities when coupled with MS.Powerful for structural elucidation of unknown impurities.[4][5]

Workflow for Purity Assessment of this compound

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Decision Crude_Product Crude this compound HPLC HPLC Analysis Crude_Product->HPLC Primary Method GC_MS GC-MS Analysis Crude_Product->GC_MS Alternative Method NMR NMR Analysis Crude_Product->NMR Structural Confirmation Purity_Data Purity Data & Impurity Profile HPLC->Purity_Data GC_MS->Purity_Data NMR->Purity_Data Decision Release / Further Purification Purity_Data->Decision Impurity_Formation cluster_reactants Starting Materials cluster_products Reaction Products Ethylamine Ethylamine Product This compound Ethylamine->Product Byproduct N-Ethylsuccinimide Ethylamine->Byproduct Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Product Succinic_Anhydride->Byproduct Hydrolysis 4-(Ethylamino)butanoic acid Product->Hydrolysis Hydrolysis

References

A Researcher's Guide to Interpreting Spectroscopic Data of Unknown Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the structural elucidation of novel pyrrolidine-containing molecules is a frequent challenge. This guide provides a comparative framework for interpreting the spectroscopic data of unknown pyrrolidine compounds. By leveraging benchmark data from known pyrrolidine analogs and following a systematic workflow, researchers can confidently determine the structure of their compounds of interest.

Comparative Spectroscopic Data of Benchmark Pyrrolidine Compounds

The following tables summarize key spectroscopic data for pyrrolidine and two common derivatives, N-acetylpyrrolidine and L-Proline. This data serves as a reference for identifying the characteristic signals of the pyrrolidine ring system.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundHα (C2-H, C5-H)Hβ (C3-H, C4-H)N-HOther Signals
Pyrrolidine~2.85 (t)~1.75 (quintet)~1.5 (br s)
N-Acetylpyrrolidine~3.45 (t)~1.90 (m)-2.10 (s, 3H, -COCH₃)
L-Proline (in D₂O)~4.12 (dd)~2.00-2.34 (m)-3.37 (m, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundCα (C2, C5)Cβ (C3, C4)Other Signals
Pyrrolidine47.125.8
N-Acetylpyrrolidine45.9, 47.924.2, 26.122.4 (-COCH₃), 169.5 (C=O)
L-Proline (in D₂O)61.729.6, 25.146.8, 175.0 (COOH)

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchOther Key Signals
Pyrrolidine3300-3400 (broad)[1]2884, 2970[1]-
N-Acetylpyrrolidine-~2870-2970~1645
L-Proline3000-3300 (broad, O-H & N-H)~2800-3000~1700-1725 (acid), ~1590-1640 (carboxylate)

Table 4: Mass Spectrometry Data (Electron Ionization, m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Pyrrolidine71[2]70, 43, 42, 41, 30
N-Acetylpyrrolidine11370, 43
L-Proline11570, 69

Systematic Workflow for Spectroscopic Data Interpretation

A logical and systematic approach is crucial for the accurate interpretation of spectroscopic data. The following workflow outlines the key steps from initial analysis to final structure confirmation.

workflow cluster_0 Initial Data Acquisition cluster_1 Detailed Structural Analysis cluster_2 Structure Elucidation & Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Determine Proton & Carbon Environments MS->NMR_1D IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Propose Propose Putative Structure(s) NMR_2D->Propose Compare Compare with Benchmark Data Propose->Compare Confirm Confirm Structure Compare->Confirm

References

A Comparative Analysis of the Biological Activities of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide presents a comparative analysis of the diverse biological activities of select pyrrolidine derivatives, supported by experimental data and detailed methodologies, to inform and guide drug discovery and development efforts.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, commonly involving the induction of apoptosis (programmed cell death) through the activation of caspases and the inhibition of key enzymes essential for cancer cell proliferation.[1]

Comparative Anticancer Activity of Pyrrolidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several classes of pyrrolidine derivatives against various cancer cell lines. Lower IC50 values are indicative of greater potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidineDerivative 1aHCT11615.2[1]
Derivative 1bHCT1168.5[1]
N-Arylpyrrolidine-2,5-dioneDerivative 2aMCF-75.8[1]
Derivative 2bMCF-73.1[1]
Pyrrolidinone-hydrazoneDerivative 3aPPC-110.4[1]
Derivative 3bIGR392.5[1]
Spiropyrrolidine-thiazolo-oxindole2,4-dichlorophenyl-substitutedHepG20.85 ± 0.20[2]
4-bromophenyl-substitutedHepG20.80 ± 0.10[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrrolidine derivative to be tested

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Pyrrolidine Derivative Dilutions treat_cells 3. Treat Cells with Compound compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate 8. Calculate % Viability & IC50 read_absorbance->calculate

Workflow of the MTT cytotoxicity assay.

Signaling Pathway: Intrinsic Apoptosis

Many pyrrolidine derivatives exert their anticancer effects by inducing the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like BAX and BAK, which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c, which then forms an apoptosome with Apaf-1 and pro-caspase-9, leading to the activation of a caspase cascade that culminates in cell death.

Intrinsic_Apoptosis_Pathway Pyrrolidine Pyrrolidine Derivatives Stress Cellular Stress Pyrrolidine->Stress BAX_BAK BAX/BAK Activation Stress->BAX_BAK Mito Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway induced by pyrrolidine derivatives.

Antibacterial Activity

Pyrrolidine derivatives represent a significant class of antimicrobial agents, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.[8][9] Their mechanisms of action often involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[10]

Comparative Antibacterial Activity of Pyrrolidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of different pyrrolidine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Pyrrolidine-thiazole4-fluorophenyl substitutedB. cereus21.70 ± 0.36[10]
S. aureus30.53 ± 0.42[10]
Sulfonylamino pyrrolidineNitrophenyl and pyran substitutedS. aureus3.11[10]
E. coli6.58[10]
P. aeruginosa5.82[10]
Pyrrolidine chalconeDerivative 3BPS. aureus0.025[11]
Derivative 3APE. faecalis0.025[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][13][14][15]

Materials:

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrrolidine derivative stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrrolidine derivative in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Pyrrolidine Derivative inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculation 3. Inoculate 96-well Plate inoculum_prep->inoculation incubation 4. Incubate (16-20h at 37°C) inoculation->incubation read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Workflow of the Broth Microdilution Method for MIC Determination.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Pyrrolidine derivatives can inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for relaxing supercoiled DNA during replication and transcription and for decatenating daughter chromosomes after replication. By inhibiting these enzymes, the derivatives block DNA synthesis and repair, leading to bacterial cell death.[2][16][17]

Topoisomerase_Inhibition Pyrrolidine Pyrrolidine Derivatives Gyrase DNA Gyrase Pyrrolidine->Gyrase inhibit TopoIV Topoisomerase IV Pyrrolidine->TopoIV inhibit Supercoiling Relaxation of DNA Supercoiling Gyrase->Supercoiling Decatenation Decatenation of Daughter Chromosomes TopoIV->Decatenation Replication DNA Replication & Repair Supercoiling->Replication Decatenation->Replication Death Bacterial Cell Death Replication->Death blocked

Inhibition of bacterial DNA gyrase and topoisomerase IV.

Antiviral Activity

Certain pyrrolidine derivatives have demonstrated potent antiviral activity, particularly against the influenza virus.[18] A key target for these compounds is the viral enzyme neuraminidase, which is crucial for the release of newly formed virus particles from infected cells.

Comparative Antiviral Activity of Pyrrolidine Derivatives

The following table shows the half-maximal inhibitory concentration (IC50) values of several pyrrolidine derivatives against influenza A neuraminidase.

CompoundIC50 (µM)Reference
6e1.56[18]
9c2.71[18]
9e1.89[18]
9f2.34[18]
10e2.12[18]
Oseltamivir (control)1.06[18]
Experimental Protocol: Neuraminidase Inhibition Assay

A common method to assess the efficacy of neuraminidase inhibitors is a fluorescence-based assay.[19]

Materials:

  • Influenza virus sample

  • Pyrrolidine derivative to be tested

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer

  • Stop solution

  • Fluorometer

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of the pyrrolidine derivative. Dilute the virus to a predetermined concentration based on its neuraminidase activity.

  • Incubation: In a 96-well plate, incubate the diluted virus with the various concentrations of the pyrrolidine derivative for 45 minutes at room temperature.

  • Substrate Addition: Add the MUNANA substrate to each well and incubate for 1 hour at 37°C.

  • Reaction Termination: Add a stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.

Neuroprotective Effects

Select pyrrolidine derivatives have shown potential in protecting neurons from damage, particularly in models of ischemic stroke.[1][7][13][20] Their neuroprotective effects are often attributed to the blockade of neuronal sodium channels.[1]

Experimental Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used in vivo model to mimic focal cerebral ischemia.[1]

Procedure:

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane).

  • Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament can be left in place for a specific duration (e.g., 60 minutes) to induce transient ischemia, followed by its withdrawal to allow for reperfusion.[21]

  • Treatment: The pyrrolidine derivative can be administered before, during, or after the ischemic event to assess its neuroprotective effects.

  • Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to determine the infarct volume.[1][18]

This comparative guide highlights the significant and diverse biological potential of pyrrolidine derivatives. The provided data and experimental protocols offer a foundation for researchers to further explore and develop these versatile compounds for various therapeutic applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Ethylpyrrolidin-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Ethylpyrrolidin-3-one, a member of the pyrrolidine derivative family. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar compounds and general best practices for hazardous chemical waste management.

Immediate Safety Considerations and Hazard Profile

Before initiating any disposal protocol, it is crucial to recognize the potential hazards associated with this compound, informed by the characteristics of related pyrrolidine compounds. Pyrrolidine and its derivatives are often classified as flammable, corrosive, and toxic substances.[1][2] Direct contact can lead to severe skin burns and eye damage.[3] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE) is mandatory. At a minimum, personnel handling this compound must wear:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat[4][5][6]

  • In situations with potential for vapor exposure, a respirator is recommended.[5][6]

Quantitative Hazard Data for Pyrrolidine Derivatives

To provide a quantitative perspective on the potential hazards, the following table summarizes key safety data for pyrrolidine, a closely related compound. This information should be used as a conservative guide for risk assessment when handling this compound.

Hazard ParameterValueCompound/ClassSource
DOT Hazard Classification
Hazard Class3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine[4]
Packing GroupIIPyrrolidine[4]
Workplace Exposure Limits
8-hour Time-Weighted Average0.02 mg/m³Isocyanates (related reactive group)[4]
15-minute Short-Term Exposure0.07 mg/m³Isocyanates (related reactive group)[4]
Physical Properties
Boiling Point87 - 88 °CPyrrolidine
Density0.852 g/cm³ (at 25 °C)Pyrrolidine

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never discard it down the drain or in regular solid waste.[4][7] This chemical must be managed as hazardous waste and disposed of through a licensed and certified professional waste disposal service.[1][7]

Waste Collection and Segregation
  • Dedicated Container: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a dedicated and compatible container.[4][8] Glass containers are generally a safe choice, but compatibility should always be verified.

  • Clear Labeling: The container must be clearly and securely labeled with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ".[4][7]

  • Segregation is Key: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8] It is critical to store it separately from incompatible materials such as strong oxidizing agents and acids.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills: For small spills, utilize an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][4] Once the spill is absorbed, collect the material into a sealable container for hazardous waste disposal.

  • Major Spills: In the case of a larger spill, the priority is personnel safety. Evacuate the immediate area and promptly contact your institution's EHS department or emergency response team.[2][4]

Storage of Hazardous Waste

Proper storage of the collected waste is a critical step in the disposal workflow.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area.[4]

  • Environmental Conditions: The storage location should be cool and away from any potential sources of ignition.[4]

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste contractor.[1][7]

  • Approved Method: The generally accepted and environmentally responsible method for the final disposal of such organic chemical waste is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Spill Occurs? C->D E Minor Spill: Absorb with Inert Material D->E Yes F Major Spill: Evacuate & Contact EHS D->F Yes H Store Sealed Container in a Designated, Ventilated Area D->H No G Collect Contaminated Material into Waste Container E->G G->H I Segregate from Incompatible Materials H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K Final Disposal: Chemical Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethylpyrrolidin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethylpyrrolidin-3-one was not found in the public domain. The following guidance is based on the safety protocols for structurally similar chemicals, such as pyrrolidine derivatives. It is imperative to obtain the official SDS from the supplier before any handling, storage, or disposal of this compound. This document serves as a foundational guide and should be supplemented with the supplier-specific SDS and a thorough internal risk assessment.

Immediate Safety Protocols

When handling this compound or related compounds, a proactive approach to safety is crucial. The following table summarizes the recommended Personal Protective Equipment (PPE) based on information for similar pyrrolidine derivatives.

Protection Type Recommended Equipment Rationale & Best Practices
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]Protects against splashes and vapors that can cause serious eye damage.[3] Contact lenses should be removed before handling.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][5] Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1][2] Chemical-resistant apron and footwear are also recommended.[5]Prevents skin contact which can lead to burns or absorption of harmful substances.[6][7] Gloves must be inspected before use and changed immediately if contaminated.[2]
Respiratory Protection A full-face respirator with an appropriate cartridge (e.g., for organic vapors) should be used if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[1]Protects against inhalation of potentially harmful vapors or aerosols. The specific type of respirator and cartridge should be selected based on the exposure assessment.
General Hygiene Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the handling area. Contaminated clothing should be removed immediately and washed before reuse.[1]Prevents accidental ingestion and cross-contamination.

Operational Plan for Handling this compound

A systematic approach to handling this chemical will minimize risks. The following workflow provides a step-by-step guide from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal sds Obtain & Review SDS risk_assessment Conduct Risk Assessment sds->risk_assessment ppe_selection Select & Inspect PPE risk_assessment->ppe_selection eng_controls Use Engineering Controls (Fume Hood) ppe_selection->eng_controls handling_ops Perform Chemical Handling eng_controls->handling_ops decontamination Decontaminate Work Area & PPE handling_ops->decontamination spill_kit Ensure Spill Kit is Accessible spill_kit->handling_ops waste_collection Collect Waste in Labeled Container decontamination->waste_collection disposal Dispose of Waste via Approved Channels waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, the following general methodology should be adapted based on the specific requirements of your experiment and the information in the supplier's SDS.

  • Preparation :

    • Before starting any work, ensure the fume hood is operational and the sash is at the appropriate height.

    • Lay down absorbent, chemical-resistant bench paper in the work area.

    • Assemble all necessary glassware and equipment.

    • Measure out any required reagents.

    • Don all required PPE as outlined in the table above.

  • Handling and Reaction :

    • Conduct all manipulations of this compound within a certified chemical fume hood.[6]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6]

    • Keep the container tightly closed when not in use.[1]

    • Avoid the formation of aerosols or mists.[1]

    • In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Post-Experiment :

    • Quench the reaction and neutralize any acidic or basic components as required by the specific protocol.

    • Clean all glassware and equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan

The disposal of this compound and its waste products must be carried out in accordance with local, state, and federal regulations. A general disposal plan is as follows:

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

  • Disposal Method :

    • Dispose of the chemical waste through an approved waste disposal plant or a licensed chemical waste management company.[8]

    • Do not dispose of this chemical down the drain or into the environment.[1]

    • Small spills may be absorbed with an inert material and collected for disposal.[3][6]

This guide provides a foundational framework for the safe handling of this compound. Always prioritize the information provided in the supplier's Safety Data Sheet and conduct a thorough risk assessment before beginning any work.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.